Morphine sulfate
Description
Structure
3D Structure of Parent
Properties
CAS No. |
64-31-3 |
|---|---|
Molecular Formula |
C17H21NO7S |
Molecular Weight |
383.4 g/mol |
IUPAC Name |
(4R,4aR,7S,7aR,12bS)-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,9-diol;sulfuric acid |
InChI |
InChI=1S/C17H19NO3.H2O4S/c1-18-7-6-17-10-3-5-13(20)16(17)21-15-12(19)4-2-9(14(15)17)8-11(10)18;1-5(2,3)4/h2-5,10-11,13,16,19-20H,6-8H2,1H3;(H2,1,2,3,4)/t10-,11+,13-,16-,17-;/m0./s1 |
InChI Key |
OOZBZVAQKFGLOL-VYKNHSEDSA-N |
SMILES |
CN1CCC23C4C1CC5=C2C(=C(C=C5)O)OC3C(C=C4)O.CN1CCC23C4C1CC5=C2C(=C(C=C5)O)OC3C(C=C4)O.OS(=O)(=O)O |
Isomeric SMILES |
CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)O)O[C@H]3[C@H](C=C4)O.OS(=O)(=O)O |
Canonical SMILES |
CN1CCC23C4C1CC5=C2C(=C(C=C5)O)OC3C(C=C4)O.OS(=O)(=O)O |
Pictograms |
Irritant; Health Hazard |
Related CAS |
57-27-2 (Parent) |
Synonyms |
Chloride, Morphine Contin, MS Duramorph Morphia Morphine Morphine Chloride Morphine Sulfate Morphine Sulfate (2:1), Anhydrous Morphine Sulfate (2:1), Pentahydrate MS Contin Oramorph SR SDZ 202 250 SDZ 202-250 SDZ 202250 SDZ202 250 SDZ202-250 SDZ202250 Sulfate, Morphine |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Morphine Sulfate Opioid Receptor Binding Affinity Studies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies and quantitative data central to understanding the binding affinity of morphine sulfate (B86663) to its primary targets: the mu (µ), delta (δ), and kappa (κ) opioid receptors. A thorough grasp of these interactions is fundamental to the fields of pharmacology, pain management, and the development of novel analgesic compounds with improved therapeutic profiles.
Introduction to Morphine and Opioid Receptors
Morphine, a potent opiate analgesic, exerts its wide range of physiological and psychological effects by interacting with the opioid receptor system. These receptors are members of the G protein-coupled receptor (GPCR) superfamily and are centrally involved in modulating pain, reward, and various homeostatic functions.[1][2][3] The three classical opioid receptor subtypes—mu, delta, and kappa—are the primary targets for both endogenous opioid peptides (e.g., endorphins, enkephalins) and exogenous opiates like morphine.[3][4] The specific affinity and selectivity of morphine for these receptor subtypes dictate its therapeutic efficacy as well as its side-effect profile, which includes respiratory depression, euphoria, and physical dependence.[2][5]
Quantitative Binding Affinity Data
The binding affinity of morphine sulfate for the different opioid receptors is typically quantified using equilibrium dissociation constants (Ki) and the concentration that inhibits 50% of specific radioligand binding (IC50). These values are determined through competitive radioligand binding assays. It is important to note that reported values can vary between studies due to differences in experimental conditions, such as the tissue or cell preparation used, the specific radioligand employed, and the composition of the assay buffer.[1][6]
Morphine consistently demonstrates a significantly higher affinity for the mu-opioid receptor compared to the delta and kappa receptors, highlighting its selectivity.[7][8]
Table 1: Morphine Binding Affinity (Ki) at Opioid Receptors
| Receptor Subtype | Radioligand Used | Tissue/Cell Source | Ki (nM) | Reference |
| Mu (µ) | [³H]DAMGO | Rat brain homogenates | 1.2 | [9] |
| Mu (µ) | [³H]DAMGO | Recombinant human MOR | 1.168 | [10] |
| Mu (µ) | [³H]DAMGO | Guinea-pig brain homogenates | 3.0 (IC50) | [7] |
| Delta (δ) | [³H]DPDPE | Guinea-pig brain homogenates | >1000 (IC50) | [7] |
| Kappa (κ) | [³H]U69593 | Guinea-pig brain homogenates | >1000 (IC50) | [7] |
Table 2: Comparative Opioid Binding Affinities (IC50) at Mu Subtypes
| Compound | Mu₁ Receptor IC50 (nM) | Mu₂ Receptor IC50 (nM) | Reference |
| Morphine | 11.2 | 39.8 | [8] |
| R-methadone | 3.0 | 6.9 | [8] |
| S-methadone | 26.4 | 88.0 | [8] |
Experimental Protocols
The determination of binding affinity is predominantly achieved through competitive radioligand binding assays.[1] This technique measures the ability of an unlabeled compound (the "competitor," e.g., morphine) to displace a radiolabeled ligand that has a known high affinity and specificity for the target receptor.[1]
Competitive Radioligand Binding Assay
Objective: To determine the inhibition constant (Ki) of this compound for the mu, delta, or kappa opioid receptor.
Key Materials:
-
Receptor Source: Membranes from cell lines (e.g., CHO, HEK) stably expressing a specific human opioid receptor subtype, or brain tissue homogenates (e.g., guinea pig, rat, monkey).[1][7][11]
-
Radioligands:
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of a non-labeled, high-affinity antagonist like naloxone (B1662785) (e.g., 10 µM).[7]
-
Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.[7]
-
Filtration Apparatus: A cell harvester with glass fiber filters (e.g., Whatman GF/C or GF/B).[1][13]
-
Scintillation Counter: To measure radioactivity.[7]
Methodology:
-
Membrane Preparation:
-
Harvest cells or dissect brain tissue.
-
Homogenize the tissue/cells in an ice-cold lysis buffer (e.g., 50mM Tris-HCl).[14]
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the pellet by resuspending in fresh buffer and centrifuging again.
-
Resuspend the final membrane pellet in the assay buffer to a specific protein concentration.[1][14]
-
-
Assay Setup (in a 96-well plate, in triplicate):
-
Total Binding Wells: Add assay buffer, a fixed concentration of the appropriate radioligand (typically near its Kd value), and the membrane suspension.[7]
-
Non-specific Binding Wells: Add assay buffer, radioligand, a high concentration of naloxone, and the membrane suspension.[7]
-
Competitive Binding Wells: Add assay buffer, radioligand, varying concentrations of this compound, and the membrane suspension.[7]
-
-
Incubation:
-
Filtration and Washing:
-
Rapidly terminate the incubation by vacuum filtering the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.[7][14]
-
Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.[7]
-
-
Quantification:
-
Place the filters into scintillation vials, add scintillation fluid, and measure the radioactivity (in Counts Per Minute, CPM) using a scintillation counter.[7]
-
-
Data Analysis:
-
Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).[7]
-
Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve.[7]
-
Use non-linear regression analysis to determine the IC50 value , which is the concentration of morphine that inhibits 50% of the specific binding of the radioligand.[7]
-
Calculate the Ki value from the IC50 using the Cheng-Prusoff equation :[1]
-
Ki = IC50 / (1 + [L]/Kd)
-
Where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
-
[³⁵S]GTPγS Binding Assay (Functional Assay)
This assay provides a measure of the functional consequence of receptor binding, specifically the activation of G proteins. It quantifies the efficacy of an agonist.
Objective: To determine the potency (EC50) and efficacy (Emax) of this compound in stimulating G protein activation.
Methodology Outline:
-
Incubate receptor membranes with varying concentrations of morphine, a fixed concentration of GDP, and the non-hydrolyzable GTP analog, [³⁵S]GTPγS.[1]
-
Agonist binding promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit.
-
The reaction is terminated by rapid filtration, similar to the radioligand binding assay.
-
The amount of bound [³⁵S]GTPγS is quantified by scintillation counting.
-
Data is analyzed to determine the EC50 (concentration for 50% of maximal stimulation) and Emax (maximal stimulation).
Signaling Pathways and Visualizations
Upon binding to the mu-opioid receptor, morphine initiates an intracellular signaling cascade characteristic of Gi/Go-coupled GPCRs.[2][3][15]
Morphine-Induced G Protein Signaling
The primary mechanism involves the activation of heterotrimeric G proteins.[2][15] The agonist-bound receptor promotes the exchange of GDP for GTP on the Gα subunit, leading to the dissociation of the Gα-GTP and Gβγ subunits, which then modulate various downstream effectors.[2][15]
References
- 1. benchchem.com [benchchem.com]
- 2. μ-Opioid Receptors and Regulators of G protein Signaling (RGS) proteins: From a symposium on new concepts in mu-opioid pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Video: Opioid Receptors: Overview [jove.com]
- 5. Extended-release this compound in treatment of severe acute and chronic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. zenodo.org [zenodo.org]
- 7. benchchem.com [benchchem.com]
- 8. The mu1, mu2, delta, kappa opioid receptor binding profiles of methadone stereoisomers and morphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mu receptor binding of some commonly used opioids and their metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Binding affinity and selectivity of opioids at mu, delta and kappa receptors in monkey brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ClinPGx [clinpgx.org]
- 13. Radioligand-binding studies [bio-protocol.org]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. Opioid Receptor Interacting Proteins and the Control of Opioid Signaling - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Metabolic Pathways of Morphine Sulfate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the metabolic pathways of morphine sulfate (B86663), a cornerstone opioid analgesic. A thorough understanding of its biotransformation is critical for optimizing therapeutic efficacy, minimizing adverse effects, and guiding the development of novel analgesics. This document details the enzymatic processes, key metabolites, and experimental methodologies used to investigate these pathways, presenting quantitative data in a clear, comparative format and illustrating complex biological processes with detailed diagrams.
Core Metabolic Pathways of Morphine Sulfate
Morphine undergoes extensive metabolism, primarily in the liver, through Phase II conjugation reactions.[1] The most significant pathway is glucuronidation, where morphine is conjugated with glucuronic acid at its 3- and 6-hydroxyl positions.[2][3] This process is catalyzed by UDP-glucuronosyltransferases (UGTs).[2] Minor metabolic routes, including N-demethylation and sulfation, also contribute to the biotransformation of morphine.[1][4]
Glucuronidation: The Major Metabolic Route
Glucuronidation is the principal metabolic pathway for morphine, accounting for the majority of its clearance.[1] This reaction is mediated by a superfamily of UGT enzymes, with UGT2B7 being the primary isoform responsible for the formation of both morphine-3-glucuronide (B1234276) (M3G) and morphine-6-glucuronide (B1233000) (M6G).[2][3] Other UGT isoforms, such as UGT1A1 and UGT1A8, have also been shown to contribute to M6G formation in vitro.[5] The glucuronidation process occurs within the lumen of the endoplasmic reticulum of hepatocytes.[2]
-
Morphine-3-glucuronide (M3G): This is the most abundant metabolite, but it is analgesically inactive.[3] In fact, M3G has been reported to antagonize the analgesic effects of morphine and may contribute to side effects such as myoclonus and allodynia.[3]
-
Morphine-6-glucuronide (M6G): In contrast to M3G, M6G is a pharmacologically active metabolite with potent analgesic properties, even more so than morphine itself.[3]
The ratio of M3G to M6G formation is an important factor in the overall pharmacological profile of morphine.
N-demethylation and Sulfation: Minor Metabolic Routes
While glucuronidation is the predominant pathway, morphine can also undergo minor metabolic transformations.
-
N-demethylation: A small fraction of morphine is metabolized via N-demethylation to normorphine.[1] This reaction is primarily catalyzed by the cytochrome P450 enzyme CYP3A4.[6] Normorphine is considered to have significantly less analgesic activity than morphine.
-
Sulfation: Morphine can also be conjugated with sulfate to form morphine-3-sulfate (M3S) and morphine-6-sulfate (M6S).[4] This pathway is more prominent in newborns compared to adults.[4] The clinical significance of this pathway in adults is considered minor.[4]
Quantitative Data on Morphine Metabolism
The following tables summarize key quantitative data regarding the pharmacokinetics and metabolism of this compound and its primary metabolites.
Table 1: Pharmacokinetic Parameters of Morphine and its Glucuronide Metabolites in Healthy Volunteers
| Parameter | Morphine | Morphine-3-glucuronide (M3G) | Morphine-6-glucuronide (M6G) | Reference(s) |
| Terminal Half-life (t½) (hours) | 15.1 ± 6.5 (oral) | 11.2 ± 2.7 (oral) | 12.9 ± 4.5 (oral) | [6] |
| Systemic Plasma Clearance (ml/min/kg) | 21.1 ± 3.4 | - | - | [6] |
| Oral Bioavailability (%) | 29.2 ± 7.2 | - | - | [6] |
| Volume of Distribution (L/kg) | 2.9 ± 0.8 | - | - | [6] |
| M6G:Morphine AUC Ratio (IV) | - | - | 0.7 ± 0.3 | [6] |
| M6G:Morphine AUC Ratio (Oral) | - | - | 3.6 ± 1.2 | [6] |
| M3G:Morphine AUC Ratio (IV) | - | 7.7 ± 1.4 | - | [6] |
| M3G:Morphine AUC Ratio (Oral) | - | 29.9 ± 6.8 | - | [6] |
Table 2: Relative Formation of Morphine Metabolites
| Metabolite | Percentage of Total Clearance | Reference(s) |
| Morphine-3-glucuronide (M3G) | 57.3% | [6] |
| Morphine-6-glucuronide (M6G) | 10.4% | [6] |
| Renal Clearance of Unchanged Morphine | 10.9% | [6] |
| Unidentified Residual Clearance | 20.8% | [6] |
Experimental Protocols
This section details standardized protocols for investigating the metabolic pathways of this compound.
In Vitro Morphine Glucuronidation Assay Using Human Liver Microsomes
This protocol is designed to determine the kinetics of M3G and M6G formation in a controlled in vitro environment.
Materials:
-
Human Liver Microsomes (HLMs)
-
This compound
-
Uridine 5'-diphospho-glucuronic acid (UDPGA)
-
Magnesium Chloride (MgCl₂)
-
Potassium Phosphate (B84403) Buffer (pH 7.4)
-
Acetonitrile (B52724) (for reaction termination)
-
Internal Standard (e.g., hydromorphone)
-
LC-MS/MS system
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in water.
-
Prepare a stock solution of UDPGA in buffer.
-
Prepare a stock solution of alamethicin in methanol.
-
Prepare the incubation buffer: 100 mM potassium phosphate buffer (pH 7.4) containing 5 mM MgCl₂.
-
-
Incubation Setup:
-
On ice, combine the incubation buffer, HLMs (e.g., 0.5 mg/mL final concentration), and alamethicin (e.g., 50 µg/mg microsomal protein). Pre-incubate for 15 minutes to activate the UGTs.
-
Add this compound to achieve the desired final concentrations (a range of concentrations is used for kinetic analysis).
-
Pre-warm the mixture at 37°C for 3-5 minutes.
-
-
Initiation and Termination of Reaction:
-
Initiate the reaction by adding a pre-warmed solution of UDPGA (e.g., 5 mM final concentration).
-
Incubate at 37°C with gentle shaking for a predetermined time (e.g., 30-60 minutes, within the linear range of metabolite formation).
-
Terminate the reaction by adding ice-cold acetonitrile containing the internal standard.
-
-
Sample Processing and Analysis:
-
Centrifuge the terminated reaction mixture to precipitate proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
Quantify the amounts of M3G and M6G formed using a validated LC-MS/MS method.[1][2]
-
In Vivo Morphine Metabolism Study in an Animal Model (e.g., Mouse)
This protocol outlines a typical in vivo experiment to assess the pharmacokinetics and metabolism of morphine in a living organism.
Materials:
-
Laboratory animals (e.g., C57BL/6 mice)
-
This compound solution for injection (e.g., intraperitoneal or subcutaneous)
-
Saline solution (for control group)
-
Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)
-
Metabolic cages (for urine and feces collection)
-
Anesthesia
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Animal Acclimation and Grouping:
-
Acclimate animals to the housing conditions for at least one week prior to the experiment.
-
Divide animals into experimental (morphine-treated) and control (saline-treated) groups.
-
-
Drug Administration:
-
Administer a single dose of this compound (e.g., 10 mg/kg) or saline to the respective groups via the chosen route of administration.
-
-
Sample Collection:
-
Blood: Collect blood samples at predetermined time points (e.g., 0, 15, 30, 60, 120, 240 minutes) post-administration. Plasma is separated by centrifugation.
-
Urine and Feces: House animals in metabolic cages for collection of urine and feces over a specified period (e.g., 24 hours).
-
-
Sample Preparation:
-
Plasma: Perform protein precipitation by adding a solvent like acetonitrile, followed by centrifugation.
-
Urine: Dilute samples with water or buffer.
-
Tissue Homogenization (optional): At the end of the study, tissues like the liver and brain can be harvested, homogenized, and processed to determine drug and metabolite concentrations.
-
-
LC-MS/MS Analysis:
-
Pharmacokinetic Analysis:
-
Use the concentration-time data to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life for morphine and its metabolites.
-
References
- 1. Simultaneous determination of morphine-6-d-glucuronide, morphine-3-d-glucuronide and morphine in human plasma and urine by ultra-performance liquid chromatography-tandem mass spectrometry: Application to M6G injection pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantification of morphine and its major metabolites M3G and M6G in antemortem and postmortem samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The pharmacokinetics of morphine and morphine glucuronide metabolites after subcutaneous bolus injection and subcutaneous infusion of morphine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Detection of morphine-3-sulfate and morphine-6-sulfate in human urine and plasma, and formation in liver cytosol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Morphine pharmacokinetics and metabolism in humans. Enterohepatic cycling and relative contribution of metabolites to active opioid concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
The Critical Role of Morphine-6-Glucuronide in Morphine Sulfate Analgesia: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Morphine has long been a cornerstone of pain management, yet its clinical effects are not solely attributable to the parent compound. A significant portion of its analgesic efficacy is mediated by its active metabolite, morphine-6-glucuronide (B1233000) (M6G). This technical guide provides an in-depth examination of the pivotal role of M6G in morphine sulfate (B86663) analgesia. We will explore the metabolic conversion of morphine to M6G, its distinct mechanism of action at the molecular level, and its potent analgesic properties. This document will also furnish detailed experimental protocols for key assays used to elucidate the pharmacodynamics of M6G and present a comprehensive summary of quantitative data to facilitate comparative analysis. The information contained herein is intended to provide researchers, scientists, and drug development professionals with a thorough understanding of M6G's contribution to morphine's therapeutic effects and to highlight its potential as a standalone analgesic agent.
Introduction
For centuries, morphine has been the gold standard for treating severe pain. However, the intricacies of its pharmacology extend beyond the parent molecule. Following administration, morphine undergoes extensive metabolism, primarily in the liver, to produce several metabolites. Among these, morphine-6-glucuronide (M6G) has emerged as a key player in mediating the analgesic effects of its parent drug.[1][2][3] In fact, some studies suggest that M6G is responsible for the majority of the analgesic effect observed after morphine administration, irrespective of the route.[1] This is particularly significant in patients with renal impairment, where accumulation of M6G can occur.[4] Understanding the distinct pharmacological profile of M6G is therefore crucial for optimizing pain therapy and for the development of novel analgesics with improved therapeutic windows. This guide will delve into the metabolic pathway leading to M6G formation, its interaction with opioid receptors, and the experimental evidence supporting its profound analgesic activity.
Metabolism of Morphine to Morphine-6-Glucuronide
The primary metabolic pathway for morphine in humans is glucuronidation, a phase II metabolic reaction catalyzed by UDP-glucuronosyltransferase (UGT) enzymes.[5][6][7] Specifically, the UGT2B7 isoform is the principal enzyme responsible for the conjugation of a glucuronic acid moiety to morphine at both the 3- and 6-hydroxyl positions, forming morphine-3-glucuronide (B1234276) (M3G) and morphine-6-glucuronide (M6G), respectively.[6][7][8][9][10][11] While M3G is the major metabolite, it is devoid of analgesic activity and may even contribute to adverse effects such as hyperalgesia and myoclonus.[5][7][12] In contrast, M6G, the minor metabolite, is a potent analgesic.[5][7][12] The formation of M6G occurs predominantly in the liver, but evidence suggests that it can also be synthesized within the brain.[3][4][7]
The metabolic conversion of morphine to its glucuronide metabolites is a critical determinant of its overall pharmacological profile. The ratio of M3G to M6G formation can be influenced by various factors, including genetic polymorphisms in the UGT2B7 gene and the presence of co-administered drugs that may inhibit or induce UGT2B7 activity.[6][13]
Mechanism of Action of Morphine-6-Glucuronide
The analgesic effects of M6G, like morphine, are primarily mediated through its interaction with the µ-opioid receptor (MOR), a G-protein coupled receptor (GPCR).[14][15] Upon binding to the MOR, M6G initiates a cascade of intracellular signaling events that ultimately lead to a reduction in neuronal excitability and the inhibition of nociceptive signal transmission.
While both morphine and M6G are µ-opioid receptor agonists, there are subtle but significant differences in their receptor binding profiles and signaling efficacy. Some studies suggest that M6G has a slightly lower affinity for the µ-opioid receptor than morphine, but it exhibits a higher efficacy in activating the receptor and downstream signaling pathways.[15][16] M6G also demonstrates a lower affinity for the kappa-opioid receptor compared to morphine.[15][16]
The activation of the µ-opioid receptor by M6G leads to:
-
Inhibition of adenylyl cyclase: This results in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.
-
Activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels: This leads to hyperpolarization of the neuronal membrane, making it more difficult to fire an action potential.
-
Inhibition of voltage-gated calcium channels: This reduces the influx of calcium ions, which is necessary for the release of neurotransmitters involved in pain signaling, such as substance P and glutamate.
Experimental Evidence and Protocols
The analgesic properties of M6G have been extensively studied in various preclinical and clinical settings. A number of key experimental assays are routinely employed to characterize its pharmacodynamic and pharmacokinetic profile.
In Vitro Opioid Receptor Binding Assay
This assay is used to determine the binding affinity of M6G for different opioid receptor subtypes.
Protocol:
-
Membrane Preparation:
-
Harvest cells stably expressing the recombinant human µ-opioid receptor (or other opioid receptor subtypes).
-
Homogenize the cells in ice-cold assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).[17]
-
Centrifuge the homogenate and resuspend the resulting membrane pellet in fresh assay buffer to a final protein concentration of 10-20 µg per well.[17]
-
-
Assay Setup (in a 96-well plate, in triplicate):
-
Total Binding: Add assay buffer, a radiolabeled opioid ligand (e.g., [³H]-DAMGO for µ-receptors), and the membrane suspension.[17]
-
Non-specific Binding: Add assay buffer, the radioligand, a high concentration of a non-selective opioid antagonist (e.g., 10 µM naloxone), and the membrane suspension.[17]
-
Competitive Binding: Add assay buffer, the radioligand, varying concentrations of M6G (or morphine for comparison), and the membrane suspension.[17]
-
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 120 minutes).[17]
-
Filtration and Washing: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.[17]
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity in counts per minute (CPM) using a scintillation counter.[17]
-
Data Analysis:
-
Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).
-
Generate a competition curve by plotting the percentage of specific binding against the logarithm of the M6G concentration.
-
Determine the IC₅₀ value (the concentration of M6G that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki (inhibition constant) value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[17]
-
In Vivo Analgesic Assays in Rodents
These assays are used to assess the analgesic potency of M6G in animal models.
This test measures the latency of a rodent to withdraw its tail from a noxious thermal stimulus.
Protocol:
-
Acclimatization: Acclimate the animals to the testing environment and the restraining device to minimize stress-induced analgesia.[18][19]
-
Baseline Latency: Gently restrain the rodent and position its tail over a radiant heat source.[18][20] Measure the time it takes for the animal to flick its tail away from the heat. A cut-off time (e.g., 10-12 seconds) should be established to prevent tissue damage.[8][20]
-
Drug Administration: Administer M6G or morphine via the desired route (e.g., subcutaneous, intravenous, or intracerebroventricular).
-
Post-treatment Latency: At predetermined time points after drug administration, measure the tail-flick latency again.
-
Data Analysis: The analgesic effect is quantified as an increase in the tail-flick latency compared to the baseline measurement.
This test measures the reaction time of a rodent to a heated surface.
Protocol:
-
Apparatus: Use a hot plate apparatus with a controlled surface temperature (e.g., 52.5-56°C).[21]
-
Baseline Reaction Time: Place the animal on the hot plate and start a timer. Observe for nociceptive responses such as paw licking, shaking, or jumping.[5][22] Record the latency to the first response. A cut-off time (e.g., 60 seconds) should be used to prevent injury.[21]
-
Drug Administration: Administer M6G or morphine.
-
Post-treatment Reaction Time: At specified intervals after drug administration, repeat the hot-plate test.
-
Data Analysis: An increase in the reaction time is indicative of an analgesic effect.
Quantitative Data Summary
The following tables summarize key quantitative data from the literature regarding the receptor binding affinities and analgesic potency of M6G compared to morphine.
Table 1: Opioid Receptor Binding Affinities (Ki, nM)
| Compound | µ-Opioid Receptor | δ-Opioid Receptor | κ-Opioid Receptor | Reference(s) |
| Morphine | 1.2 - 3 | ~200 | ~30 | [17][23][24] |
| M6G | 0.6 - 30 | ~100 | ~150 | [17][23][24] |
Table 2: Analgesic Potency (ED₅₀) in Rodents
| Compound | Test | Route of Administration | Relative Potency (M6G vs. Morphine) | Reference(s) |
| M6G | Tail-Flick | Intracerebroventricular (i.c.v.) | 47 - 360 times more potent | [21][24][25] |
| M6G | Writhing Test | Intracerebroventricular (i.c.v.) | 45 - 47 times more potent | [21][26] |
| M6G | Tail Immersion | Intracerebroventricular (i.c.v.) | 145 - 200 times more potent | [24] |
| M6G | Tail-Flick | Subcutaneous (s.c.) | Approximately 2 times more potent | [25] |
| M6G | Formalin Test | Intracerebroventricular (i.c.v.) | 60 times more potent | [24] |
Clinical Significance and Future Directions
The evidence strongly indicates that M6G is not merely an inactive metabolite but a potent analgesic that significantly contributes to the therapeutic effects of morphine.[2][27][28] In some clinical scenarios, particularly with chronic administration or in patients with renal dysfunction, M6G may be the primary driver of analgesia.[1][4] This has important implications for clinical practice, as monitoring M6G levels in addition to morphine could lead to more personalized and effective pain management strategies.
Furthermore, the distinct pharmacological profile of M6G, including its potentially higher efficacy and different side-effect profile compared to morphine, makes it an attractive candidate for development as a standalone analgesic.[15][18][29] Clinical trials have investigated M6G for postoperative pain and have suggested that it may offer a better safety profile, with a reduced incidence of nausea and vomiting.[18][29][30] However, its slower onset of action due to its hydrophilic nature and slower transport across the blood-brain barrier is a factor that needs to be considered.[1][19][31]
Future research should continue to explore the unique therapeutic potential of M6G. This includes further elucidation of its signaling pathways, investigation into novel delivery systems to enhance its central nervous system penetration, and large-scale clinical trials to definitively establish its efficacy and safety profile in various pain states. A deeper understanding of the role of M6G will undoubtedly pave the way for the development of the next generation of opioid analgesics with improved efficacy and tolerability.
References
- 1. Determination of morphine, morphine-3-glucuronide, and morphine-6-glucuronide in plasma after intravenous and intrathecal morphine administration using HPLC with electrospray ionization and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Naloxone - protocol for the management of opioid induced respiratory depression | Right Decisions [rightdecisions.scot.nhs.uk]
- 4. What Is Brain Microdialysis and Its Application in PK Studies for CNS Drugs - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. Hot plate test - Wikipedia [en.wikipedia.org]
- 6. academic.oup.com [academic.oup.com]
- 7. Validation of a HPLC/MS Method for Simultaneous Quantification of Clonidine, Morphine and its Metabolites in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. youtube.com [youtube.com]
- 10. NIBSC - Brain Tissue Preparation [nibsc.org]
- 11. Human UGT2B7 catalyzes morphine glucuronidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Unilateral hot plate test: a simple and sensitive method for detecting central and peripheral hyperalgesia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tools.thermofisher.com [tools.thermofisher.com]
- 14. longdom.org [longdom.org]
- 15. Establishment of a Protocol for Determining Gastrointestinal Transit Time in Mice Using Barium and Radiopaque Markers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Isoform selectivity and kinetics of morphine 3- and 6-glucuronidation by human udp-glucuronosyltransferases: evidence for atypical glucuronidation kinetics by UGT2B7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. protocols.io [protocols.io]
- 19. diacomp.org [diacomp.org]
- 20. m.youtube.com [m.youtube.com]
- 21. taylorandfrancis.com [taylorandfrancis.com]
- 22. Hot plate test [panlab.com]
- 23. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 24. Re-Evaluation of Nicotinic Acetylcholine Receptors in Rat Brain by a Tissue-Segment Binding Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 25. In Vivo Microdialysis | Hope Center for Neurological Disorders | Washington University in St. Louis [hopecenter.wustl.edu]
- 26. Hot plate analgesiometer | PPTX [slideshare.net]
- 27. Frontiers | Re-Evaluation of Nicotinic Acetylcholine Receptors in Rat Brain by a Tissue-Segment Binding Assay [frontiersin.org]
- 28. researchgate.net [researchgate.net]
- 29. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. Evaluation of 3'-azido-3'-deoxythymidine, morphine, and codeine as probe substrates for UDP-glucuronosyltransferase 2B7 (UGT2B7) in human liver microsomes: specificity and influence of the UGT2B7*2 polymorphism - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Code: A Technical Guide to the Genetic Factors Influencing Morphine Sulfate Response
For Researchers, Scientists, and Drug Development Professionals
Introduction
Morphine, a potent opioid analgesic, remains a cornerstone of moderate to severe pain management. However, its clinical utility is often hampered by significant interindividual variability in analgesic efficacy and adverse effects. This variability is not random; a substantial portion is rooted in an individual's genetic makeup. This in-depth technical guide explores the core genetic factors that influence the response to morphine sulfate, providing a comprehensive resource for researchers, scientists, and drug development professionals. By understanding the intricate interplay between genetics and morphine's pharmacokinetics and pharmacodynamics, we can move towards a future of personalized pain medicine, optimizing therapeutic outcomes while minimizing risks.
This guide will delve into the key genes and their polymorphisms that alter morphine metabolism, transport, and receptor interaction. We will dissect the molecular signaling pathways that underpin morphine's effects and provide detailed experimental protocols for investigating these genetic influences. All quantitative data are summarized in structured tables for ease of comparison, and complex biological processes are visualized through clear diagrams.
Core Genetic Factors Influencing Morphine Response
The response to morphine is a complex trait influenced by multiple genes. These can be broadly categorized into those affecting its pharmacokinetics (how the body processes the drug) and its pharmacodynamics (how the drug affects the body).
Pharmacodynamic Factors: The Mu-Opioid Receptor (OPRM1)
The primary target for morphine is the mu-opioid receptor, encoded by the OPRM1 gene. Variations in this gene can alter the receptor's structure, expression, and signaling, thereby influencing an individual's sensitivity to morphine.
The most extensively studied single nucleotide polymorphism (SNP) in OPRM1 is the A118G (rs1799971) variant. This polymorphism results in an amino acid change from asparagine to aspartate at position 40 of the receptor protein.[1] Carriers of the G allele often exhibit a reduced analgesic response to morphine and may require higher doses to achieve pain control.[1][2][3]
| Gene | Polymorphism (SNP) | Genotype | Effect on Morphine Response | Population Frequency of G Allele |
| OPRM1 | A118G (rs1799971) | AG or GG | Reduced analgesic efficacy, higher morphine dose requirement.[1][2][3] | Caucasians: 12-20%[4], Hispanics: 19-24%[4], African Americans: 1-4%[4], Asians: >40%[2] |
Pharmacokinetic Factors
Metabolism: Cytochrome P450 2D6 (CYP2D6) and UDP-Glucuronosyltransferase 2B7 (UGT2B7)
Morphine itself is not significantly metabolized by the cytochrome P450 (CYP) enzyme system. However, its prodrug, codeine, is metabolized to morphine by CYP2D6.[5][6] Genetic variations in CYP2D6 lead to different metabolic phenotypes, which are critical when considering codeine administration but have a lesser direct impact on the response to morphine itself.[5][6]
The primary metabolic pathway for morphine is glucuronidation, catalyzed by the enzyme UDP-glucuronosyltransferase 2B7 (UGT2B7).[7][8] This process results in the formation of morphine-3-glucuronide (B1234276) (M3G), a neuroexcitatory metabolite with no analgesic properties, and morphine-6-glucuronide (B1233000) (M6G), a potent analgesic.[8] Polymorphisms in the UGT2B7 gene, such as H268Y (rs7439366), have been investigated for their impact on morphine metabolism, but studies have yielded inconsistent results regarding their clinical significance on glucuronide-to-morphine ratios.[9][10]
| Gene | Polymorphism (SNP) | Genotype | Effect on Morphine Metabolism |
| UGT2B7 | H268Y (rs7439366) | Y/Y | Conflicting evidence; some studies show no significant effect on morphine glucuronide-to-morphine plasma ratios.[9][10] |
Transport: ATP-Binding Cassette Subfamily B Member 1 (ABCB1)
The ABCB1 gene encodes for P-glycoprotein, an efflux transporter that plays a crucial role in limiting the entry of morphine into the central nervous system by actively pumping it out of the brain.[11] The C3435T (rs1045642) polymorphism in ABCB1 has been associated with altered P-glycoprotein expression and function.[11][12] Individuals with the TT genotype may have lower P-glycoprotein function, potentially leading to higher brain concentrations of morphine and a better analgesic response.[12] However, some studies have reported conflicting findings.[11][13]
| Gene | Polymorphism (SNP) | Genotype | Effect on Morphine Response |
| ABCB1 | C3435T (rs1045642) | TT | Potentially enhanced analgesic response due to lower P-glycoprotein function and increased morphine concentration in the CNS.[12] Conflicting results exist.[11][13] |
Pain Perception and Modulation: Catechol-O-Methyltransferase (COMT)
The COMT gene encodes an enzyme that metabolizes catecholamines, neurotransmitters involved in pain perception. The Val158Met (rs4680) polymorphism in COMT results in a significant variation in enzyme activity.[14] Individuals with the Met/Met genotype have lower COMT activity, which has been associated with increased pain sensitivity.[14] Studies have shown that cancer patients with the Val/Val genotype, who have higher COMT activity, may require higher doses of morphine for adequate pain relief.[14][15][16][17]
| Gene | Polymorphism (SNP) | Genotype | Effect on Morphine Response |
| COMT | Val158Met (rs4680) | Val/Val (GG) | Higher morphine dose requirement in cancer patients.[14][15][16][17] |
| Val/Met (GA) | Intermediate morphine dose requirement.[14][16] | ||
| Met/Met (AA) | Lower morphine dose requirement in cancer patients.[14][16] |
Signaling Pathways of Morphine Action
Morphine exerts its effects by binding to the mu-opioid receptor, a G-protein coupled receptor (GPCR). This binding initiates a cascade of intracellular signaling events that ultimately lead to analgesia and other physiological responses. Two primary pathways are activated: the G-protein pathway and the β-arrestin pathway.[18][19]
Experimental Protocols
Genotyping of OPRM1 A118G (rs1799971) by PCR-RFLP
This protocol describes a common method for identifying the A118G polymorphism in the OPRM1 gene using Polymerase Chain Reaction-Restriction Fragment Length Polymorphism (PCR-RFLP).
1. DNA Extraction:
-
Genomic DNA is isolated from peripheral blood leukocytes or saliva samples using a commercially available DNA extraction kit, following the manufacturer's instructions.
2. PCR Amplification:
-
The region of the OPRM1 gene containing the A118G polymorphism is amplified using PCR.
-
Forward Primer: 5'-GCTTGGAACCCGAAAAGT-3'[1]
-
Reverse Primer: 5'-GTAGAGGGCCATGATCGTGA-3'[1]
-
PCR Reaction Mixture (25 µL):
-
12.5 µL 2x PCR Master Mix
-
1 µL Forward Primer (10 µM)
-
1 µL Reverse Primer (10 µM)
-
2 µL Genomic DNA (10-50 ng/µL)
-
8.5 µL Nuclease-free water
-
-
PCR Cycling Conditions: [20]
-
Initial Denaturation: 95°C for 5 minutes
-
35 cycles of:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 58°C for 30 seconds
-
Extension: 72°C for 45 seconds
-
-
Final Extension: 72°C for 7 minutes
-
3. Restriction Enzyme Digestion:
-
The G allele creates a recognition site for the restriction enzyme BstUI (or a similar enzyme recognizing the CGCG sequence).
-
A 10 µL aliquot of the PCR product is digested with 5 units of BstUI at 60°C for 2 hours.
4. Gel Electrophoresis:
-
The digested PCR products are separated by size on a 3% agarose (B213101) gel stained with a fluorescent dye (e.g., ethidium (B1194527) bromide).
-
Expected Results:
-
AA Genotype (Wild-type): One undigested band of approximately 200 bp.
-
GG Genotype (Homozygous variant): Two bands of approximately 120 bp and 80 bp.
-
AG Genotype (Heterozygous): Three bands at approximately 200 bp, 120 bp, and 80 bp.
-
Quantitative Sensory Testing (QST): Cold Pressor Test
QST is a method used to assess pain perception and modulation in a controlled setting. The cold pressor test is a common QST modality used to induce pain.
1. Equipment:
-
A container filled with ice and water maintained at a constant temperature (typically 1-4°C).
-
A stopwatch.
-
A pain rating scale (e.g., a 0-10 Numerical Rating Scale where 0 is no pain and 10 is the worst pain imaginable).
2. Procedure:
-
The participant is seated comfortably. Baseline heart rate and blood pressure may be recorded.
-
The participant is instructed to immerse their non-dominant hand up to the wrist in the ice water bath.
-
The participant is instructed to keep their hand in the water for as long as they can, up to a maximum of 2 minutes.
-
The following metrics are recorded:
-
Pain Threshold: The time at which the participant first reports feeling pain.
-
Pain Tolerance: The total time the participant keeps their hand in the water.
-
Pain Intensity: The participant is asked to rate their pain on the numerical rating scale at regular intervals (e.g., every 30 seconds) and at the point of withdrawal.
-
3. Data Analysis:
-
Pain threshold and tolerance times are recorded in seconds.
-
Pain intensity ratings are recorded at each time point.
-
These measures can be compared between different genotype groups to assess the influence of genetic factors on pain sensitivity.
Conclusion
The landscape of morphine therapy is being reshaped by our growing understanding of pharmacogenomics. Genetic variations in OPRM1, CYP2D6, ABCB1, COMT, and UGT2B7 are not mere academic curiosities; they are clinically relevant factors that can significantly impact patient outcomes. This technical guide provides a foundational understanding of these key genetic determinants, the underlying molecular pathways, and the experimental methodologies to investigate them.
For researchers and scientists, this guide serves as a springboard for further investigation into the complex genetic architecture of opioid response. For drug development professionals, it highlights the potential for genetically-informed clinical trial design and the development of novel analgesics with improved efficacy and safety profiles. As we continue to unravel the genetic code that dictates our response to medications, the promise of personalized pain management moves closer to becoming a clinical reality, offering the prospect of safer and more effective pain relief for all patients.
References
- 1. mdpi.com [mdpi.com]
- 2. Genotyping of Opioid Receptor Mu 1 (OPRM1) A118G Polymorphism in Indonesian Drug Addicts - ProQuest [proquest.com]
- 3. Allele frequency and genotype distribution of the opioid receptor μ-1 (OPRM1) A118G polymorphism in the Western Saudi population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ethnicity Interacts with the OPRM1 Gene in Experimental Pain Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mu-opioid receptor - Wikipedia [en.wikipedia.org]
- 6. Quantitative sensory testing: a practical guide and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Human UGT2B7 catalyzes morphine glucuronidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medscape.com [medscape.com]
- 9. Morphine glucuronide-to-morphine plasma ratios are unaffected by the UGT2B7 H268Y and UGT1A1*28 polymorphisms in cancer patients on chronic morphine therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evaluation of 3'-azido-3'-deoxythymidine, morphine, and codeine as probe substrates for UDP-glucuronosyltransferase 2B7 (UGT2B7) in human liver microsomes: specificity and influence of the UGT2B7*2 polymorphism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacogenomics and Morphine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Association of ABCB1/MDR1 and OPRM1 gene polymorphisms with morphine pain relief - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. The Val158Met polymorphism of the human catechol-O-methyltransferase (COMT) gene may influence morphine requirements in cancer pain patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Prospective replication study implicates the catechol-O-methyltransferase Val158Met polymorphism as a biomarker for the response to morphine in patients with cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Genetic variation in the Catechol-O-Methyltransferase (COMT) gene and morphine requirements in cancer patients with pain - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Quantification of Morphine Sulfate in Human Plasma using HPLC-UV
Application Note and Protocol: Formulation of Sustained-Release Morphine Sulfate Tablets
For Researchers, Scientists, and Drug Development Professionals
Introduction
Morphine, a potent opioid analgesic, remains a cornerstone for managing severe, chronic pain. However, its short biological half-life of approximately 1.5 to 2.5 hours necessitates frequent dosing, which can lead to fluctuations in plasma concentration and decreased patient compliance.[1] Sustained-release (SR) formulations of morphine sulfate (B86663) are designed to address this challenge by maintaining therapeutic drug levels over an extended period, typically 12 or 24 hours, with once or twice daily dosing.[1][2]
This document provides a comprehensive protocol for the formulation of sustained-release morphine sulfate tablets using a hydrophilic matrix system, a widely employed and robust method for controlling drug release.[3] The protocol details the direct compression manufacturing process, key quality control tests, and analytical methodologies for product characterization.
Mechanism of Action: Morphine Signaling
Morphine exerts its analgesic effects primarily by acting as an agonist at the mu (µ)-opioid receptor, a G-protein coupled receptor (GPCR) located in the central nervous system (CNS).[4][5] Upon binding, the receptor undergoes a conformational change, leading to the activation of intracellular signaling cascades. The activated G-protein (specifically the Gαi/o subunit) inhibits adenylyl cyclase, which reduces intracellular cyclic AMP (cAMP) levels.[6][7] This cascade, along with the modulation of ion channels, results in hyperpolarization of neurons and reduced neuronal excitability, thereby inhibiting the transmission of pain signals.[5][7]
Sustained-Release Mechanism: Hydrophilic Matrix System
Hydrophilic matrix tablets are a common and effective platform for oral sustained-release dosage forms. The mechanism relies on a polymer, such as Hypromellose (Hydroxypropyl Methylcellulose, HPMC), which swells upon contact with gastrointestinal fluids to form a viscous gel layer on the tablet surface.[1][2][3] This gel layer acts as a diffusion barrier, controlling the rate at which the drug is released. Drug release is governed by two simultaneous processes: diffusion of the dissolved drug through the gel layer and erosion of the outer tablet surface.[3] The viscosity of the HPMC grade is a critical parameter; higher viscosity grades form a stronger gel, leading to a slower drug release rate.
Experimental Protocols
Formulation of Sustained-Release Tablets (Direct Compression)
The direct compression method is a streamlined process for tablet manufacturing that involves blending the active pharmaceutical ingredient (API) with excipients and compressing the mixture directly. This avoids the complexities of wet or dry granulation.
Table 1: Exemplar Formulation Composition
| Component | Function | Concentration Range (% w/w) |
| This compound | Active Ingredient | 10 - 30 |
| HPMC (e.g., K100M CR) | Release-Controlling Polymer | 20 - 40 |
| Microcrystalline Cellulose (B213188) (MCC) | Filler / Binder | 30 - 65 |
| Colloidal Silicon Dioxide | Glidant | 0.5 - 2 |
| Magnesium Stearate (B1226849) | Lubricant | 0.5 - 2 |
Protocol:
-
Sieving: Pass all ingredients (except magnesium stearate) through a suitable mesh sieve (e.g., #40 mesh) to ensure uniformity and break up any agglomerates.
-
Blending:
-
Place the sieved this compound and a portion of the microcrystalline cellulose into a V-blender or bin blender.
-
Mix for 10 minutes to create a premix. This geometric dilution step is crucial for ensuring content uniformity of a low-dose API.
-
Add the remaining microcrystalline cellulose, HPMC, and colloidal silicon dioxide to the blender.
-
Blend for an additional 15-20 minutes to achieve a homogenous powder mix.
-
-
Lubrication:
-
Add the sieved magnesium stearate to the powder blend.
-
Mix for a final 3-5 minutes. Over-mixing with the lubricant can negatively impact tablet hardness and dissolution.
-
-
Compression:
-
Transfer the final blend to a rotary tablet press fitted with appropriate tooling (e.g., 9 mm round, biconvex punches).
-
Compress the blend into tablets with target parameters for weight, hardness, and thickness. Adjust compression force as needed to meet these targets.
-
Quality Control Testing
Finished tablets must be evaluated to ensure they meet established quality standards.
Table 2: Quality Control Specifications for Sustained-Release Tablets
| Test Parameter | Method / Apparatus | Typical Specification |
| Weight Variation | USP <905> | ± 5% of average weight |
| Hardness | USP <1217> Tablet Breaking Force Tester | 10 - 20 kp (kilopond) or ~98 - 196 N[8] |
| Friability | USP <1216> Friabilator | ≤ 1.0% weight loss after 100 rotations[9][10] |
| Thickness | Caliper | ± 5% of average thickness |
| Assay (Content) | HPLC-UV | 90.0% - 110.0% of labeled amount[11] |
| Content Uniformity | USP <905> / HPLC-UV | Meets USP requirements (typically for doses < 50 mg)[8] |
Protocols for Key Physical Tests:
-
Hardness Test: Place a tablet diametrically between the platens of a calibrated hardness tester. Apply force until the tablet fractures. Record the breaking force for at least 10 tablets and calculate the average.[5][12]
-
Friability Test: Accurately weigh a sample of tablets (for tablets ≤650 mg, use a sample as close to 6.5 g as possible; for tablets >650 mg, use 10 tablets).[9][13] Place them in the friability drum and rotate at 25 ±1 rpm for 100 revolutions.[9][13] Remove the tablets, de-dust them, and re-weigh. Calculate the percentage of weight loss.
In-Vitro Dissolution Testing
Dissolution testing is critical for assessing the drug release profile of a sustained-release formulation and ensuring batch-to-batch consistency. It can also help predict in-vivo performance.
Table 3: USP Dissolution Test Protocol for Extended-Release this compound
| Parameter | Condition |
| Apparatus | USP Apparatus 1 (Basket) at 100 rpm or USP Apparatus 2 (Paddle) at 50 rpm.[14][15] |
| Media | Multiple media are used to simulate the pH range of the GI tract: - 900 mL of 0.1 N HCl (pH 1.2) for the first 1-2 hours. - 900 mL of pH 4.5 Acetate Buffer. - 900 mL of pH 6.8 Phosphate Buffer.[14] |
| Temperature | 37 ± 0.5 °C |
| Sampling Times | 1, 2, 4, 8, and 12 hours (or until ≥80% of the drug is released).[14][15][16] |
| Acceptance Criteria | Example criteria: - After 1 hour: Not more than 30% released. - After 4 hours: 40% - 65% released. - After 12 hours: Not less than 80% released. (Note: Specific criteria must be developed and validated for each formulation). |
Alcohol Dose-Dumping Study: Due to the risk of rapid drug release ("dose dumping") in the presence of alcohol, regulatory agencies require additional dissolution testing in ethanol-containing media.[14] This is particularly critical for opioids.
-
Protocol: Conduct dissolution in 900 mL of 0.1 N HCl with varying concentrations of alcohol (e.g., 5%, 20%, and 40% v/v).[14] Sample frequently (e.g., every 15 minutes for 2 hours) to assess for rapid initial release.
Assay and Content Uniformity by HPLC
A validated High-Performance Liquid Chromatography (HPLC) method is required for the accurate quantification of this compound in the finished product and dissolution samples.
Table 4: HPLC Method Parameters for this compound Assay
| Parameter | Condition |
| Column | Reversed-phase C18, 4.6 mm x 150 mm, 5 µm particle size.[17] |
| Mobile Phase | A gradient or isocratic mixture of an aqueous buffer (e.g., sodium heptanesulfonate in water, pH adjusted to 2.6 with phosphoric acid) and an organic solvent (e.g., methanol (B129727) or acetonitrile).[17][18] |
| Flow Rate | 1.0 - 1.5 mL/min.[15][17] |
| Detection | UV at 230 nm.[17][18] |
| Injection Volume | 20 µL |
| Column Temperature | 30 - 35 °C[17] |
| Retention Time | Typically ~5 minutes, but dependent on exact conditions.[11] |
Formulation Development Workflow
The development of a sustained-release tablet is an iterative process involving formulation design, manufacturing, characterization, and optimization.
Conclusion
The development of a sustained-release this compound tablet using a hydrophilic matrix system offers a reliable method to improve therapeutic outcomes and patient compliance in chronic pain management. The protocols outlined in this document provide a framework for formulation, manufacturing, and quality control. Successful development requires careful selection of excipients, particularly the grade and concentration of the release-controlling polymer, and rigorous in-vitro characterization to ensure a consistent and appropriate drug release profile. All procedures should be conducted in accordance with current Good Manufacturing Practices (GMPs) and relevant pharmacopeial standards.
References
- 1. Formulation of Sustained Release Hydrophilic Matrix Tablets of Tolcapone with the Application of Sedem Diagram: Influence of Tolcapone’s Particle Size on Sustained Release - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eprints.hud.ac.uk [eprints.hud.ac.uk]
- 3. The Role of Oral Controlled Release Matrix Tablets in Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Tyrosine 7.43 is important for mu-opioid receptor downstream signaling pathways activated by fentanyl [frontiersin.org]
- 5. packqc.com [packqc.com]
- 6. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Mu-opioid receptor and receptor tyrosine kinase crosstalk: Implications in mechanisms of opioid tolerance, reduced analgesia to neuropathic pain, dependence, and reward [frontiersin.org]
- 8. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]
- 9. usp.org [usp.org]
- 10. Hardness and Friability Test for Tablets [pharmaspecialists.com]
- 11. uspnf.com [uspnf.com]
- 12. testinglab.com [testinglab.com]
- 13. usp.org [usp.org]
- 14. accessdata.fda.gov [accessdata.fda.gov]
- 15. scielo.br [scielo.br]
- 16. downloads.regulations.gov [downloads.regulations.gov]
- 17. Detection Method of Related Substances in this compound [journal11.magtechjournal.com]
- 18. researchgate.net [researchgate.net]
Application Note: Simultaneous Analysis of Morphine and its Metabolites by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Morphine is a potent opioid analgesic widely used for the management of severe pain. The metabolism of morphine primarily occurs in the liver, leading to the formation of several metabolites, most notably morphine-3-glucuronide (B1234276) (M3G) and morphine-6-glucuronide (B1233000) (M6G).[1][2] While M3G is considered inactive, M6G is a pharmacologically active metabolite that can contribute significantly to the overall analgesic effect of morphine.[2][3] Normorphine is another metabolite formed through N-demethylation. Given the varying pharmacological activities of these metabolites, a sensitive and specific analytical method for the simultaneous quantification of morphine and its major metabolites is crucial for pharmacokinetic studies, clinical monitoring, and forensic toxicology.[2][4]
This application note details a robust and validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the simultaneous determination of morphine, morphine-3-glucuronide, morphine-6-glucuronide, and normorphine in biological matrices such as plasma and serum.
Analytical Approach
The method utilizes reversed-phase liquid chromatography for the separation of the analytes, followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This approach offers high selectivity and sensitivity, allowing for accurate quantification of the target compounds even at low concentrations. Sample preparation is achieved through a straightforward protein precipitation or a more rigorous solid-phase extraction (SPE) to minimize matrix effects and ensure method robustness.[2][3]
Experimental Protocols
Sample Preparation: Protein Precipitation
This protocol is suitable for rapid sample processing.
Materials:
-
Human serum or plasma samples
-
Methanol (B129727), HPLC grade, containing internal standards (e.g., morphine-d3, M3G-d3, M6G-d3, normorphine-d3)
-
0.1% Formic acid in water
-
Centrifuge capable of 12,000 x g
-
96-well collection plates
Procedure:
-
To 50 µL of serum or plasma sample, add 500 µL of methanol containing the internal standards.[2]
-
Vortex the mixture for 30 seconds to precipitate proteins.[2]
-
Centrifuge at 12,000 x g for 5 minutes.[2]
-
Transfer the supernatant to a 96-well plate.
-
Evaporate the solvent to dryness under a stream of nitrogen at approximately 40-60 °C.
-
Reconstitute the dried extract in 500 µL of 0.1% formic acid in water.[2]
-
Inject an aliquot (e.g., 15 µL) into the LC-MS/MS system.[2]
Sample Preparation: Solid-Phase Extraction (SPE)
This protocol is recommended for cleaner extracts and potentially lower limits of quantification. A mixed-mode cation exchange (MCX) sorbent is often employed.
Materials:
-
Human serum or plasma samples
-
Internal standard working solution
-
4% Phosphoric acid (H₃PO₄) in water
-
Methanol, HPLC grade
-
0.1% Formic acid in water
-
5% Ammonium (B1175870) hydroxide (B78521) in methanol
-
SPE cartridges (e.g., Oasis MCX)
Procedure:
-
Pre-treat the plasma sample by diluting and acidifying. For example, to 2 mL of plasma, add the internal standard solution and 1.9 mL of 4% H₃PO₄ in water.
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the pre-treated sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.
-
Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at approximately 40 °C.
-
Reconstitute the residue in a suitable volume of the initial mobile phase (e.g., 100 µL).
-
Inject an aliquot into the LC-MS/MS system.
LC-MS/MS Method
Liquid Chromatography Conditions:
| Parameter | Value |
| Column | C18 or PFP column (e.g., 2.1 x 50 mm, 2.6 µm)[2] |
| Mobile Phase A | 0.1% Formic acid in water[2] |
| Mobile Phase B | 0.1% Formic acid in methanol[2] |
| Flow Rate | 0.4 mL/min |
| Gradient | Start at 5% B, hold for 0.7 min, ramp to 75% B over 2.5 min, hold for 1 min, return to 5% B and re-equilibrate. |
| Injection Volume | 5-15 µL[2] |
| Column Temperature | 27-30 °C[2] |
Mass Spectrometry Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.8 kV |
| Source Temperature | 120 °C |
| Desolvation Temp | 500 °C |
Data Presentation
Table 1: MRM Transitions and Collision Energies
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) |
| Morphine | 286.1 | 165.1 | 40 |
| 201.1 | - | ||
| Morphine-3-glucuronide (M3G) | 462.2 | 286.2 | - |
| Morphine-6-glucuronide (M6G) | 462.2 | 286.2 | - |
| Normorphine | 272.1 | 165.1 | - |
| Morphine-d3 (IS) | 289.1 | 165.1 | - |
| M3G-d3 (IS) | 465.2 | 289.2 | - |
| M6G-d3 (IS) | 465.2 | 289.2 | - |
Note: Collision energies can be instrument-dependent and may require optimization.
Table 2: Quantitative Performance Data
| Analyte | Linearity Range (ng/mL) | R² | LLOQ (ng/mL) | Recovery (%) |
| Morphine | 1 - 1000 | >0.995 | 0.5 - 5 | 94 - 100[5] |
| M3G | 1 - 1000 | >0.99 | 1 - 5 | 84 - 90[5] |
| M6G | 1 - 1000 | >0.99 | 1 - 5 | 64 - 87[5] |
| Normorphine | 5 - 1000 | >0.99 | 5 | 88 |
Data compiled from various sources and represent typical performance.[2][5]
Visualizations
Caption: Experimental workflow for LC-MS/MS analysis.
Caption: Metabolic pathway of morphine.
Conclusion
The described LC-MS/MS method provides a reliable and sensitive tool for the simultaneous quantification of morphine and its key metabolites in biological fluids. The protocol can be adapted based on the required sample throughput and sensitivity, with protein precipitation offering a faster workflow and solid-phase extraction providing cleaner extracts for enhanced performance. This application note serves as a comprehensive guide for researchers and scientists in the fields of pharmacology, toxicology, and drug development.
References
- 1. waters.com [waters.com]
- 2. The development of a high-performance liquid chromatography-tandem mass spectrometric method for simultaneous quantification of morphine, morphine-3-β-glucuronide, morphine-6-β-glucuronide, hydromorphone, and normorphine in serum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. longdom.org [longdom.org]
- 4. agilent.com [agilent.com]
- 5. Validation of a HPLC/MS Method for Simultaneous Quantification of Clonidine, Morphine and its Metabolites in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Detailed Protocol for In Vitro Morphine Sulfate Glucuronidation Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Morphine, a potent opioid analgesic, is primarily metabolized in the liver via glucuronidation to form two major metabolites: morphine-3-glucuronide (B1234276) (M3G) and morphine-6-glucuronide (B1233000) (M6G).[1][2] While M6G is an active metabolite with analgesic properties, M3G is inactive and can cause adverse effects.[3][4][5] The primary enzyme responsible for this metabolic pathway is UDP-glucuronosyltransferase 2B7 (UGT2B7).[6][7][8][9] Therefore, evaluating the potential of new chemical entities to inhibit or induce morphine glucuronidation is a critical step in drug development to predict potential drug-drug interactions.[2][10]
This application note provides a detailed protocol for an in vitro morphine sulfate (B86663) glucuronidation assay using human liver microsomes (HLM) or recombinant human UGT2B7. The protocol includes steps for incubation, sample preparation, and analysis of M3G and M6G by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Signaling Pathway
The glucuronidation of morphine is a crucial metabolic pathway catalyzed by the UGT2B7 enzyme. This process involves the transfer of a glucuronic acid moiety from the cofactor uridine (B1682114) 5'-diphospho-glucuronic acid (UDPGA) to the hydroxyl groups at the 3' and 6' positions of the morphine molecule. This results in the formation of the more water-soluble metabolites, morphine-3-glucuronide (M3G) and morphine-6-glucuronide (M6G), which can then be more readily excreted from the body.
Experimental Workflow
The following diagram outlines the general workflow for the in vitro morphine sulfate glucuronidation assay.
Quantitative Data Summary
The following table summarizes key quantitative parameters for the morphine glucuronidation assay. These values are compiled from various literature sources and should be optimized for specific experimental conditions.
| Parameter | Value | Source |
| Enzyme Source | ||
| Human Liver Microsomes (HLM) Protein Concentration | 0.025 - 0.1 mg/mL | [10][11] |
| Recombinant UGT2B7 Protein Concentration | 0.1 mg/mL | [11] |
| Reagents and Conditions | ||
| This compound Concentration | Substrate-dependent (e.g., for Km determination) | [4][12] |
| UDPGA Concentration | Typically 1-5 mM | [11][13] |
| Alamethicin (B1591596) Concentration (for HLM) | 10 - 50 µg/mg protein | [10][12] |
| Incubation Buffer | Phosphate (B84403) Buffer (pH 7.4) | [14] |
| Incubation Temperature | 37°C | |
| Incubation Time | 15 - 60 minutes (linear range) | [11] |
| Kinetic Parameters (UGT2B7) | ||
| M3G Formation (Apparent Km) | ~0.42 - 2 mM | [9][12] |
| M6G Formation (Apparent Km) | ~0.97 - 7.4 mM | [9] |
| M3G Formation (Apparent Vmax) | ~2.5 nmol/mg/min | [12] |
Experimental Protocols
Materials and Reagents
-
This compound (Substrate)
-
Uridine 5'-diphosphoglucuronic acid (UDPGA), trisodium (B8492382) salt (Cofactor)
-
Pooled Human Liver Microsomes (HLM) or recombinant human UGT2B7
-
Potassium Phosphate Buffer (e.g., 100 mM, pH 7.4)
-
Magnesium Chloride (MgCl₂)
-
Acetonitrile (B52724) (Termination Reagent)
-
Milli-Q or HPLC-grade water
-
Reference standards for Morphine, M3G, and M6G
-
LC-MS/MS or HPLC system
Enzyme Preparation
-
Human Liver Microsomes (HLM): Thaw HLM on ice. Dilute to the desired concentration (e.g., 1 mg/mL) with cold phosphate buffer.
-
Recombinant UGT2B7: Thaw the enzyme preparation on ice. Dilute to the desired concentration with the appropriate buffer as recommended by the manufacturer.
Incubation Protocol
-
Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer, MgCl₂, and the enzyme source (HLM or recombinant UGT2B7).
-
Alamethicin Treatment (for HLM only): If using HLM, add alamethicin to the incubation mixture to a final concentration of 10-50 µg/mg of microsomal protein.[10][12] Pre-incubate the mixture on ice for 15 minutes to allow for the formation of pores in the microsomal membrane.[11]
-
Pre-incubation: Add this compound to the incubation mixture at various concentrations. Pre-incubate the mixture at 37°C for 5 minutes.
-
Reaction Initiation: Initiate the glucuronidation reaction by adding a pre-warmed solution of UDPGA.
-
Incubation: Incubate the reaction mixture at 37°C for a predetermined time (e.g., 30 minutes), ensuring the reaction is within the linear range.
-
Reaction Termination: Stop the reaction by adding an equal volume of cold acetonitrile.
-
Sample Processing: Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.
-
Sample Collection: Carefully transfer the supernatant to a new tube or an HPLC vial for analysis.
Analytical Method: LC-MS/MS for M3G and M6G Quantification
-
Chromatographic Separation:
-
Column: A C18 reverse-phase column is commonly used.[15]
-
Mobile Phase: A gradient of an aqueous phase (e.g., 10 mM ammonium (B1175870) acetate (B1210297) or 0.1% formic acid in water) and an organic phase (e.g., acetonitrile or methanol) is typically employed for separation.[15]
-
Flow Rate: A typical flow rate is between 0.2 and 1.0 mL/min.[15]
-
Column Temperature: Maintain the column at a constant temperature, for example, 40°C.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Electrospray ionization (ESI) in positive mode is generally used for the detection of morphine and its glucuronides.[15][16]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for selective and sensitive quantification. The precursor to product ion transitions for morphine, M3G, and M6G need to be optimized. For example, m/z 286.2 for morphine and 462.2 for M3G and M6G can be monitored.[15]
-
-
Quantification:
-
Generate a standard curve using known concentrations of M3G and M6G reference standards.
-
Quantify the amount of M3G and M6G formed in the samples by comparing their peak areas to the standard curve.
-
Data Analysis
-
Calculate the rate of metabolite formation: Express the rate as pmol or nmol of metabolite formed per minute per mg of protein.
-
Enzyme Kinetics: To determine the kinetic parameters (Km and Vmax), perform the assay with varying concentrations of this compound. Plot the rate of metabolite formation against the substrate concentration and fit the data to the Michaelis-Menten equation or other appropriate models. Morphine-3-glucuronide formation has been shown to follow Michaelis-Menten kinetics.[12]
Conclusion
This application note provides a comprehensive and detailed protocol for conducting an in vitro this compound glucuronidation assay. By following these procedures, researchers can reliably assess the glucuronidation of morphine and evaluate the potential for drug-drug interactions with new chemical entities. The provided quantitative data and experimental workflow serve as a valuable resource for setting up and optimizing this important metabolic assay in a drug development setting.
References
- 1. waters.com [waters.com]
- 2. Morphine glucuronosyltransferase activity in human liver microsomes is inhibited by a variety of drugs that are co-administered with morphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. gtfch.org [gtfch.org]
- 4. Inhibition of morphine metabolism by ketamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Morphine glucuronidation and glucosidation represent complementary metabolic pathways that are both catalyzed by UDP-glucuronosyltransferase 2B7: kinetic, inhibition, and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ClinPGx [clinpgx.org]
- 8. Human UGT2B7 catalyzes morphine glucuronidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Isoform selectivity and kinetics of morphine 3- and 6-glucuronidation by human udp-glucuronosyltransferases: evidence for atypical glucuronidation kinetics by UGT2B7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Optimized assays for human UDP-glucuronosyltransferase (UGT) activities: altered alamethicin concentration and utility to screen for UGT inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. xenotech.com [xenotech.com]
- 12. In vitro glucuronidation using human liver microsomes and the pore-forming peptide alamethicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Optimization of a UDP-glucuronosyltransferase assay for trout liver S9 fractions: activity enhancement by alamethicin, a pore-forming peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ingentaconnect.com [ingentaconnect.com]
- 15. Determination of morphine, morphine-3-glucuronide and morphine-6-glucuronide in human serum by solid-phase extraction and liquid chromatography-mass spectrometry with electrospray ionisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Determination of morphine, morphine-3-glucuronide, and morphine-6-glucuronide in plasma after intravenous and intrathecal morphine administration using HPLC with electrospray ionization and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Morphine Sulfate in Animal Models of Visceral Pain: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of morphine sulfate (B86663), a potent opioid analgesic, in preclinical animal models of visceral pain. This document details established experimental protocols, presents quantitative data on the analgesic efficacy of morphine, and illustrates the key signaling pathways involved in its mechanism of action. The information herein is intended to guide researchers in designing and executing studies to evaluate potential novel analgesics for visceral pain.
Introduction to Visceral Pain and the Role of Morphine
Visceral pain, originating from internal organs, is a major clinical challenge due to its diffuse nature and complex underlying mechanisms.[1][2] Animal models are crucial for investigating the pathophysiology of visceral pain and for the preclinical screening of analgesic compounds.[3][4] Morphine, a mu-opioid receptor agonist, is a cornerstone for managing moderate to severe pain and serves as a key reference compound in visceral pain research.[1][5] Its analgesic effects are primarily mediated through the activation of opioid receptors in the central nervous system (CNS), leading to the modulation of pain signals.[6][7]
Common Animal Models of Visceral Pain
Several animal models are employed to induce and assess visceral pain. The choice of model often depends on the specific research question and the clinical condition being mimicked.
Acetic Acid-Induced Writhing Test
This is a widely used chemical method for inducing visceral pain of peripheral origin.[8][9] Intraperitoneal injection of a dilute acetic acid solution causes irritation and inflammation, leading to a characteristic writhing response, which includes abdominal constrictions and extension of the hind limbs.[8][9][10] This model is particularly useful for screening peripherally acting analgesics.[8]
Colorectal Distension (CRD) Model
The CRD model is a well-established and clinically relevant method for assessing visceral hypersensitivity.[11][12] It involves inflating a balloon catheter inserted into the colon and rectum to produce a quantifiable visceromotor response (VMR), typically measured as abdominal muscle contractions.[11][13] This model is valuable for studying the mechanisms of visceral pain and the effects of centrally and peripherally acting analgesics.[14]
Formalin Test
The formalin test induces a localized inflammatory pain response and is characterized by two distinct phases of nociceptive behavior.[15][16] Subcutaneous injection of a dilute formalin solution into a hind paw elicits an initial, acute phase of pain (Phase I) followed by a later, tonic phase (Phase II) that is associated with inflammation.[16][17] While often used for somatic pain, it can also be adapted to model certain aspects of visceral inflammatory pain.[15]
Quantitative Efficacy of Morphine Sulfate
The analgesic efficacy of this compound is dose-dependent across various visceral pain models. The following tables summarize key quantitative data from preclinical studies.
| Table 1: Efficacy of Morphine in the Acetic Acid-Induced Writhing Test (Mice) | |
| Parameter | Value |
| This compound Dose | 5 mg/kg (subcutaneous) |
| Effect | Significant reduction in the number of writhes.[8][10] |
| Inhibition of Writhing (%) | 93.68%[18] |
| Table 2: Efficacy of Morphine in the Colorectal Distension Model (Rats) | |
| Parameter | Value |
| This compound Doses (subcutaneous) | 1 mg/kg, 2 mg/kg, 4 mg/kg, 8 mg/kg |
| Effect | Dose-dependent elevation of the visceral pain threshold.[13] |
| Significant Effect at | 2 mg/kg, 4 mg/kg, 8 mg/kg (P < 0.01)[13] |
| Duration of Action (8 mg/kg) | > 2.5 hours[13] |
| Table 3: Efficacy of Morphine in a Tumor-Induced Visceral Pain Model (Mice) | |
| Parameter | Observation |
| Effect of this compound | Significant reduction in writhing responses and premonition scores (P < 0.05).[19][20][21] |
| Neurotransmitter Modulation | Increased hypothalamic serotonin (B10506) (5-HT) levels and decreased norepinephrine (B1679862) (NE) levels (P < 0.05).[19][20][21] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Acetic Acid-Induced Writhing Test Protocol
Objective: To evaluate the analgesic effect of this compound on chemically induced visceral pain.
Materials:
-
Male Swiss mice (20-30 g)
-
This compound solution
-
Saline solution (vehicle control)
-
Syringes and needles for administration
Procedure:
-
Animal Acclimatization: Allow animals to acclimatize to the laboratory environment for at least one hour before the experiment.
-
Grouping: Divide the mice into control, standard (morphine), and test groups.
-
Drug Administration: Administer this compound (e.g., 5 mg/kg, s.c.) or the vehicle to the respective groups.[8][10]
-
Induction of Writhing: 30-40 minutes after drug administration, inject 0.1 ml/10g body weight of the acetic acid solution intraperitoneally to each mouse.[22]
-
Observation: Immediately after the acetic acid injection, place each mouse in an individual observation chamber and count the number of writhes (a wave of contraction of the abdominal muscles followed by extension of the hind limbs) for a period of 10-15 minutes.[10][22]
-
Data Analysis: Calculate the percentage of inhibition of writhing for the morphine-treated group compared to the control group.
Colorectal Distension (CRD) Protocol
Objective: To assess the effect of this compound on the visceromotor response to mechanical visceral stimulation.
Materials:
-
Male Sprague-Dawley rats (180-240 g)[13]
-
This compound solution
-
Flexible latex balloon catheter (e.g., 7 cm long)[13]
-
Distension control device (e.g., hydrostatic saline columns or pressure transducer)
-
Electromyography (EMG) recording equipment (optional, for quantifying VMR)
Procedure:
-
Animal Preparation: Anesthetize the rat lightly (e.g., with ether) and insert the balloon catheter intra-anally.[13] Allow the animal to recover from anesthesia for at least 30 minutes.[13]
-
Baseline Measurement: Record the baseline visceromotor response (AWR score or EMG activity) to graded colorectal distensions (e.g., pressures of 2.00, 3.33, 5.33, and 8.00 kPa).[13] The pain threshold can be defined as the minimal pressure required to induce a specific response (e.g., abdominal flattening).[13]
-
Drug Administration: Administer this compound subcutaneously at various doses (e.g., 1, 2, 4, 8 mg/kg).[13]
-
Post-Drug Measurement: Record the pain thresholds or VMR at specific time points after morphine administration (e.g., 10, 15, 20 minutes).[13]
-
Data Analysis: Calculate the maximal possible effect (%MPE) to compare the analgesic effect of different doses of morphine.[13]
Formalin Test Protocol
Objective: To evaluate the effect of this compound on acute and tonic inflammatory pain.
Materials:
-
Rats or mice
-
This compound solution
-
1-5% Formalin solution
-
Syringes and needles for administration
Procedure:
-
Animal Acclimatization: Place the animal in a transparent observation chamber for at least 30 minutes to allow for acclimatization.
-
Drug Administration: Administer this compound (e.g., 10 mg/kg, s.c.) or vehicle 30 minutes prior to the formalin injection.[18]
-
Formalin Injection: Inject a small volume (e.g., 20-50 µL) of formalin solution subcutaneously into the plantar surface of one hind paw.[18]
-
Observation: Immediately after the injection, record the amount of time the animal spends licking, biting, or flinching the injected paw. The observation period is typically divided into two phases:
-
Data Analysis: Compare the duration of nociceptive behaviors in the morphine-treated group to the control group for both phases.
Signaling Pathways and Experimental Workflows
The analgesic action of morphine is mediated by complex signaling pathways. The following diagrams illustrate these pathways and the general experimental workflow for evaluating analgesics in visceral pain models.
Caption: General experimental workflow for evaluating this compound in animal models of visceral pain.
References
- 1. Translational pain research: Evaluating analgesic effect in experimental visceral pain models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Possible implications of animal models for the assessment of visceral pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An overview of animal models of pain: disease models and outcome measures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Drug Management of Visceral Pain: Concepts from Basic Research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Basic Review of Pain Pathways and Analgesia: Pain and the Brain [anesthesiologynews.com]
- 7. teachmephysiology.com [teachmephysiology.com]
- 8. rjptsimlab.com [rjptsimlab.com]
- 9. Acetic acid induced painful endogenous infliction in writhing test on mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. Frontiers | An anesthesia protocol for robust and repeatable measurement of behavioral visceromotor responses to colorectal distension in mice [frontiersin.org]
- 12. An anesthesia protocol for robust and repeatable measurement of behavioral visceromotor responses to colorectal distension in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Establishment of model of visceral pain due to colorectal distension and its behavioral assessment in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The development of tolerance to intrathecal morphine in rat models of visceral and cutaneous pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mjms.modares.ac.ir [mjms.modares.ac.ir]
- 16. researchgate.net [researchgate.net]
- 17. Formalin pain is expressed in decerebrate rats but not attenuated by morphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Mechanistic assessment of the analgesic, anti-inflammatory and antipyretic actions of Dalbergia saxatilis in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 19. This compound nano-controlled release microspheres effectively relieve visceral pain caused by tumor in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 20. e-century.us [e-century.us]
- 21. This compound nano-controlled release microspheres effectively relieve visceral pain caused by tumor in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. saspublishers.com [saspublishers.com]
Application Notes and Protocols: Intrathecal Morphine Sulfate for Spinal Analgesia Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of intrathecal (IT) morphine sulfate (B86663) for spinal analgesia studies. This document includes detailed protocols for preclinical and clinical research, a summary of quantitative data, and visualizations of key pathways and workflows.
Introduction
Intrathecal administration of morphine sulfate is a well-established method for producing potent and prolonged spinal analgesia.[1] By delivering morphine directly into the cerebrospinal fluid (CSF) in the subarachnoid space, it can act on opioid receptors in the dorsal horn of the spinal cord, modulating pain transmission at the spinal level.[2][3] This route of administration allows for significantly smaller doses compared to systemic delivery, which can reduce systemic side effects.[4] However, adverse effects such as respiratory depression, pruritus, nausea, and urinary retention are still a concern and are dose-dependent.[3][5][6][7]
These notes are intended to guide researchers in designing and executing studies involving intrathecal morphine for spinal analgesia, from preclinical animal models to clinical trials.
Mechanism of Action and Signaling Pathways
Intrathecal morphine, being hydrophilic, remains in the CSF for an extended period, leading to a prolonged duration of action.[1][4][8] It primarily exerts its analgesic effect by binding to mu-opioid receptors on both presynaptic and postsynaptic neurons in the dorsal horn of the spinal cord.[2]
Signaling Pathway for Analgesia:
The binding of morphine to presynaptic mu-opioid receptors inhibits the opening of voltage-gated calcium channels, which in turn reduces the release of excitatory neurotransmitters such as substance P and glutamate (B1630785) from primary afferent neurons. Postsynaptically, morphine binding leads to the opening of G-protein-coupled inwardly rectifying potassium channels, causing hyperpolarization of the neuronal membrane and inhibiting the propagation of nociceptive signals.
Signaling Pathway for Pruritus (Itch):
A common side effect of intrathecal morphine is pruritus. One of the proposed mechanisms involves the activation of the NMDA receptor and Akt signaling pathway in the spinal cord.[9]
Data Presentation
Preclinical Studies: Efficacy of Intrathecal Morphine in Rodent Models
| Animal Model | Pain Assay | Morphine Dose (µg) | Outcome | Reference |
| Rat | Paw Withdrawal Latency (Thermal) | 1, 3, 10, 30 | Dose-dependent increase in paw withdrawal latency.[10] | [10] |
| Rat | von Frey Test (Mechanical Allodynia) | 0.3, 1 | Attenuation of tactile allodynia in a nerve ligation model.[11] | [11] |
| Neonatal Rat (P3) | Mechanical Withdrawal Threshold | 10-30 µg/kg | Significant increase in withdrawal threshold.[12] | [12] |
| Neonatal Rat (P21) | Mechanical Withdrawal Threshold | 30-150 µg/kg | Significant increase in withdrawal threshold.[12] | [12] |
| Rat | Composite Pain Behavior Score (Laparotomy) | 200 µg/kg | Significant reduction in pain behaviors.[13] | [13] |
Clinical Studies: Efficacy of Intrathecal Morphine in Humans
| Surgical Procedure | Morphine Dose (µg) | Comparison | Key Findings | Reference(s) |
| Lumbar Spine Surgery | - | Placebo | Significantly reduced mean pain scores and need for rescue analgesia.[14] | [14] |
| Cesarean Section | 100 | Placebo | Analgesia comparable to 400 µg with less pruritus.[1] | [1] |
| Cesarean Section | 100 | - | Optimal dose for post-cesarean section analgesia.[1][15] | [1][15] |
| Hip Arthroplasty | 100 | 50 and 200 µg | Best balance of efficacy and side effects in older patients.[1] | [1] |
| Knee Arthroplasty | 200 | - | Optimal dose.[1] | [1] |
| Abdominal Hysterectomy | >200 | ≤200 µg | No benefit from increasing the dose over 200 µg.[1] | [1] |
| Posterior Lumbar Interbody Fusion | 400 | Placebo | Significantly lower requirement for rescue piritramide.[1] | [1] |
| Thoracotomy | 500 | IV PCA Morphine | Superior pain relief at rest and on coughing.[1] | [1] |
| Liver Resection | - | Control | Lower pain scores and decreased overall opioid consumption.[16] | [16] |
| Lower Limb Arthroplasty | 100 | - | "Ceiling" dose for analgesia.[17] | [17] |
Adverse Effects of Intrathecal Morphine (Clinical Data)
| Adverse Effect | Incidence/Risk Ratio (RR) | Dose Relationship | Reference(s) |
| Pruritus | RR: 2.0 (vs. placebo) | Dose-dependent; higher doses increase risk.[6][7] | [5][6][7] |
| Nausea | RR: 1.3 (vs. placebo) | Increased with doses < 0.3 mg.[6][7] | [6][7] |
| Vomiting | RR: 1.6 (vs. placebo) | Increased with doses < 0.3 mg.[6][7] | [6][7] |
| Respiratory Depression | Delayed onset (6-12 hours).[2] | Higher doses (>0.3 mg) associated with more episodes.[7] | [2][3][5][7] |
| Urinary Retention | Common | - | [5] |
| Sedation | Common | Dose-dependent.[1] | [1] |
Experimental Protocols
Preclinical Protocol: Intrathecal Catheterization and Drug Delivery in Rats
This protocol is adapted from established methods for chronic intrathecal catheterization in rats.[10][18][19]
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments (scalpel, scissors, forceps)
-
Polyethylene catheter (PE-10)
-
Surgical glue and dental cement
-
This compound (preservative-free)
-
Sterile saline
-
Hamilton syringe
Procedure:
-
Anesthesia: Anesthetize the rat using isoflurane.
-
Surgical Preparation: Shave and disinfect the surgical area over the cisterna magna or lumbar spine.
-
Incision: Make a midline incision to expose the atlanto-occipital membrane or the interspinous space between L4 and L5.[19]
-
Catheter Insertion (Cisternal Puncture):
-
Carefully incise the atlanto-occipital membrane.
-
Gently insert the PE-10 catheter into the subarachnoid space and advance it caudally to the lumbar enlargement (approximately 8.5 cm).[10]
-
-
Catheter Insertion (Lumbar Puncture):
-
Catheter Fixation:
-
Secure the catheter to the surrounding muscle and tissue using surgical glue and dental cement.[19]
-
Exteriorize the catheter at the back of the neck and seal it.
-
-
Post-operative Care:
-
Administer post-operative analgesics as needed.
-
Allow the animal to recover for at least 5-7 days before drug administration.
-
Monitor for any neurological deficits.
-
-
Drug Administration:
-
Gently restrain the rat.
-
Connect a Hamilton syringe to the exteriorized catheter.
-
Inject the desired dose of this compound (e.g., 1-30 µg in 10 µL), followed by a 10 µL flush of sterile saline.[10]
-
Experimental Workflow:
Preclinical Protocol: Assessment of Analgesia
a) Thermal Nociception (Hargreaves Plantar Test):
-
Acclimatize the rat to the testing apparatus.
-
Position a radiant heat source under the plantar surface of the hind paw.
-
Measure the latency for the rat to withdraw its paw.
-
A cut-off time is used to prevent tissue damage.
-
Test at various time points after intrathecal morphine administration (e.g., 15, 30, 60, 90, 120 minutes).[10]
b) Mechanical Nociception (von Frey Test):
-
Place the rat on an elevated mesh floor.
-
Apply von Frey filaments of increasing stiffness to the plantar surface of the hind paw.
-
Determine the paw withdrawal threshold, which is the lowest force that elicits a withdrawal response.
-
This is particularly useful for models of neuropathic pain.[11]
Clinical Protocol: Single-Shot Intrathecal Morphine for Postoperative Analgesia
This protocol provides a general framework for a clinical trial investigating the efficacy and safety of intrathecal morphine.
Study Design:
-
Randomized, double-blind, placebo-controlled trial.
-
Enroll patients scheduled for a specific surgical procedure (e.g., total knee arthroplasty, cesarean section).
Inclusion/Exclusion Criteria:
-
Define clear inclusion (e.g., age, type of surgery) and exclusion (e.g., contraindications to spinal anesthesia, opioid tolerance) criteria.
Procedure:
-
Informed Consent: Obtain written informed consent from all participants.
-
Randomization: Randomly assign patients to receive either intrathecal morphine at a specific dose (e.g., 100 µg) or a placebo (e.g., sterile saline) in addition to the primary spinal anesthetic (e.g., bupivacaine).
-
Drug Administration:
-
The study drug is prepared by an unblinded pharmacist.
-
The anesthesiologist, blinded to the treatment group, administers the spinal anesthetic and study drug via a single intrathecal injection prior to surgery.
-
-
Postoperative Monitoring:
-
Monitor vital signs, including respiratory rate and oxygen saturation, at regular intervals for at least 24 hours.[2]
-
Assess pain scores using a validated scale (e.g., Visual Analog Scale - VAS) at predefined time points (e.g., 2, 4, 8, 12, 24 hours post-surgery).
-
Record the time to first request for rescue analgesia and the total amount of rescue analgesia consumed.
-
Systematically assess for adverse effects (nausea, vomiting, pruritus, urinary retention, sedation).
-
Logical Relationship of Clinical Trial Components:
Safety Considerations
-
Sterility: Intrathecally administered morphine must be preservative-free, sterile, and non-pyrogenic.[3]
-
Respiratory Depression: This is the most serious adverse effect and can be delayed in onset.[3][5] Close monitoring of respiratory rate and sedation levels is crucial, especially within the first 24 hours after administration.[2]
-
Neurotoxicity: While morphine is generally considered safe for intrathecal use, preclinical studies are essential to evaluate the potential neurotoxicity of any new formulation or combination therapy.[20]
-
Dose: The minimum effective dose should be used to balance analgesia and side effects.[1] Doses should not typically exceed 300 µg in a single shot to minimize the risk of delayed respiratory depression.[1]
Conclusion
Intrathecal this compound is a potent analgesic for spinal administration. The protocols and data presented in these application notes provide a foundation for conducting rigorous preclinical and clinical studies. Careful attention to experimental design, particularly in dose selection and safety monitoring, is essential for obtaining reliable and translatable results.
References
- 1. A Clinical Approach to Neuraxial Morphine for the Treatment of Postoperative Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. wjgnet.com [wjgnet.com]
- 3. Intrathecal Morphine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. periopconcepts.com [periopconcepts.com]
- 5. painphysicianjournal.com [painphysicianjournal.com]
- 6. Risks and side-effects of intrathecal morphine combined with spinal anaesthesia: a meta-analysis - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Risks and side-effects of intrathecal morphine combined with spinal anaesthesia: a meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. starship.org.nz [starship.org.nz]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Intrathecal Catheterization and Drug Delivery in Rats to Compare the Analgesic Effects of Morphine with Ketorolac - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Korean Journal of Anesthesiology [ekja.org]
- 12. Validation of a Preclinical Spinal Safety Model: Effects of Intrathecal Morphine in the Neonatal Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Efficacy of Intrathecal Morphine in a Model of Surgical Pain in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Use of intrathecal morphine for postoperative pain relief following lumbar spine surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Intraoperative and postoperative analgesic efficacy and adverse effects of intrathecal opioids in patients undergoing Cesarean section with spinal anesthesia: a qualitative and quantitative systematic review of randomized controlled trials - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Efficacy and safety of intrathecal morphine for analgesia after lower joint arthroplasty: a systematic review and meta‐analysis with meta‐regression and trial sequential analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Epidural and Intrathecal Drug Delivery in Rats and Mice for Experimental Research: Fundamental Concepts, Techniques, Precaution, and Application - PMC [pmc.ncbi.nlm.nih.gov]
- 19. KoreaMed Synapse [synapse.koreamed.org]
- 20. scispace.com [scispace.com]
Application Notes and Protocols for Continuous Morphine Sulfate Delivery in Mice Using Osmotic Pumps
For Researchers, Scientists, and Drug Development Professionals
Introduction
Continuous infusion of therapeutic agents using osmotic pumps offers a significant advantage over traditional dosing methods like repeated injections, which can cause stress to the animals and result in fluctuating plasma drug concentrations. In preclinical studies involving opioids like morphine sulfate (B86663), maintaining a steady-state concentration is crucial for accurately assessing its long-term effects, including analgesia, tolerance, and dependence. Osmotic pumps provide a reliable method for the continuous and controlled delivery of morphine sulfate over an extended period in mice, closely mimicking a clinical scenario of continuous opioid administration.[1][2]
These application notes provide a comprehensive guide for researchers on the use of osmotic pumps for continuous this compound delivery in mice. The document includes detailed experimental protocols for pump preparation and implantation, quantitative data from relevant studies, and visualizations of the experimental workflow and associated signaling pathways.
Data Presentation
The following tables summarize quantitative data from a comparative study on different morphine delivery methods in mice. This data is essential for designing experiments and understanding the pharmacokinetic and pharmacodynamic outcomes of continuous morphine infusion.
Table 1: Morphine Delivery System Parameters
| Parameter | Osmotic Pump | Morphine Pellet | Subcutaneous Injection |
| Drug | This compound | This compound | This compound |
| Concentration/Dose | 64 mg/mL | 25 mg | 20 mg/kg (twice daily) |
| Delivery Rate | 1.0 µL/hour | Slow-release | Bolus injection |
| Pump Model | ALZET® #2001 | N/A | N/A |
| Duration | 7 days | 7 days | 7 days |
| Animal Model | Male C57BL/6NCr mice | Male C57BL/6NCr mice | Male C57BL/6NCr mice |
Source: Data compiled from a study by McLane et al. (2017).[3][4][5]
Table 2: Comparative Pharmacokinetics of Morphine Delivery
| Time Point | Plasma Morphine Concentration (ng/mL) - Osmotic Pump | Plasma Morphine Concentration (ng/mL) - Morphine Pellet |
| 2 hours | Undetectable | >1000 |
| 24 hours | ~100 | ~1500 |
| 96 hours (4 days) | ~80 | ~400 |
| 120 hours (5 days) | ~240 | ~280 |
Source: Data compiled from a study by McLane et al. (2017). Note that plasma concentrations in pellet- and pump-implanted mice were not significantly different by day 5.[3]
Table 3: Behavioral Outcomes of Continuous Morphine Delivery
| Behavioral Assay | Osmotic Pump | Morphine Pellet |
| Antinociception (Tail Flick) | No significant antinociceptive effect observed. | Antinociception observed for up to 36 hours post-implantation. |
| Dependence (Naloxone-precipitated jumping) | Comparable to pellets from 24-72 hours post-implantation. | Induced significant withdrawal behaviors. |
Source: Data compiled from a study by McLane et al. (2017). Despite the lack of a detectable analgesic effect with the osmotic pump dosage used, both delivery methods induced physical dependence.[3][4][5]
Experimental Protocols
The following are detailed protocols for the preparation of this compound solution, surgical implantation of osmotic pumps, and assessment of morphine-induced effects.
Protocol 1: Preparation of this compound Solution and Osmotic Pump Filling
Materials:
-
This compound powder
-
Sterile saline (0.9% NaCl)
-
ALZET® osmotic pump (e.g., Model 2001 for 7-day infusion at 1.0 µL/hr)[3]
-
Sterile syringe with filling tube
-
Sterile work area (e.g., laminar flow hood)
-
Beaker with sterile saline at 37°C for priming[6]
Procedure:
-
Solution Preparation: Prepare the this compound solution under sterile conditions. The solubility of this compound can be a limiting factor.[3] A concentration of 64 mg/mL in sterile saline has been used.[3][4][5] Ensure complete dissolution.
-
Pump Filling:
-
Lay out all sterile components in the sterile work area.
-
Attach the filling tube to the syringe and draw up the this compound solution.
-
Hold the osmotic pump upright and insert the filling tube until it touches the bottom of the pump reservoir.
-
Slowly inject the solution into the pump until the reservoir is full and a small amount of fluid is displaced from the top.
-
Remove the filling tube.
-
-
Flow Moderator Insertion: Insert the flow moderator into the top of the pump until it is flush with the pump body.[6]
-
Pump Priming: Place the filled pump in a beaker of sterile saline at 37°C. Priming for at least 4-6 hours is recommended to ensure immediate pumping upon implantation.[6]
Protocol 2: Subcutaneous Implantation of Osmotic Pump in Mice
Materials:
-
Anesthetic (e.g., isoflurane)[6]
-
Surgical instruments (scalpel, forceps, wound clips or sutures)
-
Disinfectant (e.g., 70% ethanol (B145695), povidone-iodine)
-
Sterile gauze
-
Heating pad to maintain body temperature
-
Analgesics for post-operative care
-
Primed osmotic pump
Procedure:
-
Anesthesia and Preparation:
-
Incision:
-
Make a small midline incision (approximately 1 cm) through the skin in the prepared area.
-
-
Subcutaneous Pocket Formation:
-
Insert a pair of blunt forceps into the incision and gently open and close them to create a subcutaneous pocket large enough to accommodate the pump.[6] The pocket should be created caudally to the incision.
-
-
Pump Implantation:
-
Insert the primed osmotic pump, delivery portal first, into the subcutaneous pocket.[6]
-
-
Wound Closure:
-
Close the incision with wound clips or sutures.[6]
-
-
Post-operative Care:
-
Administer post-operative analgesics as per your institution's IACUC guidelines.
-
Monitor the animal for recovery from anesthesia and signs of pain or distress.
-
House the animal individually to prevent cage mates from disturbing the surgical site.
-
Protocol 3: Assessment of Morphine-Induced Analgesia (Tail-Flick Test)
Materials:
-
Tail-flick analgesia meter
-
Mouse restrainer
Procedure:
-
Baseline Measurement: Before pump implantation, determine the baseline tail-flick latency for each mouse. The latency is the time it takes for the mouse to flick its tail away from a radiant heat source.
-
Post-Implantation Testing: At various time points after pump implantation, re-measure the tail-flick latency.
-
Data Analysis: An increase in tail-flick latency compared to baseline indicates an analgesic effect. A cut-off time should be established to prevent tissue damage.
Protocol 4: Assessment of Morphine Dependence (Naloxone-Precipitated Withdrawal)
Materials:
-
Naloxone (B1662785) hydrochloride solution (e.g., 10 mg/kg)[3]
-
Clear observation cylinders
-
Scale for weighing mice
Procedure:
-
Naloxone Administration: At specific time points after the start of the morphine infusion (e.g., 24, 72, and 168 hours), administer a subcutaneous or intraperitoneal injection of naloxone to precipitate withdrawal.[3]
-
Observation: Immediately after naloxone injection, place the mouse in a clear cylinder and observe for withdrawal behaviors for a set period (e.g., 20-30 minutes).
-
Scoring: Quantify withdrawal signs, which may include:
-
Jumping[3]
-
Wet-dog shakes
-
Pawing
-
Diarrhea
-
Ptosis
-
-
Physiological Measures: Record changes in body weight before and after the withdrawal observation period as a measure of withdrawal severity.[3]
Visualizations
The following diagrams illustrate the experimental workflow and a key signaling pathway involved in chronic morphine administration.
Caption: Experimental workflow for continuous morphine delivery.
Caption: Signaling pathway in chronic morphine administration.
References
- 1. Morphine Tolerance Pathway Identified in Mice | The Scientist [the-scientist.com]
- 2. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Mu-opioid receptor and receptor tyrosine kinase crosstalk: Implications in mechanisms of opioid tolerance, reduced analgesia to neuropathic pain, dependence, and reward [frontiersin.org]
- 4. Opioid Tolerance Development: A Pharmacokinetic/Pharmacodynamic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Allostatic Mechanisms of Opioid Tolerance Beyond Desensitization and Downregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular and cellular basis of mu-opioid receptor signaling: mechanisms underlying tolerance and dependence development - PMC [pmc.ncbi.nlm.nih.gov]
High-Performance Liquid Chromatography for Morphine Analysis in Serum: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Morphine, a potent opioid analgesic, is widely used for the management of moderate to severe pain. The therapeutic window for morphine is narrow, and its metabolism is complex, involving the formation of active metabolites such as morphine-6-glucuronide (B1233000) (M6G) and inactive metabolites like morphine-3-glucuronide (B1234276) (M3G). Therefore, the accurate and sensitive quantification of morphine and its metabolites in serum is crucial for pharmacokinetic studies, therapeutic drug monitoring, and clinical research to ensure efficacy and prevent toxicity. High-performance liquid chromatography (HPLC) coupled with various detection methods stands as the cornerstone for this bioanalytical challenge, offering high selectivity and sensitivity.
This document provides detailed application notes and protocols for the analysis of morphine in human serum using HPLC, with a focus on two common and powerful detection techniques: tandem mass spectrometry (HPLC-MS/MS) and ultraviolet (UV) detection.
I. HPLC-Tandem Mass Spectrometry (HPLC-MS/MS) Method
HPLC-MS/MS is the gold standard for the simultaneous analysis of morphine and its metabolites due to its superior sensitivity and specificity.[1] This method is particularly advantageous when low detection limits are required, such as in pharmacokinetic studies with low dosage.
Experimental Protocol
1. Sample Preparation: Protein Precipitation
A simple and rapid protein precipitation method is often sufficient for cleaning up serum samples prior to HPLC-MS/MS analysis.[2]
-
Reagents:
-
Methanol (B129727) (HPLC grade)
-
Internal Standard (IS) solution (e.g., morphine-d3, M6G-d3) in methanol.
-
-
Procedure:
-
Pipette 100 µL of human serum into a microcentrifuge tube.
-
Add 200 µL of methanol containing the internal standards.
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to an autosampler vial for injection.
-
2. Chromatographic Conditions
-
HPLC System: A system capable of gradient elution.
-
Column: A reversed-phase column, such as a C18 column (e.g., 100 x 4.6 mm I.D.).[3]
-
Mobile Phase:
-
Mobile Phase A: 0.1% Formic acid in water.[1]
-
Mobile Phase B: Acetonitrile (B52724) with 0.1% formic acid.[1]
-
-
Gradient Elution: A linear gradient from a low to a high percentage of acetonitrile is used to separate the analytes.[3] For example, starting with 4% acetonitrile and increasing to 70% over a short period.[3]
-
Injection Volume: 20 µL.[1]
-
Column Temperature: 30°C.[1]
3. Mass Spectrometry Conditions
-
Mass Spectrometer: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Spray Voltage: 2.4 kV.[3]
-
Sampling Cone Voltage: 40 V.[3]
Data Presentation: Quantitative Parameters for HPLC-MS/MS
| Analyte | Linear Range (ng/mL) | Lower Limit of Quantification (LLOQ) (ng/mL) |
| Morphine | 0.5 - 100[1] | 0.5[1] |
| M6G | 0.05 - 10[1] | 0.05[1] |
| Morphine | 0.84 - 17[3] | 0.84[3] |
| M3G | 5.0 - 500[3] | 5.0[3] |
| M6G | 2.0 - 100[3] | 2.0[3] |
Table 1: Summary of quantitative data for the analysis of morphine and its metabolites in serum using HPLC-MS/MS.
Experimental Workflow: HPLC-MS/MS
Caption: Workflow for morphine analysis in serum by HPLC-MS/MS.
II. HPLC-UV Method
For laboratories where an MS/MS detector is not available, HPLC with UV detection offers a cost-effective and reliable alternative for the quantification of morphine in serum, particularly at higher concentrations.[4][5]
Experimental Protocol
1. Sample Preparation: Solid-Phase Extraction (SPE)
Solid-phase extraction is often necessary for HPLC-UV analysis to achieve sufficient cleanup and concentration of the analyte from the complex serum matrix.[4][6]
-
SPE Cartridge: Reversed-phase C18 cartridges.[6]
-
Reagents:
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Borate (B1201080) buffer (pH 8.9)[5]
-
Elution solvent (e.g., methanol)
-
-
Procedure:
-
Conditioning: Condition the C18 SPE cartridge with 2 mL of methanol followed by 2 mL of water.
-
Sample Loading: Mix 0.5 mL of serum with 0.5 mL of borate buffer (pH 8.9) and load the mixture onto the conditioned cartridge.[5]
-
Washing: Wash the cartridge with 2 mL of water to remove interfering substances.
-
Elution: Elute morphine with an appropriate volume of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a small volume of the mobile phase for injection.
-
2. Chromatographic Conditions
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A reversed-phase C18 column (e.g., Bondapak C18).[5]
-
Mobile Phase: A mixture of an aqueous buffer and an organic modifier. For example, 8% acetonitrile in water with 30 mmol/L phosphate (B84403) buffer (pH 3) and 1 mmol/L octane (B31449) sulfonic acid as an ion-pairing agent.[6]
-
Injection Volume: 50 - 100 µL.
Data Presentation: Quantitative Parameters for HPLC-UV
| Analyte | Linear Range (ng/mL) | Lower Limit of Quantification (LLOQ) (ng/mL) | Recovery (%) |
| Morphine | 10 - 150[5] | 10[5] | 83.39[5] |
| Morphine | 50 - 750[4] | 50[4] | 85[4] |
| Morphine | N/A | 10[6] | N/A |
| M3G | N/A | 60[6] | N/A |
| M6G | N/A | 90[6] | N/A |
Table 2: Summary of quantitative data for the analysis of morphine and its metabolites in serum using HPLC-UV.
Experimental Workflow: HPLC-UV
Caption: Workflow for morphine analysis in serum by HPLC-UV.
III. Method Validation
Regardless of the chosen method, proper validation is essential to ensure the reliability of the results. Key validation parameters include:
-
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte in the sample.[1][4]
-
Accuracy and Precision: The closeness of the measured value to the true value (accuracy) and the degree of scatter between a series of measurements (precision).[3] Intra-assay and inter-assay precision should be evaluated.[3]
-
Selectivity/Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively.[7]
-
Stability: The stability of the analyte in the biological matrix under different storage conditions.
Conclusion
The choice between HPLC-MS/MS and HPLC-UV for morphine analysis in serum depends on the specific requirements of the study, including the desired sensitivity, the availability of instrumentation, and the sample throughput. HPLC-MS/MS offers unparalleled sensitivity and specificity, making it ideal for pharmacokinetic studies and the analysis of low-level samples.[1][2] HPLC-UV provides a robust and cost-effective alternative for therapeutic drug monitoring and applications where higher concentrations of morphine are expected.[5][6] The detailed protocols and data presented in these application notes provide a solid foundation for researchers and scientists to develop and validate their own methods for the accurate quantification of morphine in serum.
References
- 1. longdom.org [longdom.org]
- 2. The development of a high-performance liquid chromatography-tandem mass spectrometric method for simultaneous quantification of morphine, morphine-3-β-glucuronide, morphine-6-β-glucuronide, hydromorphone, and normorphine in serum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of morphine, morphine-3-glucuronide and morphine-6-glucuronide in human serum by solid-phase extraction and liquid chromatography-mass spectrometry with electrospray ionisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of morphine and codeine in plasma by HPLC following solid phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ptfarm.pl [ptfarm.pl]
- 6. researchgate.net [researchgate.net]
- 7. Analysis of morphine in serum by high performance liquid chromatography with amperometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Preventing Morphine Sulfate Tolerance in Long-Term Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for preventing morphine sulfate (B86663) tolerance in long-term animal studies.
Frequently Asked Questions (FAQs)
Q1: What is morphine tolerance and why is it a problem in long-term animal studies?
Morphine tolerance is a phenomenon where the analgesic effect of morphine diminishes with repeated administration, requiring progressively higher doses to achieve the same level of pain relief.[1][2] In long-term animal studies, this complicates the interpretation of results, introduces variability, and can lead to the use of excessively high doses, which may have off-target effects.[2]
Q2: What are the primary known mechanisms underlying morphine tolerance?
The development of morphine tolerance is a complex process involving multiple neuroadaptive changes. Key mechanisms include:
-
NMDA Receptor Hyperactivation: Chronic morphine exposure can lead to the hyperactivation of N-methyl-D-aspartate (NMDA) receptors, which counteracts the inhibitory effects of morphine.[3][4][5] This is a central mechanism in the development of tolerance.
-
Neuroinflammation: Morphine can activate glial cells (microglia and astrocytes) in the central nervous system, leading to the release of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[2][6][7][8] This neuroinflammatory state contributes to the reduction of morphine's analgesic efficacy.[7][9]
-
Opioid Receptor Dysregulation: While the exact role of µ-opioid receptor (MOR) downregulation is debated, changes in receptor signaling, desensitization, and internalization are implicated in tolerance.[10][11][12] Chronic morphine use can also induce a switch in MOR signaling from inhibitory to excitatory pathways.[10]
-
Cholecystokinin (B1591339) (CCK) System: The CCK system is thought to be an anti-opioid system that becomes upregulated with chronic morphine exposure, thereby counteracting its analgesic effects.[13]
Q3: What are the most common strategies to prevent or attenuate morphine tolerance in animal models?
Several strategies have been investigated to mitigate the development of morphine tolerance:
-
Co-administration with NMDA Receptor Antagonists: Blocking NMDA receptors with antagonists like MK-801 (dizocilpine) or ketamine has been shown to effectively inhibit the development of morphine tolerance.[3][14][15][16]
-
Targeting Neuroinflammation: Using anti-inflammatory agents or glial inhibitors can suppress the neuroinflammatory response and preserve morphine's analgesic effects.[2]
-
Co-administration with other Opioids: Combining morphine with low, sub-analgesic doses of other opioids like methadone can reduce the development of tolerance.[12]
-
Targeting the CCK System: The use of CCK receptor antagonists can prevent the development of tolerance to the analgesic effects of morphine.[13]
Troubleshooting Guides
Problem: My animals are developing tolerance to morphine too quickly.
-
Possible Cause: The dose and frequency of morphine administration may be too high.
-
Solution: Consider reducing the dose or increasing the interval between administrations. Studies have shown that the degree of tolerance is dose-dependent.[17]
-
-
Possible Cause: The animal strain being used may be more susceptible to tolerance development.
-
Solution: Different rat and mouse strains can exhibit varying sensitivities to morphine and propensities for tolerance.[18] Review the literature for strain-specific data on morphine tolerance.
-
-
Possible Cause: Environmental conditioning may be contributing to associative tolerance.
-
Solution: Vary the environmental cues associated with morphine administration to minimize conditioned tolerance.[3]
-
Problem: I am seeing significant variability in the analgesic response to morphine over time.
-
Possible Cause: Inconsistent drug administration or pharmacokinetics.
-
Solution: Ensure precise and consistent dosing. For long-term studies, consider using osmotic pumps or slow-release pellets for continuous and stable drug delivery.[19]
-
-
Possible Cause: Sex differences in morphine analgesia and tolerance.
Problem: My chosen preventative co-treatment is not effective.
-
Possible Cause: The dose of the co-administered agent is not optimal.
-
Solution: Perform a dose-response study for the co-administered drug to determine the most effective, non-analgesic dose for preventing tolerance.
-
-
Possible Cause: The timing of the co-administration is incorrect.
-
Solution: Ensure the co-administered drug is given concurrently with morphine. NMDA receptor antagonists, for example, are effective at preventing the development but not reversing established tolerance.[14]
-
Data Presentation
Table 1: Summary of Co-administered Agents to Prevent Morphine Tolerance in Rodents
| Co-administered Agent | Mechanism of Action | Animal Model | Route of Administration | Key Findings |
| MK-801 (Dizocilpine) | Non-competitive NMDA receptor antagonist | Mice, Rats | Subcutaneous, Intrathecal | Attenuates the development of tolerance to morphine's analgesic effects.[14][15] |
| Ketamine | Non-competitive NMDA receptor antagonist | Mice, Rats | Subcutaneous, Intrathecal | Attenuates and can reverse established morphine tolerance.[16] |
| Proglumide/Lorglumide | CCK receptor antagonists | Rats | Intrathecal | Prevents the development of spinal morphine tolerance.[13] |
| Methadone (low dose) | µ-opioid receptor agonist | Rats | Not specified | Co-administration with morphine greatly diminishes tolerance and dependence.[12] |
| Minocycline, Ibudilast | Glial inhibitors/Anti-inflammatory | Rodents | Not specified | Attenuate or reverse morphine tolerance by decreasing neuroinflammation.[2] |
Experimental Protocols
Protocol 1: Induction and Assessment of Morphine Tolerance using the Tail-Flick Test
-
Animals: Male Sprague-Dawley rats (200-250g).
-
Housing: Standard housing conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Baseline Nociceptive Testing:
-
Acclimatize rats to the testing environment for at least 30 minutes.
-
Measure baseline tail-flick latency using a radiant heat source. A cut-off time of 10-15 seconds is typically used to prevent tissue damage.
-
-
Induction of Tolerance:
-
Administer morphine sulfate (e.g., 10 mg/kg, subcutaneous) twice daily for 7-10 days.[21]
-
-
Assessment of Tolerance:
-
On each testing day, measure the tail-flick latency 30-60 minutes after morphine injection.
-
Tolerance is typically defined as a significant decrease in the analgesic effect (e.g., a 75% reduction in the maximum possible effect) compared to the response on day 1.[21]
-
Protocol 2: Co-administration of an NMDA Receptor Antagonist to Prevent Tolerance
-
Animals and Housing: As described in Protocol 1.
-
Groups:
-
Group 1: Saline + Saline
-
Group 2: Saline + Morphine
-
Group 3: MK-801 + Morphine
-
-
Drug Administration:
-
Administer MK-801 (e.g., 0.01-0.1 mg/kg, subcutaneous) or another NMDA receptor antagonist 15-30 minutes before each morphine injection (e.g., 10 mg/kg, subcutaneous).
-
-
Nociceptive Testing:
-
Measure tail-flick or hot-plate latency at baseline and at the time of peak morphine effect on each treatment day.
-
-
Data Analysis:
-
Compare the analgesic response to morphine over time between the Saline + Morphine and MK-801 + Morphine groups. A significant reduction in the decline of the analgesic effect in the MK-801 co-treated group indicates prevention of tolerance.
-
Visualizations
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Inflammatory Mediators of Opioid Tolerance: Implications for Dependency and Addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Opioid-NMDA receptor interactions may clarify conditioned (associative) components of opioid analgesic tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The role of N-methyl-D-aspartate (NMDA) receptors in pain and morphine tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanisms underlying morphine analgesic tolerance and dependence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Role of Neuroinflammation in Opioid Tolerance: Translational Evidence from Human-to-Rodent Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | The role of neuroinflammation in the transition of acute to chronic pain and the opioid-induced hyperalgesia and tolerance [frontiersin.org]
- 8. Neuroimmune activation and neuroinflammation in chronic pain and opioid tolerance/hyperalgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. news.gsu.edu [news.gsu.edu]
- 10. Molecular mechanisms of opioid tolerance: From opioid receptors to inflammatory mediators (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. How to Design an Opioid Drug That Causes Reduced Tolerance and Dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Spinal co-administration of cholecystokinin antagonists with morphine prevents the development of opioid tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Inhibition of opiate tolerance by non-competitive N-methyl-D-aspartate receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Inhibition of morphine tolerance and dependence by the NMDA receptor antagonist MK-801 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Ketamine attenuates and reverses morphine tolerance in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pnas.org [pnas.org]
- 18. The analgesic efficacy of morphine varies with rat strain and experimental pain model: implications for target validation efforts in pain drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Long-Term Morphine Delivery via Slow Release Morphine Pellets or Osmotic Pumps: Plasma Concentration, Analgesia, and Naloxone-Precipitated Withdrawal - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Age-dependent morphine tolerance development in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Morphine Sulfate Aqueous Solution Stability
This technical support center provides guidance for researchers, scientists, and drug development professionals on overcoming stability issues of morphine sulfate (B86663) in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation products of morphine sulfate in an aqueous solution?
This compound in aqueous solutions primarily degrades into pseudomorphine, and to a lesser extent, morphine-N-oxide. Apomorphine has also been suggested as a possible degradation product.[1][2] The formation of these products is mainly due to oxidative processes.[1]
Q2: What are the key factors that influence the stability of this compound solutions?
The stability of this compound in aqueous solutions is influenced by several factors:
-
pH: The pH of the solution is a major factor. Morphine is more stable in acidic solutions, with a recommended pH of around 4.[3] Degradation accelerates at a higher pH.[1]
-
Oxygen: The presence of oxygen significantly accelerates the degradation of morphine, leading to the formation of oxidation products.[1][4]
-
Light: Prolonged exposure to light can lead to the darkening of the solution, indicating degradation.[5] Therefore, protection from light is recommended.[3]
-
Temperature: While temperature has a minor influence on the degradation rate, storage at room temperature is often preferred.[1] Low temperatures (e.g., 4°C) can cause precipitation, especially at higher concentrations (e.g., 50 mg/mL).[6][7][8] This precipitate may not fully redissolve upon warming.[6][7][8]
-
Presence of Other Substances: The inclusion of certain excipients can either stabilize or destabilize the solution. For instance, glycerin and EDTA have been shown to improve stability.[3] However, some antioxidants like sodium metabisulfite (B1197395) can be incompatible with morphine under certain conditions, leading to the formation of unknown complexes.[3][9]
Q3: My this compound solution has turned yellow. What does this indicate?
A slight yellow discoloration, particularly in more concentrated solutions (e.g., 50 mg/mL) stored at room temperature for extended periods (e.g., 30 days), can be an indicator of degradation.[6][8] It is advisable to perform a chemical analysis to quantify the remaining this compound concentration and identify any degradation products.
Q4: I observed a precipitate in my refrigerated this compound solution. Is it still usable?
Precipitation can occur in this compound solutions, especially at higher concentrations, when stored at low temperatures.[6][7][8] While warming the solution might redissolve the visible precipitate, a significant number of microparticulates may remain.[6][7] The presence of these microparticulates can be a safety concern for parenteral administration. It is recommended to visually inspect the solution for any particulate matter after it has been brought to room temperature. If a precipitate is observed, the solution should be discarded.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Rapid loss of potency | High pH of the solution, exposure to oxygen, exposure to light. | Adjust the pH of the solution to approximately 4.[3] Prepare the solution under an inert atmosphere (e.g., nitrogen) to minimize oxygen exposure.[10] Store the solution in light-protected containers.[3] |
| Formation of precipitate | Storage at low temperatures, especially for high concentrations. | Store solutions at room temperature to avoid precipitation.[1] If refrigeration is necessary, use lower concentrations of this compound. |
| Discoloration of the solution | Degradation due to oxidation or light exposure. | Protect the solution from light by using amber-colored containers.[3] Consider the addition of a chelating agent like EDTA to inhibit oxidative degradation.[3] |
| Inconsistent stability results | Variability in formulation components (e.g., excipients, container type). | Standardize the formulation, including the source and grade of all components. Evaluate the compatibility of this compound with all excipients. Ensure the use of appropriate and inert container materials. |
Data on this compound Stability
The following tables summarize quantitative data on the stability of this compound solutions under various conditions.
Table 1: Stability of this compound Solutions at Different Temperatures
| Concentration | Storage Temperature (°C) | Duration | Percent Remaining | Reference |
| 5 mg/mL | 4 | 60 days | >95% | [6] |
| 5 mg/mL | 23 | 60 days | >95% | [6] |
| 5 mg/mL | 37 | 2 days | >98% | [6] |
| 50 mg/mL | 4 | 2-4 days | Precipitation observed | [6][7][8] |
| 50 mg/mL | 23 | 60 days | >95% | [6] |
| 50 mg/mL | 37 | 2 days | >98% | [6] |
| 1 mg/mL & 10 mg/mL | 32 | 16 days | Within 10% of initial | [11] |
Table 2: Effect of pH and Additives on this compound Stability
| pH | Additive(s) | Storage Duration | Percent Remaining | Reference |
| 4 | Glycerin, EDTA | 13 months | >97% | [3] |
| 6 | None | 35 days | Significant decrease | [3] |
| 6 | Sodium Metabisulfite | 35 days | ~65% | [3] |
Experimental Protocols
Protocol: Stability-Indicating HPLC Method for this compound
This protocol outlines a general method for assessing the chemical stability of this compound in an aqueous solution using High-Performance Liquid Chromatography (HPLC).
1. Materials and Reagents:
-
This compound reference standard
-
Aqueous solution of this compound to be tested
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Phosphoric acid or other suitable buffer components
-
0.45 µm syringe filters
2. Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm)
3. Chromatographic Conditions (Example):
-
Mobile Phase: A suitable mixture of buffer (e.g., phosphate (B84403) buffer) and organic solvent (e.g., acetonitrile). The exact ratio should be optimized to achieve good separation.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: 285 nm
-
Injection Volume: 20 µL
4. Standard Solution Preparation:
-
Prepare a stock solution of the this compound reference standard in a suitable solvent (e.g., mobile phase).
-
Prepare a series of working standard solutions of different concentrations by diluting the stock solution.
5. Sample Preparation:
-
At specified time points during the stability study, withdraw an aliquot of the test solution.
-
Dilute the sample with the mobile phase to a concentration within the range of the standard curve.
-
Filter the diluted sample through a 0.45 µm syringe filter before injection.
6. Analysis:
-
Inject the standard solutions to generate a calibration curve.
-
Inject the prepared samples.
-
Identify and quantify the this compound peak based on the retention time and peak area compared to the standards.
-
Monitor for the appearance of new peaks, which may indicate degradation products.
7. Data Interpretation:
-
Calculate the concentration of this compound remaining in the samples at each time point.
-
Express the stability as the percentage of the initial concentration remaining.
-
A solution is typically considered stable if it retains at least 90-95% of its initial concentration.
Visualizations
Caption: Factors influencing this compound stability.
Caption: Experimental workflow for stability assessment.
Caption: Primary oxidative degradation pathways.
References
- 1. Stability and compatibility of morphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Formulation Development and Stability Testing of Oral Morphine Solution Utilizing Preformulation Approach [sites.ualberta.ca]
- 4. Stability of morphine in aqueous solution. III. Kinetics of morphine degradation in aqueous solution. | Semantic Scholar [semanticscholar.org]
- 5. Morphine | C17H19NO3 | CID 5288826 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. International Journal of Pharmaceutical Compounding [ijpc.com]
- 7. researchgate.net [researchgate.net]
- 8. Physical and Chemical Stability of this compound 5mg/mL and 50mg/mL Packaged in Plastic Syringes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. US10213424B2 - Morphine formulations - Google Patents [patents.google.com]
- 11. Stability of morphine sulphate in saline under simulated patient administration conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Oral Morphine Sulfate Dosage in Preclinical Pain Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing oral morphine sulfate (B86663) in preclinical pain models. The information is designed to address common challenges and provide standardized protocols to ensure experimental reproducibility and validity.
Frequently Asked Questions (FAQs)
Q1: What is the typical oral bioavailability of morphine in rodents and how does it affect dosing?
A1: The oral bioavailability of morphine in rodents is generally low and can be variable due to significant first-pass metabolism in the liver.[1][2] While specific percentages can vary between species and even strains, it's crucial to account for this poor absorption when designing studies. Oral doses will need to be substantially higher than parenteral (e.g., subcutaneous or intravenous) doses to achieve equivalent analgesic effects.[1] For instance, converting from parenteral to oral morphine in humans requires a 3 to 6-fold increase in dose[1]; a similar principle applies to preclinical models, although the exact conversion factor should be determined empirically.
Q2: How do I select the appropriate starting dose for oral morphine sulfate in my pain model?
A2: Selecting a starting dose depends on several factors including the rodent species (rat vs. mouse), strain, the specific pain model being used, and the expected level of pain.[3] It is always recommended to conduct a pilot dose-response study to determine the optimal dose for your specific experimental conditions.[4] However, published literature can provide a starting range.
Q3: What are the common behavioral assays to assess the analgesic effect of oral morphine?
A3: The most common behavioral assays for assessing the analgesic effects of centrally acting opioids like morphine are the hot plate and tail-flick tests.[5][6][7][8]
-
Hot Plate Test: This test is particularly useful for evaluating pain modulation pathways at the supraspinal level (brain and brainstem).[5][9]
-
Tail-Flick Test: This assay primarily assesses spinal reflexes to a thermal stimulus.[5][8][9]
The choice between these tests can depend on the specific scientific question. For a comprehensive assessment, using both can be beneficial as they measure different aspects of nociception.[9]
Q4: How does the choice of rat or mouse strain impact the efficacy of oral morphine?
A4: The genetic background of the rodent strain can profoundly affect the analgesic efficacy of morphine.[3] Different strains can exhibit varying sensitivities to morphine's antinociceptive effects. For example, in one study, F344 and Sprague Dawley (SD) rats were similarly sensitive to morphine, while WKY rats were less sensitive, and LEW rats were completely insensitive in the hot plate test.[3] Therefore, the choice of strain is a critical consideration in study design and for the interpretation of results.
Troubleshooting Guide
Problem 1: High variability in analgesic response to oral morphine.
-
Possible Cause: Inconsistent drug administration.
-
Solution: Ensure precise oral gavage technique to deliver the full dose to the stomach. For voluntary oral administration in drinking water, be aware that the bitter taste of morphine can lead to variable consumption.[10][11] Consider using sweeteners or other methods to mask the taste, but be mindful that these additives can sometimes interact with the drug's effects.[10]
-
-
Possible Cause: Animal stress.
-
Solution: Acclimate animals to the experimental procedures, including handling and oral gavage, to minimize stress-induced variability in pain perception and drug response.
-
-
Possible Cause: Strain-dependent differences in metabolism.
-
Solution: Be aware of the known strain differences in morphine metabolism and analgesic sensitivity.[3] If possible, use an inbred strain to reduce genetic variability. If using an outbred stock, ensure a sufficient number of animals per group to account for individual differences.
-
Problem 2: Rapid development of tolerance to the analgesic effects of morphine.
-
Possible Cause: Repeated high-dose administration.
-
Possible Cause: The pain model itself.
-
Solution: Some chronic pain models may be associated with a more rapid development of opioid tolerance. Carefully document the time course of the analgesic effect in your specific model.
-
Problem 3: Observed hyperalgesia (increased pain sensitivity) with chronic morphine administration.
-
Possible Cause: Opioid-induced hyperalgesia (OIH).
-
Solution: OIH is a paradoxical effect of chronic opioid use.[13] If you suspect OIH, you can assess it by measuring nociceptive responses in the absence of the drug. To mitigate OIH, consider alternative dosing strategies, such as lower doses or intermittent administration, if the study design allows.
-
Quantitative Data Summary
Table 1: Dose-Response of Oral Morphine in the Hot Plate Test (Rats)
| Dose (mg/kg) | Time to Peak Effect (min) | Maximum Possible Effect (%MPE) |
| 10 | 60 | ~20% |
| 30 | 60 | ~50% |
| 100 | 60 | ~80% |
Data are approximate and derived from graphical representations in the cited literature.[14] Actual values may vary based on experimental conditions.
Table 2: ED50 Values for Morphine in Different Pain Assays (Rats, subcutaneous administration)
| Pain Assay | ED50 (mg/kg) | 95% Confidence Interval |
| Hot Plate Threshold (HPT) | 0.99 | 0.92, 1.08 |
| Paw Pressure Threshold (PPT) | 1.4 | 0.8, 2.1 |
Note: These values are for subcutaneous administration but provide a reference for relative potency in different assays.[15] Oral ED50 values are expected to be significantly higher.
Experimental Protocols
Protocol 1: Hot Plate Test for Acute Thermal Nociception
-
Apparatus: Use a commercially available hot plate apparatus with a temperature controller. Set the plate temperature to 52.5°C for rats.[3]
-
Acclimation: Allow animals to acclimate to the testing room for at least 60 minutes before the experiment.
-
Baseline Measurement: Gently place the animal on the hot plate and start a timer. Observe the animal for nociceptive responses, such as licking a hind paw or jumping. Record the latency to the first response. A cut-off time (e.g., 30-45 seconds) should be established to prevent tissue damage.
-
Drug Administration: Administer this compound solution orally via gavage at the desired doses. A vehicle control group (e.g., saline or water) should be included.
-
Post-treatment Measurement: At predetermined time points after drug administration (e.g., 30, 60, 90, 120 minutes), place the animal back on the hot plate and measure the response latency as described in step 3.[7]
-
Data Analysis: The analgesic effect is typically expressed as the percentage of the Maximum Possible Effect (%MPE), calculated using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100
Protocol 2: Tail-Flick Test for Spinal Nociception
-
Apparatus: Use a tail-flick analgesiometer that applies a focused beam of radiant heat to the animal's tail.[8]
-
Acclimation: Acclimate the animals to the restraining device used during the test to minimize stress.
-
Baseline Measurement: Place the animal in the restrainer and position its tail over the heat source. Activate the heat source and start a timer. The timer should automatically stop when the animal flicks its tail.[8] Record this baseline latency. A cut-off time is necessary to prevent tissue injury.
-
Drug Administration: Administer oral this compound or vehicle as described for the hot plate test.
-
Post-treatment Measurement: Measure the tail-flick latency at various time points after drug administration.[7]
-
Data Analysis: Calculate the %MPE as described for the hot plate test.
Visualizations
Caption: Signaling pathway of morphine's analgesic effect.
Caption: Workflow for assessing oral morphine analgesia.
Caption: Troubleshooting inconsistent morphine response.
References
- 1. Morphine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The analgesic efficacy of morphine varies with rat strain and experimental pain model: implications for target validation efforts in pain drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. jcdr.net [jcdr.net]
- 8. Tail flick test - Wikipedia [en.wikipedia.org]
- 9. Hot plate versus tail flick: evaluation of acute tolerance to continuous morphine infusion in the rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Novel Morphine Drinking Model of Opioid Dependence in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Escalating morphine dosage fails to elicit conditioned analgesia in a preclinical chronic neuropathic pain model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. Evaluation of analgesia, tolerance and the mechanism of action of morphine-6-O-sulfate across multiple pain modalities in Sprague-Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Morphine Dose-Response Curve Variability
Welcome to the technical support center for researchers, scientists, and drug development professionals working with morphine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during dose-response curve experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of variability in my morphine dose-response curves?
Variability in morphine dose-response curves can arise from a multitude of factors, spanning biological and methodological sources. Key contributors include:
-
Genetic Factors: Significant inter-individual and inter-strain differences in response to morphine are well-documented.[1][2][3] Polymorphisms in genes encoding the µ-opioid receptor (OPRM1), metabolizing enzymes (e.g., UGT2B7), and drug transporters (e.g., ABCB1) can alter morphine's efficacy and metabolism.[2][3]
-
Animal Strain and Species: Different strains of mice and rats exhibit varied sensitivity to morphine's analgesic effects.[4][5][6][7] For instance, C57BL/6 mice are generally more sensitive to the analgesic effects of morphine than DBA/2 mice.[4]
-
Development of Tolerance and Tachyphylaxis: Repeated administration of morphine can lead to a rapid decrease in response (tachyphylaxis) or a more gradual decrease over time (tolerance), resulting in a rightward shift of the dose-response curve.[8][9][10][11]
-
Experimental Conditions: Inconsistent animal handling, temperature fluctuations, and observer variability can introduce significant noise into the data.[4] The stability of the morphine solution is also critical, as it can degrade, particularly at higher pH.[4][12]
-
Cell Line Stability: For in vitro studies, using a stable cell line with consistent receptor expression is crucial to reduce experimental variability.[13][14][15][16][17]
Q2: My in vitro assay is showing inconsistent results. What should I check?
For in vitro assays, consider the following troubleshooting steps:
-
Cell Line Integrity: Ensure you are using a stable cell line expressing the µ-opioid receptor.[13][14][15][16][17] Verify the passage number and confirm that the receptor expression level is consistent across experiments.
-
Reagent Quality and Preparation: Prepare fresh morphine solutions for each experiment, as morphine can degrade in aqueous solutions.[4][12] Use sterile, pyrogen-free 0.9% saline and ensure the solution is fully dissolved.[4] The pH of the solution should be in the slightly acidic to neutral range to minimize degradation.[4]
-
Assay Conditions: Maintain consistent incubation times, temperatures, and cell densities.
-
Signal Detection: If using a fluorescence-based assay, ensure that the plate reader settings are optimized and that there is no signal quenching or photobleaching.
Q3: We are observing significant variability between animals in our in vivo studies. How can we minimize this?
Minimizing inter-animal variability in vivo requires careful experimental design and execution:
-
Animal Strain and Handling: Use a consistent animal strain throughout your study.[4] Acclimatize animals to the experimental environment and handling procedures to reduce stress-induced variability.[4]
-
Dose and Administration: Verify the accuracy of your morphine concentration and dose calculations.[4] Ensure consistent administration techniques (e.g., subcutaneous, intraperitoneal).[4]
-
Blinding and Randomization: Whenever possible, the experimenter scoring the behavioral responses should be blinded to the treatment groups. Randomize the allocation of animals to different treatment groups.
-
Baseline Measurements: Establish stable baseline measurements before drug administration. Exclude animals with extreme baseline preferences or latencies.[4]
-
Environmental Control: Maintain consistent environmental conditions, such as lighting and noise levels, across all experimental sessions.[4]
Troubleshooting Guides
Issue 1: Unexpected Rightward Shift in the Dose-Response Curve
A rightward shift in the dose-response curve indicates a decrease in the potency of morphine.
Possible Causes:
-
Tolerance Development: Repeated exposure to morphine can lead to the development of tolerance.[8][9][10][11]
-
Drug Degradation: The morphine solution may have degraded, leading to a lower effective concentration.[4][12]
-
Incorrect Dosing: Errors in dose calculation or administration can lead to the delivery of a lower dose than intended.[18][19]
Troubleshooting Steps:
-
Review Dosing History: Check if the subjects (animals or cells) have had prior exposure to morphine or other opioids.
-
Prepare Fresh Drug Solutions: Always prepare morphine solutions fresh before each experiment.[4]
-
Verify Calculations and Equipment: Double-check all dose calculations and ensure that pipettes and other dispensing equipment are properly calibrated.
Issue 2: High Variability and Poor Fit of the Dose-Response Curve
A high degree of scatter in your data points and a poor fit to a sigmoidal curve can obscure the true dose-response relationship.
Possible Causes:
-
Inconsistent Experimental Technique: Variability in animal handling, injection technique, or timing of measurements.[4]
-
Biological Heterogeneity: Natural biological variation within the study population (e.g., genetic differences).[1][2][3]
-
Data Analysis Issues: Incorrect normalization of data or inappropriate choice of a non-linear regression model.[20]
Troubleshooting Steps:
-
Standardize Protocols: Ensure all experimental procedures are strictly standardized and followed by all personnel.
-
Increase Sample Size: A larger sample size can help to overcome the effects of individual variability.
-
Refine Data Analysis: Normalize your data to a baseline or a positive control. Ensure you are using an appropriate non-linear regression model (e.g., four-parameter logistic equation) to fit your data.[20]
Data Presentation
Table 1: Morphine ED50 Values in Different Rat Strains for Analgesia in the Hot Plate Test
| Rat Strain | Vendor | Minimum Effective Dose (MED) (mg/kg, s.c.) |
| Fischer (F344) | N/A | 3.0 |
| Sprague Dawley (SD) | Envigo and Charles River | 3.0 |
| Wistar Kyoto (WKY) | N/A | 6.0 |
| Lewis (LEW) | N/A | Insensitive |
Data synthesized from reference[7].
Table 2: Effect of Chronic Morphine Treatment on Morphine ED50 in the Mouse Tail-Flick Test
| Treatment Group | Morphine ED50 (µmol/kg, s.c.) | Fold Increase in ED50 |
| Saline Control | ~58 | N/A |
| Chronic Morphine (200 µmol/kg, twice daily for 3 days) | ~198 | 3.41 |
Data synthesized from reference[21][22].
Experimental Protocols
In Vitro: cAMP Accumulation Assay in a Stable Cell Line
This protocol is designed to measure the inhibition of forskolin-stimulated cAMP accumulation in a stable cell line expressing the µ-opioid receptor (e.g., CHO-hMOR or HEK-293-hMOR).[14]
Materials:
-
Stable cell line expressing the human µ-opioid receptor (e.g., from Eurofins DiscoverX, Revvity).[13][16]
-
Cell culture medium (e.g., DMEM/F12) with appropriate supplements.
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Morphine sulfate (B86663).
-
cAMP detection kit (e.g., HTRF, ELISA, or fluorescence-based).
Procedure:
-
Cell Culture: Culture the stable cell line according to the vendor's recommendations.
-
Cell Plating: Seed the cells into a 96-well or 384-well plate at a predetermined density and allow them to attach overnight.
-
Drug Preparation: Prepare a serial dilution of morphine in assay buffer. Also, prepare a stock solution of forskolin.
-
Assay: a. Wash the cells with assay buffer. b. Add the morphine serial dilutions to the appropriate wells. c. Incubate for a specified time (e.g., 15-30 minutes) at 37°C. d. Add a fixed concentration of forskolin to all wells (except for the negative control) to stimulate adenylyl cyclase. e. Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
cAMP Detection: Lyse the cells and measure the intracellular cAMP levels using your chosen detection kit, following the manufacturer's instructions.
-
Data Analysis: Plot the cAMP concentration against the log of the morphine concentration and fit the data to a four-parameter logistic equation to determine the IC50.
In Vivo: Hot Plate Analgesia Assay in Mice
This protocol measures the analgesic effect of morphine by assessing the latency of a mouse to react to a heated surface.[4][5]
Materials:
-
Hot plate apparatus with adjustable temperature.
-
Male or female mice of a specific strain (e.g., C57BL/6).
-
Morphine sulfate solution in sterile saline.
-
Vehicle control (sterile saline).
-
Timer.
Procedure:
-
Acclimatization: Acclimatize the mice to the testing room for at least 60 minutes before the experiment.
-
Hot Plate Calibration: Set the hot plate temperature to a constant, non-damaging temperature (e.g., 52-55°C).[4]
-
Baseline Latency: a. Gently place a mouse on the hot plate and start the timer. b. Observe the mouse for signs of pain, such as licking a paw or jumping. c. Stop the timer at the first sign of a pain response and record the latency. d. Immediately remove the mouse from the hot plate. e. Establish a cut-off time (e.g., 30-60 seconds) to prevent tissue damage. If a mouse does not respond by the cut-off time, remove it and assign it the cut-off latency.
-
Drug Administration: a. Administer morphine or vehicle control via the desired route (e.g., subcutaneous injection).
-
Post-Treatment Latency: a. At predetermined time points after drug administration (e.g., 15, 30, 60, 90, and 120 minutes), place the mouse back on the hot plate and measure the response latency as described in step 3.
-
Data Analysis: a. Calculate the percent maximum possible effect (%MPE) for each animal at each time point using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100. b. Plot the %MPE against the log of the morphine dose to generate a dose-response curve and determine the ED50.
Mandatory Visualizations
Caption: Simplified µ-Opioid Receptor (MOR) signaling pathway.
Caption: General experimental workflow for dose-response analysis.
References
- 1. painphysicianjournal.com [painphysicianjournal.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Genetic variability and clinical efficacy of morphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Experimental considerations for the assessment of in vivo and in vitro opioid pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The analgesic efficacy of morphine varies with rat strain and experimental pain model: implications for target validation efforts in pain drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [PDF] Mechanisms underlying morphine analgesic tolerance and dependence. | Semantic Scholar [semanticscholar.org]
- 9. Tachyphylaxis and tolerance - Physics, Pharmacology and Physiology for Anaesthetists [cambridge.org]
- 10. mdpi.com [mdpi.com]
- 11. imrpress.com [imrpress.com]
- 12. Stability and compatibility of morphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ChemiSCREEN™ µ Opioid Receptor Stable Cell Line [discoverx.com]
- 14. Human delta opioid receptor: a stable cell line for functional studies of opioids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Opioid Receptor Mu1 (OPRM1) Stable Cell Line | eEnzyme [eenzyme.com]
- 16. revvity.com [revvity.com]
- 17. Ligand-directed labeling of opioid receptors for covalent attachment of fluorophores or small-molecule probes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 19. Medication errors with opioids: Results from a national reporting system | Journal of Opioid Management [wmpllc.org]
- 20. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Morphine Sulfate-Induced Respiratory Depression In Vivo
Welcome to the technical support center for researchers investigating morphine sulfate-induced respiratory depression. This resource provides practical troubleshooting guidance, frequently asked questions, detailed experimental protocols, and quantitative data to assist in designing and executing your in vivo studies.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common challenges and questions encountered during in vivo experiments with morphine.
Q1: My animal model is showing excessive respiratory depression and mortality even at published analgesic doses of morphine. What should I do?
A1: Several factors can contribute to this issue. Consider the following troubleshooting steps:
-
Animal Strain and Sex: Different rodent strains exhibit varying sensitivity to morphine's effects. For instance, some mouse strains are more susceptible to respiratory depression than others. Additionally, sex differences have been reported, with female rats sometimes showing a lower threshold for opioid-induced respiratory depression.[1] Verify if the strain and sex you are using are consistent with the literature. Consider conducting a dose-response study in your specific strain to establish the optimal analgesic dose with manageable respiratory side effects.
-
Route of Administration: The route of administration (e.g., intravenous, intraperitoneal, subcutaneous) significantly impacts the pharmacokinetics and peak effect of morphine. Ensure your protocol matches the intended exposure profile.
-
Environmental Conditions: Factors like ambient temperature and CO2 levels can influence baseline respiration. Ensure your animals are properly acclimatized and that environmental conditions are stable and consistent across experiments.[2]
-
Drug Interaction: If co-administering other compounds, be aware of potential synergistic respiratory depressant effects. For example, co-administration of morphine with baclofen (B1667701) can lead to a greater depression of respiratory parameters than either compound alone.[3]
Q2: I am using naloxone (B1662785) to reverse respiratory depression, but it's also reversing the analgesic effect of morphine. How can I avoid this?
A2: This is a common challenge as naloxone is a non-selective opioid receptor antagonist.[4][5]
-
Titrate the Dose: Instead of a high-dose bolus, use a low-dose titration regimen. Start with a very low dose of naloxone (e.g., 1-10 µg/kg, IV) and administer subsequent small doses every minute until breathing is restored to a safe level without fully reversing analgesia.[5][6] The goal is to achieve adequate ventilation, not complete opioid reversal.
-
Consider a Continuous Infusion: Since naloxone has a shorter half-life (around 30-60 minutes) than morphine, a single bolus may lead to renarcotization (a return of respiratory depression).[4][7][8] A continuous intravenous infusion of naloxone, at a rate of approximately 60% of the total initial effective bolus dose per hour, can provide a more stable reversal.[6]
Q3: Why is naloxone sometimes ineffective, especially with synthetic opioids like fentanyl?
A3: Naloxone's effectiveness can be limited by the specific opioid used.
-
Receptor Affinity and Kinetics: Opioids with very high affinity for the mu-opioid receptor (MOR) and slow dissociation kinetics, such as buprenorphine and some synthetic fentanyls, are more difficult for naloxone to displace.[7][9][10] This resistance often requires significantly higher or repeated doses of naloxone for reversal.[7][11]
-
Pharmacokinetics: Highly lipophilic synthetic opioids can rapidly penetrate the brain, leading to a fast onset of profound respiratory depression that can be difficult to reverse in time.[11]
Q4: What are the main alternative strategies to naloxone for mitigating morphine-induced respiratory depression while preserving analgesia?
A4: Research is focused on non-opioid respiratory stimulants that act on different pathways.[12][13] Promising classes of molecules include:
-
Serotonin (5-HT) Receptor Agonists: Agonists targeting 5-HT1A and 5-HT4a receptors have been shown to reverse opioid-evoked respiratory depression by stimulating respiratory centers in the brainstem.[14][15][16][17] 5-HT1A agonists appear particularly promising as they may also counteract opioid-induced cardiovascular disturbances.[15]
-
Ampakines: These molecules positively modulate AMPA-type glutamate (B1630785) receptors, which are involved in driving respiratory rhythm.[18][19] Compounds like CX546 and CX717 have been shown to effectively counter opioid-induced respiratory depression without altering analgesia in animal models.[12][18][19]
Quantitative Data Summary
The following tables summarize key quantitative data from relevant studies.
Table 1: Effect of Co-administration of Baclofen and Morphine on Respiratory Parameters in Rats [3]
| Treatment Group (n=16/group) | Route (Oral/IV) | Dose (mg/kg) | Max % Change in Respiratory Frequency (RF) | Max % Change in Tidal Volume (TV) | Max % Change in Minute Volume (MV) |
| Vehicle + Saline | p.o./IV | 0 / 0 | ↓ 19.6% | ↓ 11.9% | ↓ 19.1% |
| Vehicle + Morphine | p.o./IV | 0 / 3 | ↓ 26.0% | ↓ 40.0% | ↓ 40.2% |
| Baclofen + Saline | p.o./IV | 20 / 0 | ↓ 39.5% | ↑ 6.4% | ↓ 35.8% |
| Baclofen + Morphine | p.o./IV | 20 / 3 | ↓ 46.1% | ↓ 16.5% | ↓ 54.9% |
Data represents the maximum percentage change from baseline observed 1-2 hours post-challenge.
Table 2: Naloxone Reversal of Morphine- and Fentanyl-Induced Respiratory Depression in Mice [11]
| Opioid Administered (i.p.) | Naloxone Dose (i.p.) | Minute Volume (% change from pre-naloxone) | Outcome |
| Morphine (10 mg/kg) | 0.3 mg/kg | Fully Reversed | Successful Reversal |
| Fentanyl (0.15 mg/kg) | 0.3 mg/kg | No Significant Change (-43.8% vs -28.1%) | Reversal Failed |
| Morphine (10 mg/kg) | 1 mg/kg | Fully Reversed | Successful Reversal |
| Fentanyl (0.15 mg/kg) | 1 mg/kg | No Significant Change (-42.7% vs -28.9%) | Reversal Failed |
| Morphine (10 mg/kg) | 3 mg/kg | Fully Reversed | Successful Reversal |
| Fentanyl (0.15 mg/kg) | 3 mg/kg | Fully Reversed | Successful Reversal |
Respiratory depression was induced 20 minutes before naloxone administration.
Detailed Experimental Protocols
Protocol 1: Measurement of Respiratory Function using Whole-Body Plethysmography (WBP)
This non-invasive method is common for assessing respiratory parameters in conscious, unrestrained rodents.[2]
-
Acclimatization: Acclimate animals to the plethysmography chambers for at least 60 minutes for 2-3 days prior to the experiment to minimize stress-induced hyperventilation.[2][3]
-
Baseline Measurement: On the day of the experiment, place the animal in the chamber and allow it to habituate for 60 minutes. Record baseline respiratory parameters (respiratory frequency, tidal volume, and minute volume) for at least 30-60 minutes.[2][20]
-
Drug Administration: Administer morphine sulfate (B86663) and/or the test compound via the desired route (e.g., s.c., i.p., i.v.).
-
Data Acquisition: Continuously record respiratory parameters for the desired duration post-injection (e.g., 90-120 minutes).
-
Hypercapnic Challenge (Optional): To increase respiratory drive and better unmask depressant effects, a hypercapnic condition (e.g., 5-8% CO₂) can be introduced into the chamber.[2]
-
Data Analysis: Normalize post-treatment data to the individual animal's baseline values and express as a percentage change.[21]
Protocol 2: Assessment of Arterial Oxygen Saturation (SpO₂) using Pulse Oximetry
This non-invasive technique is useful for monitoring the physiological consequence of respiratory depression.[20][22]
-
Acclimatization: Acclimate animals to the pulse oximetry collar for approximately 1 hour on at least two days preceding the study to reduce stress.[20]
-
Baseline Measurement: On the experimental day, fit the collar to the animal and allow a 30-minute period to establish a stable baseline reading of SpO₂, heart rate, and breathing rate.[20]
-
Drug Administration: Administer this compound and/or the test compound.
-
Data Acquisition: After dosing, record data continuously or at set intervals (e.g., a 5-second average sampled every 5 minutes for 60 minutes).[20] A significant decrease in SpO₂ is indicative of respiratory depression.
-
Data Analysis: Compare post-treatment SpO₂ levels to baseline values and between treatment groups.
Protocol 3: Assessment of Analgesia using the Tail-Flick Test
This protocol is essential to confirm that any intervention to mitigate respiratory depression does not compromise morphine's primary analgesic effect.[23][24]
-
Apparatus: Use a tail-flick analgesia meter that applies a radiant heat source to the animal's tail.
-
Baseline Latency: Determine the baseline tail-flick latency for each animal before drug administration. The latency is the time it takes for the animal to flick its tail away from the heat source. Apply a cut-off time (e.g., 10-15 seconds) to prevent tissue damage.
-
Drug Administration: Administer this compound and/or the test compound.
-
Post-Treatment Measurement: At specified time points after administration (e.g., 30, 60, 90 minutes), re-measure the tail-flick latency.
-
Data Analysis: Convert latency data to a "% Maximum Possible Effect" (%MPE) using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.
Visualizations: Pathways and Workflows
Caption: Mu-Opioid Receptor (MOR) signaling cascade leading to neuronal inhibition and respiratory depression.
Caption: Workflow for evaluating compounds that mitigate morphine-induced respiratory depression.
Caption: A decision tree for troubleshooting common issues in respiratory depression experiments.
References
- 1. Serotonin therapies for opioid-induced disordered swallow and respiratory depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Use of Hypercapnic Conditions to Assess Opioid-Induced Respiratory Depression in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. criver.com [criver.com]
- 4. Non-analgesic effects of opioids: opioid-induced respiratory depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Naloxone - protocol for the management of opioid induced respiratory depression | Right Decisions [rightdecisions.scot.nhs.uk]
- 6. GGC Medicines - Reversal of Opioid-induced Respiratory Depression [handbook.ggcmedicines.org.uk]
- 7. binasss.sa.cr [binasss.sa.cr]
- 8. Naloxone dosage for opioid reversal: current evidence and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dual mechanisms of opioid-induced respiratory depression in the inspiratory rhythm-generating network | eLife [elifesciences.org]
- 10. journals.physiology.org [journals.physiology.org]
- 11. researchgate.net [researchgate.net]
- 12. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 13. Countering opioid-induced respiratory depression by non-opioids that are respiratory stimulants - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Opioid-induced Respiratory Depression: Are 5-HT4a Receptor Agonists the Cure? [triggered.edina.clockss.org]
- 15. The potency of different serotonergic agonists in counteracting opioid evoked cardiorespiratory disturbances - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Opioid-induced respiratory depression: are 5-HT4a receptor agonists the cure? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. 5-HT1A receptor agonist Befiradol reduces fentanyl-induced respiratory depression, analgesia, and sedation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Ampakines alleviate respiratory depression in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. atsjournals.org [atsjournals.org]
- 20. meliordiscovery.com [meliordiscovery.com]
- 21. 2.6. Experimental design and data analysis [bio-protocol.org]
- 22. Opioid-Induced Respiratory Depression | Moron-Concepcion Lab | Washington University in St. Louis [moronconcepcionlab.wustl.edu]
- 23. Experimental considerations for the assessment of in vivo and in vitro opioid pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
Technical Support Center: Morphine Sulfate Pharmacokinetics in Dogs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the inherent variability in morphine sulfate (B86663) absorption in canine studies.
Frequently Asked Questions (FAQs)
Q1: Why is the oral bioavailability of morphine sulfate so low and variable in dogs?
A1: The oral bioavailability of this compound in dogs is consistently reported to be low, often in the range of 5% to 20%, with high inter-individual variability.[1][2][3] This is attributed to several key factors:
-
Extensive First-Pass Metabolism: Morphine undergoes significant metabolism in the liver before it reaches systemic circulation. This "first-pass effect" is a major contributor to its low oral bioavailability.
-
Gastrointestinal (GI) Factors: The unique GI physiology of dogs, including gastric emptying time and intestinal motility, can greatly influence the rate and extent of drug absorption.[4][5] Factors such as the presence of food, meal composition (e.g., viscosity), and stress can alter gastric residence time, leading to variable absorption profiles.[5][6][7]
-
Formulation Differences: The type of oral formulation, such as immediate-release versus sustained-release tablets, can impact the absorption kinetics.[1][8][9] However, even sustained-release formulations have not consistently demonstrated prolonged therapeutic concentrations in dogs due to this inherent variability.[1][8]
Q2: What are the typical pharmacokinetic parameters for this compound in dogs following different routes of administration?
A2: Pharmacokinetic parameters for this compound in dogs vary significantly with the route of administration. Intravenous (IV) administration provides 100% bioavailability and serves as a baseline for comparison. Intramuscular (IM) injection offers a rapid and more complete delivery compared to oral routes.[1] Oral and rectal administrations result in much lower and more variable bioavailability.[2]
Data Presentation: Pharmacokinetic Parameters of this compound in Dogs
The following tables summarize key pharmacokinetic parameters from various studies.
Table 1: Intravenous (IV) and Intramuscular (IM) Administration
| Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (min) | Bioavailability (F%) | Reference |
| IV | 0.5 | - | - | 100 | [2] |
| IM | 1.0 | 177 ± 17 | - | - |
Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration.
Table 2: Oral Administration
| Formulation | Dose | Cmax (ng/mL) | Tmax (min) | Bioavailability (F%) | Reference |
| Oral Sustained-Release | 15 mg (total dose) | - | - | 15-17 | [1][8] |
| Conventional (Non-Sustained) | 15 mg (total dose) | - | - | 15-17 | [1][8] |
| Extended-Release | 1.6 ± 0.1 mg/kg | - | - | 5 | [2] |
| Immediate & Extended Release | 1 mg/kg | - | 180 | - | [9] |
| Immediate & Extended Release | 2 mg/kg | - | 180 | - | [9] |
Troubleshooting Guides
Issue 1: High inter-individual variability in plasma concentrations in my oral dosing study.
-
Possible Cause: Inherent physiological differences among dogs.
-
Possible Cause: Inconsistent dosing conditions.
-
Troubleshooting Step: Standardize feeding times and diet composition for all animals in the study.[6][12] The presence and type of food can significantly alter gastric emptying and, consequently, drug absorption.[5] Ensure that the method of oral administration (e.g., with or without a water flush) is consistent across all subjects.[13][14]
-
-
Possible Cause: Stress-induced alterations in GI motility.
-
Troubleshooting Step: Acclimatize animals to the experimental procedures and environment to minimize stress. Stress and fear can delay gastric emptying.[15]
-
Issue 2: My sustained-release formulation is not showing a prolonged release profile.
-
Possible Cause: Rapid gastrointestinal transit time in dogs.
-
Troubleshooting Step: The GI transit time in dogs may not be sufficient for complete drug release from some sustained-release formulations designed for humans.[1][8] Consider reformulating the dosage form to better suit the canine GI environment. This may involve altering the excipients or the release mechanism.
-
-
Possible Cause: "Dose dumping" or erratic release.
-
Troubleshooting Step: Investigate the in vitro dissolution profile of your formulation under conditions that mimic the canine gastric and intestinal environments (pH, enzymes). This can help identify potential formulation-related issues.
-
Issue 3: Difficulty in achieving therapeutic plasma concentrations with oral morphine.
-
Possible Cause: Poor absorption and high first-pass metabolism.
-
Troubleshooting Step: Due to the low oral bioavailability of morphine in dogs, achieving therapeutic plasma concentrations can be challenging.[2][3] It may be necessary to consider alternative routes of administration, such as subcutaneous injection, for more reliable and predictable systemic exposure.[16] If the oral route is essential, formulation strategies to enhance absorption, such as the use of permeation enhancers, could be explored, though this would require extensive formulation development and safety testing.[17]
-
Experimental Protocols
1. Canine Pharmacokinetic Study: Oral Dosing and Blood Sampling
-
Study Design: A randomized crossover design is recommended to minimize inter-individual variability.[10] A parallel design can also be used with appropriate justification and group sizes.[11][18] A washout period of at least 10 times the drug's elimination half-life should be implemented between treatments in a crossover study.
-
Animal Preparation:
-
Healthy adult beagle dogs are commonly used. Acclimatize the animals to the housing and experimental conditions for at least one week prior to the study.
-
Fast animals overnight (approximately 12 hours) before dosing, with free access to water.[12]
-
On the morning of the study, record the body weight of each dog to ensure accurate dosing.
-
-
Oral Dosing:
-
Administer the this compound tablet or capsule by placing it at the base of the dog's tongue.[13]
-
Gently hold the dog's muzzle closed and stroke the throat to encourage swallowing.
-
Administer a consistent volume of water (e.g., 5-10 mL) via a syringe into the buccal pouch to ensure the dose is swallowed and to aid in transit to the stomach.[13][14]
-
-
Blood Sampling:
-
Collect blood samples from the cephalic or jugular vein.[12][19]
-
A typical sampling schedule for an oral dosing study would be: pre-dose (0), 15, 30, 60, 90 minutes, and 2, 4, 6, 8, 12, and 24 hours post-dose.[9][20]
-
Collect approximately 2-3 mL of whole blood into tubes containing an appropriate anticoagulant (e.g., EDTA or heparin).
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
2. Quantification of Morphine in Canine Plasma by HPLC
This is a generalized protocol and should be optimized and validated for specific laboratory conditions.
-
Sample Preparation (Solid-Phase Extraction):
-
Acidify plasma samples.
-
Condition a mixed-mode solid-phase extraction (SPE) cartridge with methanol (B129727) and then water.
-
Load the acidified plasma sample onto the SPE cartridge.
-
Wash the cartridge with an acidic solution followed by methanol to remove interfering substances.
-
Elute the morphine from the cartridge with a basic organic solvent.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for HPLC analysis.
-
-
HPLC Conditions:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The pH of the mobile phase is critical for achieving good peak shape and retention.
-
Detection: UV detection at a wavelength of approximately 215-285 nm or mass spectrometry (LC-MS/MS) for higher sensitivity and specificity.
-
-
Quantification:
-
Prepare a standard curve of morphine in blank canine plasma.
-
Analyze the standards and unknown samples by HPLC.
-
Calculate the concentration of morphine in the unknown samples by comparing their peak areas to the standard curve.
-
3. Radioimmunoassay (RIA) for Morphine in Canine Serum
This is a generalized protocol for a competitive binding RIA.
-
Principle: This assay is based on the competition between unlabeled morphine (in the standard or sample) and a fixed amount of radiolabeled morphine (e.g., ³H-dihydromorphine) for a limited number of binding sites on a morphine-specific antibody.[21]
-
Procedure:
-
Coat polystyrene tubes with a purified morphine antibody.[21]
-
Add a known amount of radiolabeled morphine to each tube.
-
Add either the serum sample or a known amount of unlabeled morphine standard to the tubes.
-
Incubate the tubes to allow for competitive binding to occur.
-
Separate the antibody-bound morphine from the free morphine. In a solid-phase RIA, this can be achieved by decanting the supernatant.[21]
-
Measure the radioactivity of either the bound or free fraction using a scintillation counter.
-
-
Quantification:
-
Construct a standard curve by plotting the percentage of bound radiolabeled morphine against the concentration of the unlabeled morphine standards.
-
Determine the concentration of morphine in the unknown samples by interpolating their percentage of bound radioactivity from the standard curve.
-
Mandatory Visualizations
Caption: Logical relationship of factors contributing to the variability of this compound absorption in dogs.
Caption: Experimental workflow for a canine pharmacokinetic study of oral this compound.
References
- 1. Pharmacokinetics of oral this compound in dogs: a comparison of sustained release and conventional formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of morphine and plasma concentrations of morphine-6-glucuronide following morphine administration to dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analgesic Drugs in Animals--Why Animals are Different from People - WSAVA2007 - VIN [vin.com]
- 4. Factors influencing the gastric residence of dosage forms in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Influence of dietary composition on gastric emptying and motility in dogs: potential involvement in acute gastric dilatation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Canine gastric emptying of fiber meals: influence of meal viscosity and antroduodenal motility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacokinetics of an immediate and extended release oral morphine formulation utilizing the spheroidal oral drug absorption system in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Considerations for crossover design in clinical study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacokinetic Variability in Pre-Clinical Studies: Sample Study with Abiraterone in Rats and Implications for Short-Term Comparative Pharmacokinetic Study Designs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacokinetics of enflicoxib in dogs: Effects of prandial state and repeated administration - PMC [pmc.ncbi.nlm.nih.gov]
- 13. research.vt.edu [research.vt.edu]
- 14. learningcurvedevelopment.co.uk [learningcurvedevelopment.co.uk]
- 15. wagwalking.com [wagwalking.com]
- 16. Pharmacokinetics of an injectable sustained-release formulation of morphine for use in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Rate-Limiting Steps of Oral Absorption for Poorly Water-Soluble Drugs in Dogs; Prediction from a Miniscale Dissolution Test and a Physiologically-Based Computer Simulation | Semantic Scholar [semanticscholar.org]
- 18. What does canine anatomy have to do with clinical trials? - Queen Mary University of London [qmul.ac.uk]
- 19. researchgate.net [researchgate.net]
- 20. fda.gov [fda.gov]
- 21. Solid-phase radioimmunoassay for morphine, with use of an affinity-purified morphine antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Morphine Sulfate Side Effects in Chronic Pain Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when studying the side effects of morphine sulfate (B86663) in chronic pain models.
Frequently Asked Questions (FAQs)
Q1: What are the most common side effects observed in chronic morphine administration in rodent models?
A1: The most frequently observed and studied side effects in rodent models of chronic morphine administration include the development of analgesic tolerance (a decrease in the pain-relieving effect of the drug over time), opioid-induced hyperalgesia (an increased sensitivity to pain), constipation, and respiratory depression.[1][2]
Q2: How can I distinguish between analgesic tolerance and opioid-induced hyperalgesia (OIH) in my experimental animals?
A2: Differentiating between tolerance and OIH can be challenging as both may present as a decreased analgesic response to morphine.[2] Tolerance is characterized by a rightward shift in the dose-response curve, meaning a higher dose of morphine is required to produce the same level of analgesia.[1] OIH, on the other hand, is a paradoxical increase in pain sensitivity.[3][4][5] To distinguish them, you can assess the animal's baseline pain sensitivity (before morphine administration) and compare it to their sensitivity after chronic morphine treatment. In OIH, the animal will exhibit a lower pain threshold (hyperalgesia) even in the absence of an acute morphine injection. Another key difference is that increasing the morphine dose will typically overcome tolerance (at least initially), whereas in OIH, increasing the dose may worsen the pain.[4]
Q3: What are some common reasons for high variability in behavioral assays like the hot plate and tail-flick tests?
A3: High variability can arise from several factors, including:
-
Animal-related factors: Strain and sex differences in pain sensitivity and response to morphine, stress levels of the animals, and the estrous cycle in female rodents.[6]
-
Procedural inconsistencies: Variations in handling, timing of drug administration and testing, and subtle changes in the experimental environment (e.g., lighting, noise).
-
Apparatus calibration: Incorrect or inconsistent temperature settings of the hot plate or water bath.[7][8]
Q4: My animals are not developing tolerance to morphine as expected. What could be the issue?
A4: Several factors could contribute to a lack of tolerance development:
-
Insufficient dosing or duration: The dose of morphine or the duration of the administration period may not be sufficient to induce tolerance.
-
Route of administration: The chosen route (e.g., intermittent injections vs. continuous infusion via osmotic pumps or pellets) can influence the development of tolerance.[9][10][11]
-
Genetic factors: The strain of the animal can significantly impact the rate and magnitude of tolerance development.[6]
-
Co-administered substances: If the animals are receiving other compounds, these may interfere with the mechanisms of tolerance.
Q5: What are the key considerations when using whole-body plethysmography to measure respiratory depression?
A5: Key considerations include:
-
Acclimatization: Allow sufficient time for the animals to acclimate to the plethysmography chamber to reduce stress-induced respiratory changes.[12][13][14]
-
Calibration: Ensure the plethysmograph is properly calibrated before each experiment.
-
Animal movement: Animal movement can create artifacts in the respiratory waveform. Data should be carefully reviewed and periods of excessive movement excluded from the analysis.[12][15]
-
Chamber conditions: Maintain a stable temperature and humidity within the chamber, as these can affect respiratory parameters.[15]
Troubleshooting Guides
Issue: Inconsistent Results in Morphine Tolerance/Hyperalgesia Studies
| Potential Cause | Troubleshooting Steps |
| Variability in Baseline Nociceptive Thresholds | Acclimate animals to the testing apparatus for several days before starting the experiment. Handle animals consistently and gently to minimize stress. Ensure the testing environment is quiet and has consistent lighting. |
| Incorrect Drug Preparation or Administration | Prepare fresh morphine solutions daily. Verify the concentration of your morphine solution. Ensure accurate and consistent administration volumes and timing. |
| Apparatus Malfunction | Regularly calibrate the hot plate or tail-flick meter to ensure accurate temperature.[7][8] Check for any fluctuations in the surface temperature of the hot plate. |
| Observer Bias | If using manual recording, ensure the observer is blinded to the treatment groups. Use automated detection systems if available to minimize subjective bias. |
Issue: High Mortality or Severe Distress in Respiratory Depression Studies
| Potential Cause | Troubleshooting Steps |
| Morphine Overdose | Carefully calculate and administer the correct dose of morphine based on the animal's body weight. Start with a lower dose and perform a dose-response study to determine the optimal dose for your experimental conditions. |
| Strain Sensitivity | Be aware that different rodent strains can have varying sensitivities to the respiratory depressant effects of morphine.[6] Consult the literature for appropriate dosage ranges for the specific strain you are using. |
| Hypoxia | Ensure adequate ventilation within the plethysmography chamber. Monitor the animal's condition closely during the experiment. Have a protocol in place for intervention (e.g., administration of an opioid antagonist like naloxone) if severe respiratory distress is observed. |
Issue: Difficulty in Inducing or Measuring Opioid-Induced Constipation
| Potential Cause | Troubleshooting Steps |
| Insufficient Morphine Effect | Ensure the dose and frequency of morphine administration are sufficient to induce constipation. Chronic, continuous administration is often more effective than acute injections. |
| Dietary Factors | Standardize the diet of the animals as dietary fiber can influence gastrointestinal motility. |
| Inconsistent Measurement Timing | Collect fecal pellets or measure gastrointestinal transit at the same time each day to account for circadian variations in bowel function. |
| Variability in Charcoal Meal Administration | If using the charcoal meal test, ensure a consistent volume of the charcoal suspension is administered and that the timing between administration and euthanasia is precise. |
Experimental Protocols
Induction and Assessment of Morphine Tolerance (Hot Plate Test)
Objective: To induce and quantify the development of analgesic tolerance to morphine using the hot plate test in mice.
Materials:
-
Morphine sulfate (dissolved in sterile saline)
-
Animal weighing scale
-
Syringes and needles for subcutaneous injection
Procedure:
-
Baseline Measurement:
-
Set the hot plate temperature to 55 ± 0.5°C.[8]
-
Gently place a mouse on the hot plate and start a timer.
-
Observe the mouse for signs of nociception (e.g., paw licking, jumping).
-
Record the latency (in seconds) to the first nociceptive response.
-
To prevent tissue damage, implement a cut-off time of 30-60 seconds, after which the mouse is removed from the plate regardless of its response.
-
Repeat this measurement for all animals to establish a baseline.
-
-
Morphine Administration (Induction of Tolerance):
-
Administer this compound (e.g., 10 mg/kg, subcutaneously) to the experimental group twice daily for 7-10 days. The control group receives saline injections.
-
-
Assessment of Tolerance:
-
On the test day, administer a challenge dose of morphine (e.g., 5 mg/kg, s.c.) to both the morphine-treated and saline-treated groups.
-
30 minutes after the challenge dose, perform the hot plate test as described in the baseline measurement.
-
A significant decrease in the latency to the nociceptive response in the morphine-treated group compared to the saline-treated group indicates the development of tolerance.
-
Assessment of Morphine-Induced Constipation (Charcoal Meal Test)
Objective: To measure the effect of morphine on gastrointestinal transit time in rats.
Materials:
-
This compound
-
Charcoal meal (e.g., 5% activated charcoal in 10% gum acacia)
-
Oral gavage needles
-
Dissection tools
-
Ruler
Procedure:
-
Fasting: Fast the rats for 18-24 hours before the experiment, with free access to water.
-
Morphine Administration: Administer this compound (e.g., 10 mg/kg, s.c.) to the experimental group. The control group receives saline.
-
Charcoal Meal Administration: 30 minutes after morphine/saline injection, administer the charcoal meal orally (e.g., 1 ml per 100g body weight) using a gavage needle.
-
Assessment of Transit: 30-60 minutes after the charcoal meal administration, euthanize the animals.
-
Carefully dissect the abdomen and expose the small intestine from the pylorus to the cecum.
-
Measure the total length of the small intestine and the distance traveled by the charcoal front.
-
Calculate the percent of intestinal transit: (distance traveled by charcoal / total length of small intestine) x 100. A significant decrease in the percent of intestinal transit in the morphine-treated group indicates constipation.
Measurement of Morphine-Induced Respiratory Depression (Whole-Body Plethysmography)
Objective: To quantify the respiratory depressant effects of morphine in conscious, unrestrained mice.[12][13][14]
Materials:
-
This compound
-
Whole-body plethysmography system
-
Animal weighing scale
-
Syringes and needles for subcutaneous injection
Procedure:
-
Acclimatization: Place the mouse in the plethysmography chamber and allow it to acclimate for at least 30-60 minutes until respiratory parameters stabilize.[12]
-
Baseline Recording: Record baseline respiratory parameters, including respiratory frequency (breaths/minute), tidal volume (mL), and minute ventilation (mL/minute), for a stable period (e.g., 15-30 minutes).
-
Morphine Administration: Remove the mouse from the chamber, administer this compound (e.g., 10-40 mg/kg, s.c.), and immediately return it to the chamber.[6]
-
Post-injection Recording: Continuously record respiratory parameters for at least 60-90 minutes post-injection.
-
Data Analysis: Compare the respiratory parameters before and after morphine administration. A significant decrease in respiratory frequency and/or minute ventilation indicates respiratory depression.
Quantitative Data Summary
Table 1: Effect of NMDA Receptor Antagonists on Morphine Tolerance
| Intervention | Animal Model | Assay | Morphine Dosing Regimen | Outcome Measure | Result | Reference |
| Dextromethorphan (B48470) (12 mg/kg/24h, s.c. infusion) | Mouse | Tail-flick | 30 mg/kg/24h, s.c. infusion | Prevention of increase in Morphine ED50 | Prevented a 6-fold increase in ED50 | [18] |
| Dextromethorphan (30 mg/kg, s.c., t.i.d.) | Mouse | Tail-flick | Escalating doses, t.i.d. for 4 days | Prevention of increase in Morphine ED50 | Prevented a 5-fold increase in ED50 | [18] |
| Dextromethorphan (oral, 2:1, 1:1, 1:2 MS:DM ratio) | Rat | Antinociception | 15, 24, or 32 mg/kg MS | Prevention of tolerance | Effective at all ratios | [19] |
Table 2: Efficacy of Peripherally Acting μ-Opioid Receptor Antagonists (PAMORAs) in Opioid-Induced Constipation
| Intervention | Animal Model | Outcome Measure | Result | Reference |
| Alvimopan (0.5 mg, twice daily) | Human | Spontaneous Bowel Movements (SBMs)/week | Increase in SBMs | [20] |
| Naloxegol (25 mg, once daily) | Human | SBMs/week | Increase in SBMs | [20] |
| Naldemedine (0.2 mg, once daily) | Human | SBMs/week | Increase in SBMs | [20] |
| Naloxone (B1662785) | Mouse | Colonic Propulsion | Alleviated morphine-induced decrease in propulsion | [21] |
Table 3: Reversal of Morphine-Induced Respiratory Depression by Naloxone
| Morphine Dose | Naloxone Dose | Animal Model | Outcome Measure | Result | Reference |
| 10 mg/kg, i.p. | 0.3 mg/kg, i.p. | Mouse | Minute Volume | Fully reversed respiratory depression | [22] |
| 10 mg/kg, i.p. | 1 mg/kg, i.p. | Mouse | Minute Volume | Fully reversed respiratory depression | [22] |
| 9 mg/kg, i.p. | 3 mg/kg, i.p. | Mouse | Respiratory Effects | Reversed respiratory effects | [23] |
| 0.15 mg/kg, i.v. | 0.4 mg | Human | Respiratory Changes | Complete but short-lived reversal (renarcotization after 30 min) | [24] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: Signaling pathways in morphine-induced tolerance and hyperalgesia.
Caption: General experimental workflow for evaluating interventions.
References
- 1. aamsn.org [aamsn.org]
- 2. Mechanisms, diagnosis, prevention and management of perioperative opioid-induced hyperalgesia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Opioid-Induced Hyperalgesia: When Opioids Increase Your Pain [hss.edu]
- 4. Understanding Opioid Induced Hyperalgesia [painweek.org]
- 5. driftwoodrecovery.com [driftwoodrecovery.com]
- 6. Mouse model demonstrates strain differences in susceptibility to opioid side effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. harvardapparatus.com [harvardapparatus.com]
- 8. support.brck.co.jp [support.brck.co.jp]
- 9. Long-Term Morphine Delivery via Slow Release Morphine Pellets or Osmotic Pumps: Plasma Concentration, Analgesia, and Naloxone-Precipitated Withdrawal - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Long-term morphine delivery via slow release morphine pellets or osmotic pumps: Plasma concentration, analgesia, and naloxone-precipitated withdrawal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Measuring Respiratory Function in Mice Using Unrestrained Whole-body Plethysmography - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Measuring Respiratory Function in Mice Using Unrestrained Whole-body Plethysmography [jove.com]
- 14. Measuring Breathing Patterns in Mice Using Whole-body Plethysmography - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Automated Classification of Whole Body Plethysmography Waveforms to Quantify Breathing Patterns [frontiersin.org]
- 16. wpiinc.com [wpiinc.com]
- 17. pdf.medicalexpo.com [pdf.medicalexpo.com]
- 18. Dextromethorphan attenuates and reverses analgesic tolerance to morphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Oral administration of dextromethorphan prevents the development of morphine tolerance and dependence in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. meliordiscovery.com [meliordiscovery.com]
- 22. researchgate.net [researchgate.net]
- 23. Reversal of morphine, methadone and heroin induced effects in mice by naloxone methiodide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. scispace.com [scispace.com]
Technical Support Center: Accurate Quantification of Morphine Sulfate Metabolites
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the accurate quantification of morphine sulfate (B86663) and its primary metabolites, morphine-3-glucuronide (B1234276) (M3G) and morphine-6-glucuronide (B1233000) (M6G).
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical methods for quantifying morphine and its metabolites?
A1: The most prevalent and sensitive methods are Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography (HPLC) with electrochemical or mass spectrometric detection.[1][2][3][4][5][6] Gas Chromatography-Mass Spectrometry (GC-MS) is also used but typically requires derivatization and hydrolysis of the glucuronide metabolites.[3][7] Immunoassays are primarily employed for initial screening purposes due to their potential for cross-reactivity.[8][9][10][11][12]
Q2: Why is the hydrolysis of glucuronide metabolites a critical and often problematic step?
A2: Morphine is extensively metabolized into M3G and M6G. For analytical methods that measure total morphine (parent drug + metabolites), a hydrolysis step is necessary to cleave the glucuronide group, converting the metabolites back to morphine. Incomplete or variable hydrolysis is a major source of error, leading to an underestimation of the total morphine concentration and potentially false-negative results.[7][13][14][15] The efficiency of this process can be influenced by the chosen method (acid or enzymatic hydrolysis) and the specific enzyme used.[14][16][17]
Q3: What are "matrix effects" and how can they impact my LC-MS/MS results?
A3: Matrix effects occur when components of the biological sample (e.g., plasma, urine) co-elute with the analytes of interest and interfere with their ionization in the mass spectrometer.[18][19] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate quantification.[18][19] The extent of matrix effects can vary depending on the sample preparation technique, the type of biological fluid, and the ionization source used (e.g., ESI is often more susceptible than APCI).[18]
Q4: How should I store my biological samples to ensure the stability of morphine and its metabolites?
A4: For fresh blood and plasma, morphine and its glucuronide metabolites are generally stable when stored at 4°C for the duration of most studies.[20][21] However, for postmortem blood samples, it is crucial to store them at -20°C to prevent degradation and the postmortem hydrolysis of glucuronides, which could artificially elevate free morphine levels.[13][20][21]
Q5: Can the presence of other opioids interfere with the quantification of morphine and its metabolites?
A5: Yes, particularly with immunoassay-based screening. These methods can exhibit cross-reactivity with other structurally similar opioid compounds, leading to false-positive results.[8][9][10][11][12] It is also important to be aware that morphine can be a metabolite of other opioids, such as codeine and heroin.[22] Furthermore, morphine itself can be metabolized in small amounts to hydromorphone, which can complicate the interpretation of results, especially in urine drug testing.[22][23][24][25][26] Therefore, confirmatory analysis using a highly specific method like LC-MS/MS is essential.[12]
Troubleshooting Guides
Issue 1: Low or Inconsistent Recovery of Metabolites
| Possible Cause | Troubleshooting Step |
| Incomplete Hydrolysis | Optimize the hydrolysis procedure. If using enzymatic hydrolysis, experiment with different enzyme sources (e.g., from Patella vulgata, Helix pomatia) and concentrations, as well as incubation time and temperature.[14][16][17] For acid hydrolysis, carefully control the acid concentration, temperature, and duration to ensure complete cleavage without degrading the parent morphine.[14] |
| Inefficient Solid-Phase Extraction (SPE) | Review and optimize the SPE protocol. Ensure the correct sorbent type is being used for the analytes. Optimize the pH of the sample and the composition of the wash and elution solvents. |
| Analyte Instability | Verify proper sample storage conditions. For postmortem samples, ensure storage at -20°C.[13][20] Minimize freeze-thaw cycles. |
Issue 2: Poor Chromatographic Peak Shape or Resolution
| Possible Cause | Troubleshooting Step |
| Suboptimal Mobile Phase | Adjust the mobile phase composition, including the organic modifier, pH, and any additives. A gradient elution program may be necessary to achieve good separation of the parent drug and its more polar metabolites.[2] |
| Column Degradation | Check the column performance with standards. If performance is poor, flush the column or replace it. |
| Matrix Effects | Improve sample clean-up to remove interfering matrix components.[18] Consider using a different ionization source (e.g., APCI instead of ESI) if ion suppression is suspected.[18] |
Issue 3: High Variability in Quantitative Results
| Possible Cause | Troubleshooting Step |
| Matrix Effects | Implement the use of a stable isotope-labeled internal standard for each analyte to compensate for variations in ionization efficiency. Evaluate matrix effects by comparing the response of the analyte in a clean solution versus a sample matrix extract.[18] |
| Inconsistent Sample Preparation | Ensure precise and consistent execution of all sample preparation steps, including pipetting, extraction, and reconstitution volumes. |
| Instrument Instability | Check the stability of the LC-MS/MS system by repeatedly injecting a standard solution to assess for any drift in response. |
Quantitative Data Summary
Table 1: Comparison of Lower Limits of Quantification (LLOQ) for Morphine and its Metabolites using LC-MS/MS
| Analyte | Matrix | LLOQ | Reference |
| Morphine | Plasma | 500 pg/mL | [4] |
| Morphine-6-Glucuronide | Plasma | 50 pg/mL | [4] |
| Morphine | Serum | 2.9 nmol/L (0.84 ng/mL) | [2] |
| Morphine-3-Glucuronide | Serum | 11 nmol/L (5.0 ng/mL) | [2] |
| Morphine-6-Glucuronide | Serum | 4.3 nmol/L (2.0 ng/mL) | [2] |
| Morphine | Plasma | 500 pg/mL | [3] |
| Morphine-3-Glucuronide | Plasma | 250 pg/mL | [3] |
| Morphine-6-Glucuronide | Plasma | 250 pg/mL | [3] |
Table 2: Recovery of Morphine and Metabolites using Solid-Phase Extraction (SPE)
| Analyte | Matrix | Extraction Method | Recovery (%) | Reference |
| Morphine | Human Plasma | Solid-Phase Extraction | 84 | [1] |
| Morphine-3-Glucuronide | Human Plasma | Solid-Phase Extraction | 87 | [1] |
| Morphine-6-Glucuronide | Human Plasma | Solid-Phase Extraction | 88 | [1] |
Visualizations
Caption: A typical experimental workflow for the quantification of morphine and its metabolites.
Caption: A decision tree for troubleshooting low recovery of morphine metabolites.
Caption: Simplified metabolic pathways of morphine.
References
- 1. Quantitation of morphine, morphine-3-glucuronide, and morphine-6-glucuronide in plasma and cerebrospinal fluid using solid-phase extraction and high-performance liquid chromatography with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of morphine, morphine-3-glucuronide and morphine-6-glucuronide in human serum by solid-phase extraction and liquid chromatography-mass spectrometry with electrospray ionisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of morphine, morphine-3-glucuronide, and morphine-6-glucuronide in plasma after intravenous and intrathecal morphine administration using HPLC with electrospray ionization and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. longdom.org [longdom.org]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. Quantitative LC-MS/MS Analysis of Opiates and Opioids in Human Urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. Toxicologic Testing for Opiates: Understanding False-Positive and False-Negative Test Results - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. usscreeningsource.com [usscreeningsource.com]
- 13. Morphine-3-D glucuronide stability in postmortem specimens exposed to bacterial enzymatic hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. research-repository.uwa.edu.au [research-repository.uwa.edu.au]
- 15. forensicrti.org [forensicrti.org]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Matrix effect in bioanalytical assay development using supercritical fluid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. academic.oup.com [academic.oup.com]
- 21. academic.oup.com [academic.oup.com]
- 22. Opioid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. oregonpainguidance.org [oregonpainguidance.org]
- 25. semanticscholar.org [semanticscholar.org]
- 26. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Reproducibility of Morphine Sulfate Behavioral Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the reproducibility of behavioral assays involving morphine sulfate (B86663).
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of variability in behavioral assays using morphine sulfate?
Multiple factors can contribute to variability in morphine-based behavioral assays. Key sources include:
-
Biological Variables:
-
Sex: Morphine can be more potent in male rodents compared to females in producing analgesia.[1][2][3] Females may also develop tolerance differently.[1] These differences are influenced by factors like opioid receptor density and dopaminergic function, which can be modulated by hormones like estradiol.[2]
-
Genetics and Strain: Different strains of mice and rats exhibit varying sensitivity to morphine's analgesic effects.[4][5][6][7] For example, LEW rats have been shown to be insensitive to morphine in the hot plate test but show a response in a model of inflammatory hyperalgesia.[4]
-
Age: The age of the animals can influence their response to morphine, with adolescent rodents sometimes showing different sensitivity compared to adults.[6][7][8]
-
Gut Microbiome: The composition of the gut microbiome significantly modulates morphine's efficacy and the development of tolerance.[9][10][11][12][13] Alterations in the microbiome can impact morphine metabolism and inflammation, thereby affecting its analgesic properties.[10][11]
-
-
Experimental and Environmental Factors:
-
Drug Preparation and Storage: Improper preparation and storage of this compound solutions can lead to degradation and inconsistent concentrations.[14] Solutions should be prepared in sterile, pyrogen-free 0.9% saline and stored at appropriate temperatures.[14][15][16][17][18][19]
-
Route and Timing of Administration: The method (e.g., subcutaneous, intraperitoneal) and timing of morphine administration can influence its behavioral effects.[20]
-
Habituation and Stress: Lack of proper habituation to the testing environment and handling can cause stress, which can alter baseline pain perception and the response to analgesics.[14]
-
Observer Bias: Unblinded observers may introduce bias in scoring behavioral responses.[14]
-
Apparatus Calibration: Incorrect calibration of equipment, such as the temperature of a hot plate, can lead to inconsistent results.[14]
-
Q2: How should this compound solutions be prepared and stored to ensure stability?
Proper preparation and storage are critical for consistent results.[14]
-
Preparation: Dissolve this compound in sterile, pyrogen-free 0.9% saline. Ensure the solution is completely dissolved and clear before administration.[14] The pH of the solution can affect stability, with degradation accelerated at a higher pH.[19]
-
Storage:
-
Temperature: For short-term storage, room temperature (22°C) is generally acceptable.[14] For longer-term storage, refrigeration at 2-8°C is recommended to minimize degradation.[15][16][17] Avoid freezing, as it can cause precipitation.[16]
-
Container: Use sterile, inert containers such as glass vials or polypropylene (B1209903) syringes.[14]
-
Light: Store solutions protected from light.[19]
-
Q3: Are there sex differences to consider when using morphine in rodent behavioral assays?
Yes, sex is a critical biological variable. In rodents, morphine is often more potent in males for analgesia.[1][2][3][21][22] Females may require higher doses to achieve the same analgesic effect.[22][23] These differences can be attributed to variations in μ-opioid receptor expression and the influence of sex hormones.[2][21] Additionally, females can have higher serum concentrations of morphine-3-glucuronide (B1234276) (M3G), a metabolite that can counteract morphine's analgesic effects.[23]
Troubleshooting Guides
Hot Plate Test
| Problem | Potential Cause(s) | Troubleshooting Steps |
| High variability in baseline latencies | Animal stress, inconsistent handling, temperature fluctuations, observer variability. | Ensure consistent animal handling and a proper acclimatization period. Calibrate and monitor the hot plate temperature regularly. Have a single, blinded observer score the latencies.[14] |
| No significant analgesic effect of morphine | Incorrect dose, improper drug administration, drug degradation, animal strain insensitivity. | Verify the morphine concentration and dose calculations. Ensure proper administration technique (e.g., subcutaneous, intraperitoneal). Prepare fresh morphine solutions. Consider using a different, more sensitive mouse strain.[14] |
| Animals reaching cut-off time too quickly | Hot plate temperature is too high, hyperalgesic state of animals. | Re-calibrate the hot plate to the recommended temperature range (52-55°C). Ensure animals are not in a state of pain or stress prior to testing.[14] |
| Habituation to the test | Repeated testing can lead to learned behaviors.[14] | A proper habituation phase to the testing environment and apparatus at a neutral temperature is recommended.[14] |
Conditioned Place Preference (CPP)
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Animals show a strong baseline preference for one chamber | Natural preference for certain environmental cues (e.g., lighting, texture). | Assess baseline preference before conditioning. Exclude animals with a strong initial preference (e.g., spending >80% of the time in one chamber). Counterbalance the drug-paired chamber assignment across the remaining animals.[14] |
| Inconsistent results between cohorts | Changes in environmental conditions (lighting, noise), different experimenters. | Maintain consistent environmental conditions throughout the study. Ensure all experimenters follow the exact same protocol.[14] |
| Animals are inactive during conditioning sessions | Sedative effects of the morphine dose. | If animals are overly sedated, consider a slightly lower dose that still has rewarding properties.[14] |
| Lack of consistent CPP development | Insufficient drug-context pairing, inappropriate dose, stressful handling. | Ensure sufficient conditioning sessions. Conduct a dose-response study to find the optimal rewarding dose.[8][24] Handle animals gently and consistently to minimize stress.[14] |
Quantitative Data
Table 1: Recommended this compound Dosages for Behavioral Assays in Rodents
| Behavioral Test | Species/Strain | Route of Administration | Dosage Range (mg/kg) | Reference(s) |
| Hot Plate Test | Rat (Sprague-Dawley) | Subcutaneous (s.c.) | 2.6 - 4.9 | [25] |
| Mouse (ICR) | Subcutaneous (s.c.) | 10 | [26] | |
| Mouse (C57BL/6) | Subcutaneous (s.c.) | 5 - 20 | [27] | |
| Tail-Flick Test | Rat (Sprague-Dawley) | Subcutaneous (s.c.) | 2.6 - 5.7 | [25] |
| Mouse (ICR) | Subcutaneous (s.c.) | 10 | [26] | |
| Rat (Sprague-Dawley) | Intraperitoneal (i.p.) | 1.5 - 3 | [28] | |
| Conditioned Place Preference | Rat (Wistar) | Subcutaneous (s.c.) | 0.5 - 5 | [29] |
| Mouse (C57BL/6J) | Intraperitoneal (i.p.) | 0.32 - 10 | [8] | |
| Mouse (C57BL/6J) | Intraperitoneal (i.p.) | 10 | [30] | |
| Locomotor Activity | Rat | Intraperitoneal (i.p.) | 5 - 40 | [31] |
| Mouse (C57BL/6J & BALB/cJ) | Intraperitoneal (i.p.) | 0.25 - 5 | [6] |
Note: These are general recommendations. It is highly advised to perform pilot studies to determine the optimal dose for your specific experimental conditions, including the animal strain, sex, and age.
Experimental Protocols
Hot Plate Test Protocol
Objective: To assess the thermal nociceptive threshold in response to a heat stimulus.
Apparatus: Hot plate apparatus with adjustable temperature control.
Methodology:
-
Acclimatization: Allow animals to acclimate to the testing room for at least 30 minutes before the experiment.
-
Habituation: Place each animal on the hot plate (at a neutral temperature) for a brief period on the day before testing to habituate them to the apparatus.[14]
-
Baseline Latency:
-
Set the hot plate temperature to a constant, noxious level (e.g., 52-55°C).[14]
-
Place the animal on the hot plate and start a timer.
-
Observe the animal for signs of nociception, such as paw licking, jumping, or vocalization.
-
Stop the timer at the first sign of a nociceptive response and record the latency.
-
To prevent tissue damage, a cut-off time (e.g., 30-60 seconds) should be established. If the animal does not respond by the cut-off time, remove it from the hot plate and assign it the cut-off latency.
-
-
Drug Administration: Administer this compound or vehicle at the desired dose and route.
-
Post-Treatment Latency: At a predetermined time after drug administration (e.g., 30 minutes), repeat the latency measurement as described in step 3.
-
Data Analysis: The analgesic effect is typically expressed as the percentage of maximum possible effect (%MPE), calculated as: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.
Conditioned Place Preference (CPP) Protocol
Objective: To assess the rewarding properties of morphine by measuring the animal's preference for a context previously paired with the drug.
Apparatus: A two-chambered apparatus with distinct visual and tactile cues in each chamber.
Methodology:
-
Habituation (Day 1):
-
Place the animal in the center of the apparatus and allow it to freely explore both chambers for a set period (e.g., 15-30 minutes).[8]
-
-
Pre-Conditioning Test (Baseline Preference - Day 2):
-
Record the time the animal spends in each chamber during a session of free exploration.
-
Animals with a strong preference for one chamber may be excluded or the drug-paired chamber assignment should be counterbalanced.[14]
-
-
Conditioning (Days 3-8):
-
This phase typically consists of alternating daily sessions of drug and vehicle pairings.
-
Drug Pairing: On drug-conditioning days, administer this compound and confine the animal to one of the chambers for a set period (e.g., 30-40 minutes).[30]
-
Vehicle Pairing: On vehicle-conditioning days, administer saline and confine the animal to the opposite chamber for the same duration.
-
The order of drug and vehicle pairings should be counterbalanced across animals.
-
-
Post-Conditioning Test (Day 9):
-
Place the animal in the center of the apparatus in a drug-free state and allow it to freely explore both chambers.
-
Record the time spent in each chamber.
-
-
Data Analysis: A significant increase in the time spent in the drug-paired chamber during the post-conditioning test compared to the pre-conditioning test indicates a conditioned place preference.
Visualizations
Caption: Simplified signaling pathway of this compound.
Caption: General experimental workflow for behavioral assays.
Caption: A logical troubleshooting workflow for inconsistent results.
References
- 1. Research Portal [rex.libraries.wsu.edu]
- 2. Sex differences in analgesic, reinforcing, discriminative, and motoric effects of opioids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The analgesic efficacy of morphine varies with rat strain and experimental pain model: implications for target validation efforts in pain drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Differential genetic mediation of sensitivity to morphine in genetic models of opiate antinociception: influence of nociceptive assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Age- and Strain- Dependent Influences of Morphine on Mouse Social Investigation Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Age-dependent and strain-dependent influences of morphine on mouse social investigation behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Morphine-induced conditioned place preference and effects of morphine pre-exposure in adolescent and adult male C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The effect of gut microbiome on tolerance to morphine mediated antinociception in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. scholarscompass.vcu.edu [scholarscompass.vcu.edu]
- 13. The Role of the Gut Microbiome in Opioid Use - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Stability of this compound in portable pump reservoirs during storage and simulated administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Stability of this compound in portable pump reservoirs during storage and simulated administration. | Semantic Scholar [semanticscholar.org]
- 18. he01.tci-thaijo.org [he01.tci-thaijo.org]
- 19. Stability and compatibility of morphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. Sex Differences in μ-Opioid Receptor Expression in the Rat Midbrain Periaqueductal Gray Are Essential for Eliciting Sex Differences in Morphine Analgesia - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Sex Differences in Microglia Activity within the Periaqueductal Gray of the Rat: A Potential Mechanism Driving the Dimorphic Effects of Morphine | Journal of Neuroscience [jneurosci.org]
- 23. Sex-dependent influences of morphine and its metabolites on pain sensitivity in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Morphine antinociceptive potency on chemical, mechanical, and thermal nociceptive tests in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. The magnitude and duration of the analgesic effect of morphine, butorphanol, and buprenorphine in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Assessment of Morphine-induced Hyperalgesia and Analgesic Tolerance in Mice Using Thermal and Mechanical Nociceptive Modalities - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Differential responses to morphine-induced analgesia in the tail-flick test - PMC [pmc.ncbi.nlm.nih.gov]
- 29. The reinstatement of the expression phase of morphine-induced conditioned place preference in male Wistar rats under ventral tegmental area stimulation and brief inactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Frontiers | Ketamine Blocks Morphine-Induced Conditioned Place Preference and Anxiety-Like Behaviors in Mice [frontiersin.org]
- 31. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to a Newly Validated Stability-Indicating HPLC Method for Morphine Sulfate Analysis
This guide presents a comprehensive validation of a new, rapid, and efficient High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Morphine Sulfate (B86663). The performance of this method is objectively compared with established alternatives, supported by detailed experimental data. This document is intended for researchers, scientists, and drug development professionals seeking a robust and reliable analytical solution for morphine sulfate in bulk drug and pharmaceutical formulations.
A New, Validated HPLC Method for this compound
The proposed method utilizes modern reversed-phase chromatography principles to achieve rapid and efficient separation of morphine from its potential degradation products. The validation was conducted in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure the method is suitable for its intended purpose.[1][2][3]
Experimental Protocol: New HPLC Method
-
Instrumentation : A UHPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Chromatographic Conditions :
-
Column : C18, 2.1 x 50 mm, 1.8 µm particle size.
-
Mobile Phase A : 0.1% Formic Acid in Water.[4]
-
Mobile Phase B : 0.1% Formic Acid in Acetonitrile.[4]
-
Gradient Program :
Time (min) % B 0.0 5 3.0 50 3.5 95 4.0 95 4.1 5 | 5.0 | 5 |
-
Flow Rate : 0.4 mL/min.
-
Column Temperature : 35°C.[5]
-
Injection Volume : 2 µL.
-
Diluent : Mobile Phase A.
-
Method Validation Summary
The new HPLC method was validated for specificity, linearity, range, accuracy, precision, quantitation limit, detection limit, and robustness.
Specificity was demonstrated by subjecting a 1 mg/mL solution of this compound to forced degradation under various stress conditions to ensure the method can effectively separate the active pharmaceutical ingredient (API) from any resulting degradation products.[7][8] The stress conditions included acid, base, oxidative, thermal, and photolytic degradation.[9]
Experimental Protocol for Forced Degradation:
-
Acid Hydrolysis : 1 mL of sample solution + 1 mL of 1N HCl, heated at 80°C for 2 hours, then neutralized.[9]
-
Base Hydrolysis : 1 mL of sample solution + 1 mL of 1N NaOH, kept at room temperature for 1 hour, then neutralized.[9][10]
-
Oxidative Degradation : 1 mL of sample solution + 1 mL of 6% H₂O₂, kept at room temperature for 1 hour.[9]
-
Thermal Degradation : Solid drug substance kept at 105°C for 24 hours.
-
Photolytic Degradation : Solid drug substance exposed to 1.2 million lux hours of visible light and 200 watt-hours/m² of UV light.[9]
The results, summarized in the table below, show significant degradation under base and oxidative conditions, with all major degradation peaks being well-resolved from the morphine peak, proving the method is stability-indicating.
Table 1: Summary of Forced Degradation Results
| Stress Condition | % Degradation | Retention Time (RT) of Morphine (min) | RTs of Major Degradants (min) | Resolution (Morphine vs. Closest Peak) |
|---|---|---|---|---|
| Unstressed Sample | 0 | 2.15 | - | - |
| Acid Hydrolysis (1N HCl) | 4.8 | 2.15 | 1.88 | 2.8 |
| Base Hydrolysis (1N NaOH) | 22.5 | 2.14 | 1.52, 2.91 | 4.1 |
| Oxidation (6% H₂O₂) | 15.2 | 2.15 | 2.56 | 3.5 |
| Thermal (105°C) | 1.9 | 2.15 | 1.75 | 3.2 |
| Photolytic | 3.1 | 2.14 | 1.95 | 2.6 |
Caption: Workflow for forced degradation studies of this compound.
The method exhibits excellent linearity, accuracy, and precision over the specified ranges.
Table 2: Summary of Validation Parameters for the New HPLC Method
| Parameter | Range | Results | Acceptance Criteria |
|---|---|---|---|
| Linearity | 25 - 150 µg/mL | Correlation Coefficient (r²): 0.9998 | r² ≥ 0.999 |
| Range | 25 - 150 µg/mL | Demonstrated | - |
| Accuracy (% Recovery) | 50, 100, 150 µg/mL | Mean Recovery: 99.2% - 101.1% | 98.0% - 102.0% |
| Precision (Repeatability) | 100 µg/mL (n=6) | %RSD: 0.45% | %RSD ≤ 2.0%[11] |
| Precision (Intermediate) | 100 µg/mL (n=6) | %RSD: 0.78% (Inter-day, different analyst) | %RSD ≤ 2.0% |
| LOD | - | 0.5 µg/mL | - |
| LOQ | - | 1.5 µg/mL | - |
| Robustness | Flow Rate (±0.02 mL/min)Column Temp (±2°C) | No significant impact on RT or resolution | System suitability passes |
| System Suitability | (n=5 injections) | Tailing Factor: 1.1Theoretical Plates: >5000 | Tailing Factor ≤ 2.0Theoretical Plates ≥ 2000[12] |
Comparison with Alternative HPLC Methods
The newly developed method offers several advantages over commonly used methods, such as the one described in the United States Pharmacopeia (USP).[6] The primary benefits include a significantly shorter run time, avoidance of ion-pairing reagents, and improved efficiency, making it suitable for high-throughput environments.
Table 3: Comparison of HPLC Methods for this compound Analysis
| Parameter | New Validated Method | USP Monograph Method[6][13] | Literature Method[14] | Literature Method[4] |
|---|---|---|---|---|
| Column Type | C18 (UHPLC) | L1 (C18) | Bondapak C18 | Cogent Diamond Hydride |
| Column Dimensions | 2.1 x 50 mm, 1.8 µm | 3.9 x 300 mm | 4.0 x 150 mm, 10 µm | 2.1 x 50 mm |
| Mobile Phase | Acetonitrile/Water + 0.1% Formic Acid | Methanol/Water + Sodium Heptanesulfonate + Acetic Acid | Acetonitrile/Water/Methanol + Phosphate Buffer | Acetonitrile/Water + 0.1% Formic Acid |
| Elution Mode | Gradient | Isocratic | Isocratic | Gradient |
| Ion-Pairing Reagent | No | Yes (Sodium Heptanesulfonate) | No | No |
| Run Time | 5 minutes | >10 minutes (estimated) | 7 minutes | ~8 minutes |
| Detection (UV) | 284 nm | 284 nm | 226 nm | 284 nm |
| Key Advantages | Very fast, simple mobile phase, high efficiency | Official compendial method | Simple isocratic setup | Suitable for UHPLC transfer |
Caption: A logical workflow for validating an analytical method per ICH guidelines.
Conclusion
The new HPLC method for this compound analysis is demonstrated to be specific, linear, accurate, precise, and robust. Its primary advantages over existing methods include a significantly reduced analysis time of 5 minutes and the use of a simple, formic acid-based mobile phase that is compatible with both UV and mass spectrometry detectors and less harsh on modern column hardware. This validated, stability-indicating method is highly suitable for routine quality control and stability testing of this compound.
References
- 1. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 2. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 3. database.ich.org [database.ich.org]
- 4. This compound Tablet HPLC Method Transferred to Near UHPLC - AppNote [mtc-usa.com]
- 5. Detection Method of Related Substances in this compound [journal11.magtechjournal.com]
- 6. pharmacopeia.cn [pharmacopeia.cn]
- 7. onyxipca.com [onyxipca.com]
- 8. biotech-asia.org [biotech-asia.org]
- 9. benchchem.com [benchchem.com]
- 10. walshmedicalmedia.com [walshmedicalmedia.com]
- 11. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 12. US20080206883A1 - Hplc method for separation and detection of hydromorphone and related opioid pharmacophores - Google Patents [patents.google.com]
- 13. ftp.uspbpep.com [ftp.uspbpep.com]
- 14. ptfarm.pl [ptfarm.pl]
Comparative Efficacy of Morphine Sulfate vs. Hydromorphone in Neuropathic Pain: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
The management of neuropathic pain presents a significant clinical challenge. While opioid analgesics are frequently utilized, their efficacy in this distinct pain modality is a subject of ongoing investigation and debate. This guide provides a comparative analysis of two commonly prescribed opioids, morphine sulfate (B86663) and hydromorphone, for the treatment of neuropathic pain, with a focus on the available experimental data.
Executive Summary
Direct, high-quality clinical evidence comparing the efficacy of morphine and hydromorphone specifically for neuropathic pain is limited. The available data from systematic reviews for both drugs are of very low quality and do not provide a clear mandate for preferring one over the other in this patient population. Preclinical evidence suggests that morphine may have the paradoxical effect of prolonging neuropathic pain through a neuroinflammatory mechanism. The choice between these agents in a clinical research or development context should be approached with caution, acknowledging the significant gaps in the current evidence base.
Clinical Efficacy: A Tale of Insufficient Evidence
Systematic reviews from the Cochrane Collaboration for both morphine and hydromorphone in neuropathic pain have concluded that there is insufficient high-quality evidence to support or refute their efficacy.
Quantitative Data Summary
The following tables summarize the key findings from the most relevant clinical reviews. Due to the heterogeneity and low quality of the data, a direct statistical comparison is not feasible.
Table 1: Summary of Findings from Cochrane Review on Morphine for Neuropathic Pain (2017) [1][2]
| Outcome | Morphine Group | Placebo Group | Risk Difference (95% CI) | Number Needed to Treat (NNT) | Quality of Evidence |
| Moderate Pain Improvement | 63% (87/138) | 36% (45/125) | 0.27 (0.16 to 0.38) | 3.7 (2.6 to 6.5) | Very Low |
| All-Cause Withdrawals | 16% (24/152) | 12% (16/137) | 0.04 (-0.04 to 0.12) | Not Significant | Very Low |
Table 2: Summary of Findings from Cochrane Review on Hydromorphone for Neuropathic Pain (2016) [3][7]
| Outcome | Hydromorphone ER Group | Placebo Group | Mean Difference in Pain Intensity (Increase from Randomization) | Withdrawals due to Lack of Efficacy | Quality of Evidence |
| Pain Intensity Change | 0.6/10 | 1.4/10 | -0.8 | Not Reported | Very Low |
| Withdrawals | 49% (21/43) | 59% (30/51) | Not Applicable | 8/43 (Hydromorphone) vs. 9/51 (Placebo) | Very Low |
Experimental Protocols: A Look at Preclinical Evidence
Given the paucity of high-quality clinical data, preclinical studies offer valuable insights into the potential mechanisms of these drugs in neuropathic pain states. A key study highlights a potentially detrimental effect of morphine.
Experimental Protocol: Morphine-Induced Prolongation of Neuropathic Pain in Rats [8][9]
-
Objective: To determine the long-term consequences of a short course of morphine on established neuropathic pain.
-
Animal Model: Male Fischer 344 rats with chronic constriction injury (CCI) of the sciatic nerve, a model of neuropathic pain.
-
Treatment: Ten days after CCI surgery, rats received twice-daily injections of morphine (5 mg/kg) or saline for five days.
-
Primary Outcome Measure: Mechanical allodynia (pain response to a non-painful stimulus) was assessed using von Frey filaments.
-
Key Findings: The study found that the short course of morphine remarkably doubled the duration of CCI-induced allodynia, with the pain-prolonging effects lasting for months after morphine administration ceased.[8] This effect was found to be mediated by the activation of the NLRP3 inflammasome in spinal microglia.[8][9]
Signaling Pathways
General Opioid Receptor Signaling
Both morphine and hydromorphone exert their primary analgesic effects by acting as agonists at the mu-opioid receptor (MOR), a G-protein coupled receptor (GPCR).[10][11] Activation of the MOR initiates a signaling cascade that leads to a reduction in neuronal excitability and neurotransmitter release, thereby dampening the transmission of pain signals.[12]
Caption: General signaling pathway of mu-opioid receptor agonists.
Morphine-Induced NLRP3 Inflammasome Activation in Neuropathic Pain
Preclinical research has uncovered a concerning mechanism whereby morphine, following a nerve injury, can activate spinal microglia.[8] This "second hit" hypothesis suggests that nerve injury primes the microglia, and subsequent morphine exposure leads to an exaggerated inflammatory response through the activation of the NLRP3 inflammasome.[8][13] This results in the release of pro-inflammatory cytokines, such as IL-1β, which contribute to the prolongation of neuropathic pain.[8][9]
Caption: Morphine-induced NLRP3 inflammasome activation in spinal microglia.
Conclusion and Future Directions
The current body of evidence is insufficient to definitively establish the comparative efficacy of morphine sulfate and hydromorphone in the treatment of neuropathic pain. The low quality of the available clinical data for both drugs underscores a critical need for well-designed, adequately powered, head-to-head randomized controlled trials in this specific patient population.
Furthermore, the preclinical findings regarding morphine's potential to prolong neuropathic pain through neuroinflammatory mechanisms are a significant concern that warrants further investigation, including whether this is a class effect for all opioids or specific to morphine. For researchers and drug development professionals, these findings highlight the importance of considering neuroinflammatory pathways as potential targets for novel analgesics and the need for long-term safety and efficacy studies for opioids in the context of chronic neuropathic pain.
References
- 1. cochranelibrary.com [cochranelibrary.com]
- 2. Morphine for neuropathic pain in adults | Cochrane [cochrane.org]
- 3. cochranelibrary.com [cochranelibrary.com]
- 4. Hydromorphone for neuropathic pain in adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficacy of the sustained-release hydromorphone in neuropathic pain management: pooled analysis of three open-label studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Hydromorphone for neuropathic pain in adults - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. Morphine paradoxically prolongs neuropathic pain in rats by amplifying spinal NLRP3 inflammasome activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jove.com [jove.com]
- 12. youtube.com [youtube.com]
- 13. pharmaceutical-journal.com [pharmaceutical-journal.com]
Cross-Validation of Morphine Sulfate Immunoassays with LC-MS: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of morphine is critical in various fields, from clinical toxicology and pain management to forensic science and pharmaceutical research. While immunoassays offer a rapid and high-throughput screening method, Liquid Chromatography with Mass Spectrometry (LC-MS) is considered the gold standard for confirmation and precise quantification. This guide provides an objective comparison of these two methodologies, supported by experimental data, to aid researchers in selecting the appropriate analytical technique for their needs.
Introduction to Morphine Detection Methods
Immunoassays are widely used for the initial screening of morphine in biological samples. These assays utilize antibodies that specifically bind to morphine and its metabolites. They are generally fast, cost-effective, and can be automated for high-throughput analysis. However, a significant drawback of immunoassays is their potential for cross-reactivity with other structurally related compounds, which can lead to false-positive results.[1][2] Therefore, positive immunoassay results often require confirmation by a more specific and sensitive method.[2]
Liquid Chromatography with Mass Spectrometry (LC-MS), particularly tandem mass spectrometry (LC-MS/MS), offers high selectivity and sensitivity for the definitive identification and quantification of morphine and its metabolites.[1][3] This technique separates compounds based on their physicochemical properties before detecting them based on their mass-to-charge ratio, providing a high degree of confidence in the results.
Performance Comparison: Immunoassay vs. LC-MS
The performance of analytical methods is typically evaluated based on several key parameters, including sensitivity, specificity, accuracy, and precision. The following tables summarize the comparative performance of various morphine immunoassays against LC-MS, based on data from several studies.
Table 1: Comparison of Sensitivity and Specificity
| Method | Analyte(s) | Sensitivity | Specificity | Reference(s) |
| Immunoassays (General) | Opiates (including Morphine) | 96% to 100% | 84% to 99% | [1][4] |
| TDx Opiates (TDx) | Morphine and other opiates | High | Broad cross-reactivity | [5] |
| Coat-A-Count Morphine (CAC) | Free Morphine | High | Highly selective for free morphine | [5] |
| Abuscreen RIA (ABUS) | Morphine and other opiates | High | Broad cross-reactivity | [5] |
| Emit d.a.u. Opiate Assay (EMIT) | Morphine and other opiates | High | Broad cross-reactivity | [5] |
| LC-MS/MS | Morphine, Morphine-3-Glucuronide, Morphine-6-Glucuronide | LLOQ: 0.5 ng/mL or better | High | [3][6] |
LLOQ: Lower Limit of Quantitation
Table 2: Comparison of Accuracy and Precision
| Method | Accuracy (% Agreement with LC-MS/GC-MS) | Precision (%CV) | Reference(s) |
| Immunoassays (General) | 92.5% for morphine group | Varies by assay | [7] |
| Radioimmunoassay (RIA) | Good agreement in the absence of interfering substances | Not specified | [8] |
| Enzyme Immunoassay (EMIT) | Good agreement in the absence of interfering substances | Not specified | [8] |
| LC-MS/MS | High | Intra-assay and total imprecision <11% | [3] |
%CV: Percent Coefficient of Variation
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing analytical results. Below are representative protocols for both immunoassay and LC-MS analysis of morphine.
Immunoassay Protocol (General)
This protocol outlines the general steps for a competitive enzyme immunoassay. Specific details may vary depending on the commercial kit used.
-
Sample Preparation: Urine or plasma samples are typically diluted with a buffer provided in the assay kit.
-
Assay Procedure:
-
Aliquots of the diluted sample, calibrators, and controls are added to microplate wells pre-coated with anti-morphine antibodies.
-
A known amount of enzyme-labeled morphine is then added to each well.
-
The plate is incubated to allow for competitive binding between the morphine in the sample and the enzyme-labeled morphine for the limited number of antibody binding sites.
-
After incubation, the wells are washed to remove any unbound components.
-
-
Detection:
-
A substrate for the enzyme is added to each well. The enzyme converts the substrate into a colored product.
-
The intensity of the color is inversely proportional to the concentration of morphine in the sample.
-
The absorbance is read using a microplate reader at a specific wavelength.
-
-
Quantification: A calibration curve is generated by plotting the absorbance of the calibrators against their known concentrations. The concentration of morphine in the samples is then determined by interpolating from this curve.
LC-MS/MS Protocol for Morphine Quantification
This protocol is a representative example for the analysis of morphine in plasma or urine.
-
Sample Preparation (Solid-Phase Extraction - SPE):
-
To 100 µL of plasma or urine, add an internal standard (e.g., morphine-d3).[9]
-
Perform enzymatic hydrolysis if total morphine concentration is required.[10]
-
Condition an SPE cartridge (e.g., C18) with methanol (B129727) and water.[9]
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge with a weak solvent to remove interferences.
-
Elute the analytes with an organic solvent (e.g., methanol).
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.[11]
-
-
Liquid Chromatography (LC):
-
Mass Spectrometry (MS/MS):
-
Quantification: A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibrators. The concentration of morphine in the samples is determined from this curve.
Visualizing the Workflow and Logic
To better understand the experimental processes and their relationship, the following diagrams have been generated using Graphviz.
Caption: General workflow for a competitive immunoassay for morphine detection.
Caption: A typical workflow for the quantification of morphine by LC-MS/MS.
Caption: Logical flow for the cross-validation of immunoassay results with LC-MS.
Discussion and Conclusion
The cross-validation of morphine sulfate (B86663) immunoassays with LC-MS is a critical process for ensuring the accuracy and reliability of analytical results. Immunoassays serve as a valuable tool for rapid screening due to their high throughput and ease of use.[1] However, their inherent limitation lies in the potential for cross-reactivity with other structurally similar compounds, which can lead to false-positive findings.[2] Studies have shown that while some immunoassays are highly selective for free morphine, others exhibit broad cross-reactivity with other opiates.[5]
LC-MS/MS, on the other hand, provides a definitive and highly specific method for the quantification of morphine and its metabolites.[3] Its superior selectivity and sensitivity make it the ideal confirmatory technique for positive immunoassay screens.[1] The combination of a rapid immunoassay screen followed by LC-MS/MS confirmation of presumptive positives provides a robust and efficient workflow for the analysis of morphine in various biological matrices.
References
- 1. academic.oup.com [academic.oup.com]
- 2. ACMT Position Statement: Interpretation of Urine Opiate and Opioid Tests - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and bioanalytical evaluation of morphine-3-O-sulfate and morphine-6-O-sulfate in human urine and plasma using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Forensic drug testing for opiates. IV. Analytical sensitivity, specificity, and accuracy of commercial urine opiate immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sciex.com [sciex.com]
- 7. painphysicianjournal.com [painphysicianjournal.com]
- 8. Comparison of results for quantitative determination of morphine by radioimmunoassay, enzyme immunoassay, and spectrofluorometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Validation of a HPLC/MS Method for Simultaneous Quantification of Clonidine, Morphine and its Metabolites in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dshs-koeln.de [dshs-koeln.de]
- 11. agilent.com [agilent.com]
In Vitro-In Vivo Correlation of Sustained-Release Morphine Sulfate Tablets: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro and in vivo performance of various sustained-release (SR) morphine sulfate (B86663) tablets, supported by experimental data from published studies. An established in vitro-in vivo correlation (IVIVC) is a cornerstone of modern drug development, serving as a surrogate for in vivo bioequivalence studies and enabling the setting of meaningful dissolution specifications. For potent opioids like morphine, ensuring a predictable and controlled release is critical for maintaining therapeutic efficacy while minimizing the risk of adverse events.
Morphine, an opioid agonist, is a cornerstone for managing moderate to severe pain.[1] However, its short biological half-life of 1.5 to 2.5 hours necessitates frequent dosing with immediate-release formulations.[2][3] Sustained-release formulations are designed to prolong the drug's therapeutic effect, allowing for less frequent dosing (e.g., every 12 or 24 hours), which can improve patient compliance and provide more consistent pain relief.[2][4] The development and approval of these formulations, including generic equivalents, heavily rely on demonstrating bioequivalence to a reference listed drug, often through comparative in vitro dissolution and in vivo pharmacokinetic studies in healthy volunteers.[5][6][7]
Comparative In Vitro Dissolution Data
The in vitro dissolution profile of a sustained-release dosage form is a critical quality attribute that reflects its drug release characteristics. Regulatory bodies like the U.S. Food and Drug Administration (FDA) recommend standardized methods for this testing.[5] The data below, compiled from various studies, compares the dissolution profiles of different sustained-release morphine sulfate tablet formulations.
Table 1: Comparative In Vitro Dissolution of Sustained-Release this compound Tablets
| Formulation/Study | Dissolution Medium | Time (hours) | % Drug Released |
| Developed Formulation (F6) vs. Commercial Brand [2] | Acidic (2h), then Basic | 2 (acid) | ~60% |
| 5 (basic) | ~85% | ||
| FDA Recommended Method [5] | pH 1.2, 4.5, and 6.8 buffer | 1 | (not specified) |
| 2 | (not specified) | ||
| 4 | (not specified) | ||
| Until ≥80% release | (not specified) | ||
| Bioequivalence Study [7] | Water | 1 | (not specified) |
| 2 | (not specified) | ||
| 3 | (not specified) | ||
| 6 | (not specified) | ||
| 9 | (not specified) | ||
| 12 | (not specified) |
Note: Specific dissolution percentages at each time point are often presented graphically in the source literature and may vary between specific products and testing conditions.
Comparative In Vivo Pharmacokinetic Data
In vivo bioequivalence studies are essential to compare the rate and extent of drug absorption from a test formulation to a reference formulation. Key pharmacokinetic parameters for sustained-release this compound include the maximum plasma concentration (Cmax), the time to reach maximum concentration (Tmax), and the total drug exposure over time (Area Under the Curve, AUC).
Table 2: Comparative In Vivo Pharmacokinetic Parameters of Sustained-Release this compound Tablets
| Comparison | Condition | Pharmacokinetic Parameter | Test Product | Reference Product (e.g., MS Contin®) | 90% Confidence Interval | Bioequivalence Outcome |
| Developed Formulation vs. Commercial Brand [2][8] | Single Dose | Cmax | Significantly Different (p=0.019) | - | 72.0–93.0% | Not Bioequivalent |
| AUClast | Not Statistically Different | - | 83.4–102.6% | Bioequivalent | ||
| AUCinf | Not Statistically Different | - | 87.7–139.4% | Not Bioequivalent (CI too wide) | ||
| MorphaBond® 15 mg vs. MS Contin® 15 mg [6] | Fasting | Cmax | 13% Lower | - | 79.08% (Lower Bound) | Failed (Lower bound <80%) |
| Tmax (Median) | 2.25 hours | 1.5 hours | - | - | ||
| MorphaBond® 30 mg vs. MS Contin® 30 mg [6] | Fasting | Cmax | 13% Lower | - | 76.24% (Lower Bound) | Failed (Lower bound <80%) |
| Tmax (Median) | 2.0 hours | 2.5 hours | - | - | ||
| MorphaBond® 100 mg vs. MS Contin® 100 mg [6] | Fasting | Cmax, AUC0-t, AUC0-inf | - | - | Within 80-125% | Bioequivalent |
| Test vs. Reference 100 mg [7] | Fasting | Cmax | - | - | 92.85%-105.74% | Bioequivalent |
| AUC0-t | - | - | 97.73%-106.32% | Bioequivalent | ||
| AUC0-∞ | - | - | 99.27%-108.12% | Bioequivalent | ||
| Fed | Cmax | - | - | 82.96%-95.34% | Bioequivalent | |
| AUC0-t | - | - | 88.90%-102.16% | Bioequivalent | ||
| AUC0-∞ | - | - | 90.41%-103.11% | Bioequivalent | ||
| Oramorph SR® vs. MS Contin® [2] | Multiple Dose | Cmax, Tmax, AUC | - | - | Met 90% CI | Bioequivalent |
Experimental Protocols
In Vitro Dissolution Testing
A standardized and discriminating dissolution method is crucial for establishing a meaningful IVIVC. The following protocol is a synthesis of methods recommended by the FDA and those used in published studies.[5][7]
-
Apparatus: USP Apparatus 1 (Baskets) at 100 rpm or USP Apparatus 2 (Paddles) at 50 rpm.
-
Dissolution Media: At least three different media are used to cover the physiological pH range of the gastrointestinal tract, typically:
-
0.1 N HCl (pH 1.2) to simulate gastric fluid.
-
Acetate buffer (pH 4.5) to simulate the upper intestine.
-
Phosphate buffer (pH 6.8) to simulate the lower intestine.
-
-
Volume and Temperature: 900 mL of media maintained at 37.0 ± 0.5 °C.
-
Sampling Times: Frequent early sampling (e.g., 1, 2, and 4 hours) is critical to ensure against "dose dumping," where a large portion of the drug is released too quickly. Sampling continues at regular intervals (e.g., every 2 hours) until at least 80% of the drug is released.[5]
-
Analysis: The concentration of this compound in the collected samples is typically determined by a validated High-Performance Liquid Chromatography (HPLC) method.[2]
In Vivo Bioequivalence Study
In vivo studies are conducted to compare the bioavailability of a test product against a reference product in human subjects.
-
Study Design: A single-dose, two-treatment, two-period crossover design is commonly employed.[2][5] Studies are typically conducted under both fasting and fed conditions to assess the effect of food on drug absorption.[5][7]
-
Subjects: Healthy male and non-pregnant, non-lactating female volunteers are recruited.[5] To mitigate the pharmacological effects of morphine (e.g., respiratory depression), an opioid antagonist like naltrexone (B1662487) is often administered to the subjects before and after the study drug.[5]
-
Dosing and Blood Sampling: Subjects receive a single dose of either the test or reference product. Serial blood samples are collected over a period of 24 to 48 hours.[2]
-
Bioanalysis: Plasma concentrations of morphine (and sometimes its metabolites, morphine-3-glucuronide (B1234276) and morphine-6-glucuronide) are measured using a validated bioanalytical method, such as HPLC with electrochemical detection or LC-MS/MS.[2][9]
-
Pharmacokinetic Analysis: The key pharmacokinetic parameters (Cmax, Tmax, AUC) are calculated from the plasma concentration-time profiles.
-
Statistical Analysis: The log-transformed Cmax and AUC values are statistically analyzed. The 90% confidence intervals for the ratio of the geometric means (test/reference) must fall within the range of 80.00% to 125.00% for the products to be considered bioequivalent.[2][6]
Visualizing the IVIVC Process and Principles
The following diagrams illustrate the workflow of an IVIVC study and the fundamental relationship between in vitro release and in vivo absorption.
Caption: Workflow of an In Vitro-In Vivo Correlation (IVIVC) Study.
Caption: Relationship between In Vitro Release and In Vivo Absorption.
References
- 1. Morphine: Uses, Dosage, Side Effects, Warnings - Drugs.com [drugs.com]
- 2. Formulation Development of this compound Sustained-Release Tablets and Its Bioequivalence Study in Healthy Thai Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. labeling.pfizer.com [labeling.pfizer.com]
- 4. Extended-release this compound in treatment of severe acute and chronic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. juniperpublishers.com [juniperpublishers.com]
- 8. researchgate.net [researchgate.net]
- 9. Morphine - Wikipedia [en.wikipedia.org]
A Head-to-Head Comparison of Morphine Sulfate Delivery Systems: A Guide for Researchers and Drug Development Professionals
An in-depth analysis of conventional and novel morphine sulfate (B86663) delivery platforms, supported by experimental data, to inform preclinical and clinical research.
Morphine sulfate, a potent µ-opioid receptor agonist, remains a cornerstone in the management of moderate to severe pain. However, its clinical utility is often tempered by a narrow therapeutic window, a high potential for abuse, and a range of side effects. To address these challenges, significant research has focused on developing advanced drug delivery systems designed to optimize its pharmacokinetic and pharmacodynamic profiles. This guide provides a head-to-head comparison of various this compound delivery systems, presenting key performance data from experimental studies to aid researchers and drug development professionals in selecting and designing appropriate formulations.
Oral Delivery Systems: Extended-Release Formulations
Oral administration is the most common and convenient route for morphine delivery. Extended-release (ER) formulations have been developed to provide prolonged pain relief and improve patient compliance compared to immediate-release (IR) preparations.
Comparative Pharmacokinetics of Extended-Release Oral Formulations
Several ER this compound products are commercially available, each employing different technologies to control drug release. Key pharmacokinetic parameters for some of these formulations are summarized in Table 1.
| Delivery System | Brand Name(s) | Dosing Frequency | Tmax (hours) | Cmax (ng/mL) | AUC (ng·h/mL) | Bioavailability (Relative to IV) |
| Immediate-Release | - | Every 4-6 hours | 0.5 - 1 | Variable | Variable | ~20-40%[1] |
| ER Pellets in Capsule | Kadian® | Once or twice daily | 8.5 - 10[2] | Dose-dependent | Dose-dependent | Similar to oral solution[3] |
| ER Beads in Capsule | Avinza® | Once daily | 2 - 3 (initial peak) | Dose-dependent | Dose-dependent | Similar to oral solution[3] |
| ER Tablet Matrix | MS Contin® | Twice daily | 2 - 4 | Dose-dependent | Dose-dependent | Similar to oral solution |
Table 1. Comparative Pharmacokinetic Parameters of Oral this compound Formulations. Data compiled from various clinical studies. Absolute bioavailability of oral morphine is low due to significant first-pass metabolism.[1]
Experimental Protocol: Pharmacokinetic Study of an Extended-Release Oral Formulation
A typical experimental design to evaluate the pharmacokinetics of an ER oral morphine formulation involves a single-dose, randomized, crossover study in healthy volunteers.
Objective: To compare the rate and extent of absorption of a test ER morphine formulation against a reference formulation.
Methodology:
-
Subject Recruitment: A cohort of healthy adult volunteers meeting specific inclusion and exclusion criteria are enrolled.
-
Study Design: A randomized, two-way crossover design with a washout period of at least 7 days between treatments.
-
Drug Administration: Subjects receive a single oral dose of the test ER morphine formulation and the reference formulation on separate occasions, under fasting conditions.
-
Blood Sampling: Serial blood samples are collected at predefined time points (e.g., 0, 1, 2, 4, 6, 8, 12, 24, 36, and 48 hours) post-dose.
-
Bioanalysis: Plasma concentrations of morphine are determined using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: Key pharmacokinetic parameters including Cmax, Tmax, and AUC are calculated from the plasma concentration-time data.
-
Statistical Analysis: Bioequivalence is assessed by comparing the 90% confidence intervals of the geometric mean ratios of Cmax and AUC for the test and reference products.[4]
Parenteral Delivery Systems: Beyond Conventional Injections
Parenteral administration offers rapid onset of action and bypasses first-pass metabolism, providing higher bioavailability. Innovations in this area focus on extending the duration of analgesia and improving patient convenience.
Subcutaneous Delivery: Pumps and Pellets
Continuous subcutaneous infusion (CSCI) via portable pumps offers a valuable alternative to intravenous administration, particularly in palliative care settings.[5] Slow-release pellets implanted subcutaneously represent another approach for long-term, continuous morphine delivery.
| Delivery System | Key Features | Advantages | Disadvantages |
| Subcutaneous Infusion Pump | Continuous, programmable delivery | Stable plasma concentrations, patient mobility | Site reactions, pump-related complications |
| Subcutaneous Pellets | Long-term, sustained release | Eliminates need for external device | Invasive implantation, dose inflexibility |
Table 2. Comparison of Subcutaneous this compound Delivery Systems.
Liposomal Formulations for Extended Release
Liposomal encapsulation of this compound is a promising strategy to prolong its analgesic effect following a single administration. DepoDur®, an extended-release liposome (B1194612) injection for epidural administration, utilizes the DepoFoam® technology to provide pain relief for up to 48 hours.[6]
Experimental Data: In a clinical study, the systemic Cmax of DepoDur was approximately 30% of that of conventional epidural this compound injection, while the systemic AUC was comparable (around 90%), indicating a prolonged release profile.
Topical and Transdermal Delivery Systems
Topical and transdermal delivery systems aim to provide localized or systemic analgesia, respectively, while minimizing systemic side effects.
Morphine-Loaded Hydrogels for Wound Pain
Topical application of morphine-loaded hydrogels has been investigated for the management of painful skin ulcers.[7][8] The release of morphine from the hydrogel matrix is a critical performance attribute.
Experimental Data: In an in vitro study using Franz diffusion cells, the release rate of morphine hydrochloride from two different carboxymethylcellulose sodium-based hydrogels was found to be 17.9 ± 2.2 µg·cm⁻²·h⁻¹ and 258.0 ± 30.4 µg·cm⁻²·h⁻¹, with the release rate being influenced by the viscosity of the gel.[7][9]
Experimental Protocol: In Vitro Drug Release from a Topical Hydrogel using Franz Diffusion Cells
Objective: To determine the in vitro release rate of this compound from a hydrogel formulation.
Methodology:
-
Apparatus: A Franz diffusion cell system is used, consisting of a donor chamber, a receptor chamber, and a synthetic membrane.[10]
-
Membrane Preparation: A synthetic membrane (e.g., polysulfone) is mounted between the donor and receptor chambers.
-
Receptor Medium: The receptor chamber is filled with a suitable receptor medium (e.g., phosphate-buffered saline) and maintained at a constant temperature (e.g., 32°C).
-
Sample Application: A precise amount of the morphine-loaded hydrogel is applied to the membrane in the donor chamber.
-
Sampling: At predetermined time intervals, aliquots of the receptor medium are withdrawn and replaced with fresh medium.
-
Analysis: The concentration of morphine in the collected samples is quantified using a suitable analytical method (e.g., HPLC).
-
Data Analysis: The cumulative amount of morphine released per unit area is plotted against time, and the release rate is calculated from the slope of the linear portion of the curve.[7][9]
Nanoparticle-Based Delivery Systems
Nanoparticle-based systems, such as those utilizing chitosan, offer a versatile platform for controlled morphine delivery. These systems can be designed for various routes of administration, including oral and intranasal.[11][12]
Experimental Data: A study in mice demonstrated that a chitosan-based molecularly imprinted polymer nanogel loaded with morphine significantly prolonged the analgesic effect compared to a standard morphine solution. The effective time of 50% analgesia (ET50) was 193 minutes for the nanogel formulation compared to 120 minutes for the morphine solution following subcutaneous injection.[11]
Neuraxial Delivery: Intrathecal and Epidural Administration
Neuraxial delivery of morphine into the intrathecal or epidural space provides potent, long-lasting analgesia with smaller doses compared to systemic administration.[13] This route is often employed for postoperative and chronic pain management.
| Route | Onset of Action | Duration of Analgesia | Relative Potency (to IV) | Common Side Effects |
| Intrathecal | Rapid | Up to 24 hours | ~100:1 | Pruritus, nausea, vomiting, respiratory depression |
| Epidural | Slower than intrathecal | Up to 24 hours | ~10:1 | Pruritus, nausea, vomiting, respiratory depression |
Table 3. Comparison of Intrathecal and Epidural this compound Administration.
Signaling Pathways and Experimental Workflows
Morphine Signaling Pathway
Morphine primarily exerts its effects by binding to and activating µ-opioid receptors (MORs), which are G-protein coupled receptors (GPCRs).[14] The activation of MORs triggers a cascade of intracellular signaling events that ultimately lead to the analgesic and other pharmacological effects of morphine.
Figure 1. Simplified diagram of the µ-opioid receptor signaling pathway activated by morphine.
Experimental Workflow: In Vivo Efficacy Study of a Novel Morphine Delivery System
The following diagram illustrates a typical workflow for evaluating the analgesic efficacy of a new this compound delivery system in a preclinical animal model.
Figure 2. A standard workflow for assessing the in vivo analgesic efficacy of a novel morphine delivery system.
Conclusion
The development of advanced this compound delivery systems has led to significant improvements in the management of pain. Extended-release oral formulations offer enhanced convenience and more stable plasma concentrations compared to their immediate-release counterparts. Parenteral, topical, and nanoparticle-based systems provide alternative routes of administration with unique advantages in terms of bioavailability, localized action, and duration of effect. Neuraxial administration remains a powerful option for potent, long-lasting analgesia. The choice of an appropriate delivery system depends on the specific clinical indication, desired pharmacokinetic profile, and patient-specific factors. The experimental protocols and comparative data presented in this guide are intended to provide a valuable resource for researchers and drug development professionals working to further innovate in the field of opioid analgesics.
References
- 1. repository.lsu.edu [repository.lsu.edu]
- 2. dependanceitinerance.ca [dependanceitinerance.ca]
- 3. labeling.pfizer.com [labeling.pfizer.com]
- 4. Effect of concomitant ingestion of alcohol on the in vivo pharmacokinetics of KADIAN (this compound extended-release) capsules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A prospective, within-patient, crossover study of continuous intravenous and subcutaneous morphine for chronic cancer pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | Free ACLS Online Training Video | ProACLS [proacls.com]
- 7. mdpi.com [mdpi.com]
- 8. Topical morphine for treatment of cancer-related painful mucosal and cutaneous lesions: a double-blind, placebo-controlled cross-over clinical trial [archivesofmedicalscience.com]
- 9. Improved Morphine-Loaded Hydrogels for Wound-Related Pain Relief - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. termedia.pl [termedia.pl]
- 11. Extending Time Profile of Morphine-Induced Analgesia Using a Chitosan-Based Molecular Imprinted Polymer Nanogel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Preparation and Evaluation of the In situ Gel-forming Chitosan Hydrogels for Nasal Delivery of Morphine in a Single Unit dose in Rats to Enhance the Analgesic Responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A Clinical Approach to Neuraxial Morphine for the Treatment of Postoperative Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mu-opioid receptor - Wikipedia [en.wikipedia.org]
A Comparative Guide to Novel Morphine Sulfate Derivatives for Analgesia
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the analgesic effects of novel opioid compounds, offering an alternative to traditional morphine sulfate (B86663). The focus is on derivatives and novel molecules that aim to separate the potent analgesic properties of morphine from its dose-limiting and often life-threatening side effects. This analysis is supported by preclinical experimental data to inform further research and development in pain management.
Introduction: The Quest for Safer Opioids
Morphine, the gold standard for treating severe pain, exerts its effects primarily through the µ-opioid receptor (MOR), a G-protein coupled receptor (GPCR).[1] Activation of the MOR triggers a cascade of intracellular signaling events. It is now understood that MOR activation leads to two distinct downstream signaling pathways:
-
G-protein signaling pathway: This pathway is primarily responsible for the desired analgesic effects.
-
β-arrestin signaling pathway: This pathway is associated with the adverse effects of opioids, including respiratory depression, constipation, and the development of tolerance.[2]
The development of novel morphine derivatives and other opioid compounds has increasingly focused on "biased agonism".[2] Biased agonists are molecules that selectively activate the G-protein signaling pathway while minimizing the recruitment of β-arrestin.[2] This approach holds the promise of creating potent analgesics with a significantly improved safety profile.
This guide will compare standard morphine sulfate with two notable alternatives:
-
PZM21: A computationally designed, novel µ-opioid receptor agonist that exhibits significant G-protein bias.[3]
-
Buprenorphine: A semi-synthetic derivative of thebaine, an alkaloid of the opium poppy, which acts as a partial agonist at the µ-opioid receptor.
Comparative Analgesic Efficacy and Side-Effect Profile
The following tables summarize the quantitative data from preclinical studies in mice, comparing the analgesic potency and common side effects of Morphine, PZM21, and Buprenorphine.
Table 1: Analgesic Potency in Preclinical Models
| Compound | Test | Species | Route | ED50 (mg/kg) | Potency Relative to Morphine |
| This compound | Hot Plate | Mouse | s.c. | ~5-10 | 1x |
| Tail Flick | Mouse | s.c. | ~3.25 | 1x | |
| PZM21 | Hot Plate | Mouse | i.p. | ~20-40 (equi-analgesic to 10 mg/kg Morphine) | ~0.25-0.5x |
| Tail Flick | Mouse | i.p. | Ineffective | N/A | |
| Buprenorphine | Hot Plate | Mouse | i.v. | ~0.16 | ~31-62x |
| Tail Flick | Mouse | i.v. | ~0.11 | ~30x |
Note: ED50 values can vary between studies based on specific protocols and animal strains. The data presented represents a synthesis of available literature. Potency is inversely related to the ED50 value.
Table 2: Comparison of Key Opioid-Induced Side Effects
| Side Effect | This compound | PZM21 | Buprenorphine |
| Respiratory Depression | Significant, dose-dependent decrease in breathing rate. | Minimal to no respiratory depression at equi-analgesic doses in some studies, although other studies show depression at higher doses.[4][5] | Ceiling effect on respiratory depression; less severe than full agonists like morphine. |
| Constipation | Significant inhibition of gastrointestinal transit. | Substantially less constipating effect compared to morphine. | Less constipating than morphine.[6] |
| Tolerance Development | Rapid development of tolerance to analgesic effects. | Tolerance to analgesic effects develops with repeated administration.[4] | Slower development of tolerance compared to morphine. |
Signaling Pathways and Mechanism of Action
The differential effects of these compounds can be attributed to their distinct interactions with the µ-opioid receptor and the subsequent signaling cascades.
This compound: A Conventional µ-Opioid Receptor Agonist
Morphine acts as a full agonist at the µ-opioid receptor, activating both the G-protein and β-arrestin pathways. This non-selective activation leads to both potent analgesia and significant side effects.
PZM21: A G-Protein Biased Agonist
PZM21 was discovered through computational docking studies and designed to be a potent G-protein signaling activator with minimal β-arrestin-2 recruitment.[3] This "biased agonism" is the key to its improved safety profile. By preferentially activating the analgesic G-protein pathway, PZM21 aims to provide pain relief without the detrimental consequences of β-arrestin signaling.[3]
Caption: PZM21's biased agonism at the µ-opioid receptor.
Buprenorphine: A Partial Agonist
Buprenorphine is a partial agonist at the µ-opioid receptor, meaning it binds to the receptor but produces a submaximal response compared to full agonists like morphine. This property contributes to its "ceiling effect" on respiratory depression, making it safer in cases of overdose. It also has a high affinity for the receptor, which can displace other opioids, a characteristic utilized in addiction therapy.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Analgesic Assays
The hot plate test is a common method to assess the response to a thermal pain stimulus and is sensitive to centrally acting analgesics.
-
Apparatus: A commercially available hot plate apparatus with a surface maintained at a constant temperature (e.g., 55 ± 0.5°C).
-
Procedure:
-
A baseline latency is determined by placing a mouse on the hot plate and measuring the time it takes for the animal to exhibit a nociceptive response (e.g., licking a hind paw or jumping). A cut-off time (e.g., 30-60 seconds) is used to prevent tissue damage.
-
The test compound (e.g., morphine, PZM21) or vehicle is administered via the specified route (e.g., subcutaneous, intraperitoneal).
-
At various time points post-administration (e.g., 15, 30, 60, 90 minutes), the mouse is again placed on the hot plate, and the response latency is measured.
-
-
Data Analysis: The analgesic effect is often expressed as the percentage of the maximal possible effect (%MPE), calculated as: %MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100. The ED50, the dose at which 50% of the maximal effect is observed, can be calculated from the dose-response curve.
The tail-flick test measures the spinal reflex to a thermal stimulus.
-
Apparatus: A tail-flick analgesia meter that focuses a beam of high-intensity light on the animal's tail.
-
Procedure:
-
The mouse is gently restrained, and its tail is positioned in the apparatus.
-
A baseline latency for the tail-flick reflex is recorded. A cut-off time is pre-set to avoid tissue damage.
-
The test compound or vehicle is administered.
-
The tail-flick latency is measured at set intervals post-administration.
-
-
Data Analysis: Similar to the hot plate test, the analgesic effect is quantified by the increase in latency, and the %MPE and ED50 can be calculated.
Caption: Workflow for assessing analgesic efficacy.
Side Effect Assays
This technique measures respiratory parameters in conscious, unrestrained animals.
-
Apparatus: A whole-body plethysmography chamber connected to a pressure transducer and data acquisition system.
-
Procedure:
-
Mice are acclimated to the plethysmography chambers.
-
Baseline respiratory parameters (breathing rate, tidal volume) are recorded.
-
The test compound or vehicle is administered.
-
Respiratory parameters are continuously monitored for a set period post-administration.
-
-
Data Analysis: Changes in breathing frequency and tidal volume are compared between drug-treated and vehicle-treated groups.
This assay measures the inhibitory effect of opioids on gut motility.
-
Apparatus: Non-toxic charcoal meal (e.g., 5% charcoal in 10% gum acacia).
-
Procedure:
-
Mice are fasted overnight with free access to water.
-
The test compound or vehicle is administered.
-
After a set time (e.g., 30 minutes), a charcoal meal is administered orally.
-
After another set time (e.g., 20-30 minutes), the mice are euthanized, and the small intestine is carefully dissected.
-
-
Data Analysis: The total length of the small intestine and the distance traveled by the charcoal meal are measured. The percent transit is calculated as: (distance traveled by charcoal / total length of small intestine) x 100.
Conclusion and Future Directions
The development of novel morphine derivatives and other opioid agonists with biased signaling properties, such as PZM21, represents a significant advancement in the pursuit of safer analgesics. Preclinical data strongly suggest that it is possible to separate the analgesic effects of µ-opioid receptor activation from the life-threatening side effect of respiratory depression and the debilitating side effect of constipation. Buprenorphine, with its partial agonist profile, also offers a safer alternative to traditional full agonists.
Further research is warranted to fully characterize the long-term effects of these novel compounds, including their potential for tolerance and dependence. Clinical trials in human subjects are the necessary next step to validate these promising preclinical findings and to translate these scientific advancements into safer and more effective pain management strategies for patients.
References
- 1. Antinociceptive effects of voluntarily ingested buprenorphine in the hot-plate test in laboratory rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Differential impact of two critical respiratory centers in opioid-induced respiratory depression in awake mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure–based discovery of opioid analgesics with reduced side effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The novel μ-opioid receptor agonist PZM21 depresses respiration and induces tolerance to antinociception - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The novel μ‐opioid receptor agonist PZM21 depresses respiration and induces tolerance to antinociception - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The impact of opioid analgesics on the gastrointestinal tract function and the current management possibilities - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Morphine Sulfate and Fentanyl in the Management of Cancer Pain
A definitive guide for researchers and drug development professionals on the relative performance, mechanisms, and experimental evaluation of two cornerstone opioid analgesics in oncological pain models.
In the landscape of cancer pain management, morphine sulfate (B86663) and fentanyl represent two of the most potent and widely utilized opioid analgesics. While both drugs exert their effects primarily through the µ-opioid receptor, their distinct pharmacological profiles translate to significant differences in analgesic efficacy, side effect profiles, and clinical utility. This guide provides a comprehensive comparison of morphine and fentanyl, supported by experimental data from preclinical cancer pain models, detailed methodologies of key behavioral assays, and visualizations of their molecular signaling pathways.
Comparative Efficacy and Physicochemical Properties
Morphine, a naturally occurring opiate, and fentanyl, a synthetic opioid, exhibit marked differences in their potency and lipophilicity, which profoundly influence their pharmacokinetic and pharmacodynamic properties. Fentanyl is estimated to be 50 to 100 times more potent than morphine.[1][2] This disparity is largely attributed to fentanyl's higher lipid solubility, facilitating rapid transit across the blood-brain barrier and faster onset of action.
| Property | Morphine Sulfate | Fentanyl | Reference(s) |
| Potency (relative to Morphine) | 1 | 50 - 100 | [1][2] |
| Lipophilicity | Low | High | [1] |
| Onset of Action | Slower | Faster | [1] |
| Duration of Action | Longer | Shorter | [1] |
Analgesic Performance in Preclinical Cancer Pain Models
Studies utilizing rodent models of cancer pain, such as the femur bone cancer (FBC) model, have demonstrated distinct analgesic profiles for morphine and fentanyl. While both opioids can significantly reverse guarding behavior, a key indicator of spontaneous pain, their effects on movement-evoked pain and allodynia can differ.
In a mouse femur bone cancer model, both morphine and fentanyl were shown to significantly alleviate guarding behavior.[3][4][5] However, a high dose of morphine (50 mg/kg) was unable to reverse limb-use abnormality, a measure of ambulatory pain, whereas fentanyl (0.2 mg/kg) demonstrated a significant effect.[3][4][5] Another study in a murine model of bone cancer pain found that repeated administration of equianalgesic doses of fentanyl (0.16 mg/kg s.c.) and morphine (20 mg/kg s.c.) decreased bone pain symptoms and tumor-induced bone destruction.[6] Notably, this study suggested that fentanyl may have a greater beneficial effect on the development of bone cancer pain compared to morphine.[6]
| Cancer Pain Model | Pain Behavior | This compound | Fentanyl | Reference(s) |
| Femur Bone Cancer (Mouse) | Guarding Behavior | Significant Reversal | Significant Reversal | [3][4][5] |
| Femur Bone Cancer (Mouse) | Limb-Use Abnormality | No Reversal (at 50 mg/kg) | Significant Reversal (at 0.2 mg/kg) | [3][4][5] |
| Bone Cancer Pain (Murine) | Bone Pain Symptoms & Bone Destruction | Decreased | Decreased (potentially greater benefit) | [6] |
Side Effect Profile Comparison
While effective for analgesia, the clinical utility of opioids is often limited by their adverse effects. Meta-analyses of clinical studies in cancer patients have indicated that fentanyl is generally associated with a more favorable side effect profile compared to oral morphine.[7][8][9][10]
| Side Effect | This compound | Fentanyl | Reference(s) |
| Constipation | More Common | Less Common | [7][8][11] |
| Drowsiness/Sedation | More Common | Less Common | [7][8][11] |
| Nausea/Vomiting | Less histamine-mediated itching and potentially less nausea | May be more dominant in some cases | [2] |
| Dry Mouth | More Common | Less Common | [7][8] |
| Confusion | More Common | Less Common | [7][8] |
Mechanism of Action and Signaling Pathways
Both morphine and fentanyl exert their analgesic effects by acting as agonists at the µ-opioid receptor (MOR), a G-protein coupled receptor (GPCR).[1][12][13] Activation of the MOR initiates a cascade of intracellular signaling events. The analgesic effects are primarily mediated through the G-protein signaling pathway, while the adverse effects, such as respiratory depression and constipation, are thought to be linked to the β-arrestin signaling pathway.[12][14]
Upon agonist binding, the MOR undergoes a conformational change, leading to the activation of inhibitory G-proteins (Gi/o). This activation results in the dissociation of the Gα and Gβγ subunits, which then modulate downstream effectors.[15] Key downstream effects include the inhibition of adenylyl cyclase, leading to reduced cyclic AMP (cAMP) levels, the activation of inwardly rectifying potassium channels, and the inhibition of voltage-gated calcium channels. These actions collectively reduce neuronal excitability and inhibit the transmission of nociceptive signals.
Recent structural studies have revealed that fentanyl and morphine bind to the µ-opioid receptor in distinct ways.[1] Fentanyl occupies an additional binding pocket compared to morphine, which may contribute to its higher potency.[12]
References
- 1. droracle.ai [droracle.ai]
- 2. Fentanyl - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Morphine, Oxycodone, and Fentanyl Exhibit Different Analgesic Profiles in Mouse Pain Models [jstage.jst.go.jp]
- 5. Morphine, oxycodone, and fentanyl exhibit different analgesic profiles in mouse pain models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The impact of the opioids fentanyl and morphine on nociception and bone destruction in a murine model of bone cancer pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficacy and Safety of Fentanyl Compared With Morphine among Adult Patients with Cancer: A Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficacy and Safety of Fentanyl Compared With Morphine among Adult Patients with Cancer: A Meta-Analysis | EA Health Research Journal [eahrj.eahealth.org]
- 9. researchgate.net [researchgate.net]
- 10. Efficacy and Safety of Fentanyl Compared With Morphine among Adult Patients with Cancer: A Meta-Analysis | EA Health Research Journal [eahrj.eahealth.org]
- 11. Transdermal fentanyl versus sustained-release oral morphine in cancer pain: preference, efficacy, and quality of life. The TTS-Fentanyl Comparative Trial Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Chinese scientists show how fentanyl and morphine act on μ opioid receptor | EurekAlert! [eurekalert.org]
- 13. Physiology, Opioid Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Frontiers | Tyrosine 7.43 is important for mu-opioid receptor downstream signaling pathways activated by fentanyl [frontiersin.org]
- 15. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Bioequivalence: Generic vs. Brand-Name Morphine Sulfate
For researchers, scientists, and drug development professionals, establishing the bioequivalence of generic and brand-name drug formulations is a cornerstone of pharmaceutical development. This guide provides an objective comparison of the bioequivalence of generic and brand-name morphine sulfate (B86663), supported by experimental data and detailed methodologies.
The therapeutic interchangeability of generic and brand-name drugs is predicated on the principle of bioequivalence, which asserts that the two products exhibit comparable bioavailability when administered at the same molar dose. For potent opioids like morphine sulfate, ensuring that generic formulations deliver the active ingredient to the systemic circulation at a similar rate and extent as the innovator product is critical for both efficacy and safety. This guide delves into the key pharmacokinetic parameters and experimental protocols used to evaluate the bioequivalence of these essential pain management medications.
Quantitative Analysis of Pharmacokinetic Parameters
Bioequivalence is primarily determined by comparing the key pharmacokinetic parameters of the test (generic) and reference (brand-name) products. The most critical parameters are the maximum plasma concentration (Cmax), the time to reach maximum plasma concentration (Tmax), and the total drug exposure over time, represented by the area under the plasma concentration-time curve (AUC). Regulatory bodies like the U.S. Food and Drug Administration (FDA) have established specific acceptance criteria for these parameters to declare two products bioequivalent. Typically, the 90% confidence interval (CI) for the ratio of the geometric means of Cmax and AUC for the test to reference product must fall within the range of 80% to 125%.[1][2]
The following tables summarize pharmacokinetic data from various studies comparing different formulations of generic and brand-name this compound.
| Study Condition | Formulation | Cmax (ng/mL) | AUC0-t (ngh/mL) | AUC0-∞ (ngh/mL) | Tmax (h) |
| Fasting | Test (Generic 100mg CR Tablet) | 13.9 ± 5.8 | 178.9 ± 65.4 | 192.5 ± 74.2 | 2.5 (1.0-8.0) |
| Reference (MS Contin® 100mg CR Tablet) | 14.1 ± 6.2 | 175.9 ± 62.1 | 186.2 ± 70.5 | 2.5 (1.0-12.0) | |
| Fed | Test (Generic 100mg CR Tablet) | 18.1 ± 6.5 | 240.1 ± 78.9 | 253.3 ± 85.1 | 4.0 (1.5-12.0) |
| Reference (MS Contin® 100mg CR Tablet) | 20.4 ± 7.1 | 252.3 ± 81.3 | 263.0 ± 87.6 | 3.0 (1.5-10.0) |
Table 1: Pharmacokinetic parameters of a generic 100mg controlled-release (CR) this compound tablet compared to the reference product MS Contin® under fasting and fed conditions. Data from a randomized, four-period crossover study in 48 healthy male volunteers.[1][2]
| Formulation | Cmax (ng/mL) | AUC0-t (ng*h/mL) | Tmax (h) |
| 10 mg ODT | 7.7 ± 2.7 | 39.8 ± 14.8 | 0.8 |
| 10 mg Tablet | 8.0 ± 2.9 | 40.7 ± 13.5 | 0.75 |
| 30 mg ODT | 26.1 ± 10.0 | 115.5 ± 34.6 | 0.8 |
| 30 mg Tablet | 28.5 ± 11.9 | 117.4 ± 31.5 | 0.75 |
| 30 mg Capsule | 29.9 ± 13.0 | 121.0 ± 35.7 | 1.25 |
| 30 mg Solution | 37.9 ± 16.5 | 121.8 ± 32.0 | 0.75 |
Table 2: Comparison of pharmacokinetic parameters of this compound orodispersible tablets (ODT) with immediate-release tablets, capsules, and oral solution in healthy adult subjects under fasting conditions.[3]
Experimental Protocols for Bioequivalence Studies
The FDA provides specific guidance for conducting bioequivalence studies on this compound products to ensure the safety and efficacy of generic formulations.[4][5][6] These protocols are designed to be sensitive to potential differences in drug release and absorption between formulations.
Study Design
A typical bioequivalence study for this compound extended-release tablets follows a single-dose, two-treatment, two-period crossover design.[4][6] This design involves administering both the test and reference products to the same group of healthy subjects in two separate periods, with a washout period in between to eliminate the drug from the body. Studies are generally conducted under both fasting and fed conditions to assess the effect of food on drug absorption.[4][6]
Subject Population
Studies are typically conducted in healthy, non-smoking male and non-pregnant, non-lactating female subjects.[4][6] The number of subjects is determined by statistical power calculations to ensure that any clinically significant differences in bioavailability can be detected.[1]
Dosing and Administration
For extended-release formulations, a single dose of a higher strength (e.g., 100 mg or 120 mg) is often recommended for the bioequivalence study.[5][6] To mitigate the pharmacological effects of morphine in healthy volunteers, an opioid antagonist such as naltrexone (B1662487) is co-administered.[4][6] A common naltrexone regimen involves administration before, during, and after the morphine dose.[4]
Blood Sampling and Analysis
Serial blood samples are collected from subjects at predetermined time points before and after drug administration. For extended-release formulations, sampling may continue for up to 48 hours.[1] Plasma is separated from the blood samples and analyzed for morphine concentration using a validated analytical method, typically high-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS).[7][8] This method offers high sensitivity and specificity for quantifying morphine and its major metabolites, morphine-3-glucuronide (B1234276) (M3G) and morphine-6-glucuronide (B1233000) (M6G).[7][8]
Mandatory Visualizations
Experimental Workflow for a this compound Bioequivalence Study
A typical experimental workflow for a two-period crossover bioequivalence study of this compound.
Morphine Signaling Pathway via the Mu-Opioid Receptor
Simplified signaling pathway of morphine binding to the mu-opioid receptor, leading to analgesia.
References
- 1. juniperpublishers.com [juniperpublishers.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Pharmacokinetics of this compound Orodispersible Tablets and Bioequivalence with Immediate-Release Oral this compound Formulations in Healthy Adult Subjects Under Fasting Conditions: Single-Dose Comparative Bioavailability Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Bioanalytical methods for the quantification of hydromorphone, fentanyl, norfentanyl, morphine, morphine-3ß-glucuronide and morphine-6ß-glucuronide in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of morphine, morphine-3-glucuronide, and morphine-6-glucuronide in plasma after intravenous and intrathecal morphine administration using HPLC with electrospray ionization and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Morphine-6-O-sulfate: A Potential Paradigm Shift in Opioid Analgesia
A Comparative Guide for Researchers and Drug Development Professionals
Morphine has long been the gold standard for managing severe pain, but its clinical utility is often hampered by a narrow therapeutic window and a significant burden of side effects, including respiratory depression, constipation, and the development of tolerance and dependence. In the quest for safer and more effective analgesics, Morphine-6-O-sulfate (M6S), a structurally related analogue of morphine, has emerged as a promising alternative. This guide provides a comprehensive comparison of M6S and morphine, supported by experimental data, to inform future research and development in pain therapeutics.
Executive Summary
Morphine-6-O-sulfate distinguishes itself from morphine through a unique pharmacological profile. It functions as a mixed µ/δ-opioid receptor agonist, a characteristic that is believed to contribute to its enhanced analgesic potency and, most notably, its improved side-effect profile. Preclinical studies consistently demonstrate that M6S exhibits potent antinociceptive effects, often surpassing morphine, while showing a significantly reduced propensity for inducing tolerance. Furthermore, M6S appears to have a wider therapeutic window, with a greater separation between its analgesic doses and those causing significant side effects like respiratory depression and gastrointestinal dysfunction.
Data Presentation: A Quantitative Comparison
The following tables summarize the key pharmacological parameters of Morphine-6-O-sulfate and morphine derived from preclinical studies in rat models.
| Parameter | Morphine-6-O-sulfate (M6S) | Morphine | Fold Difference (M6S vs. Morphine) | Reference |
| Analgesia (Hot Plate Test, ED₅₀, mg/kg) | 0.35 | 0.99 | ~2.8x more potent | [1] |
| Analgesia (Pinprick Sensitivity Test, ED₅₀, mg/kg) | Not explicitly stated, but M6S is 2.2-fold more potent | Ratio of Morphine/M6S ED₅₀ is 2.2 | ~2.2x more potent | [1] |
| Analgesia (Paw Pressure Test, ED₅₀, mg/kg) | 1.2 | 1.4 | ~1.2x more potent (not statistically significant) | [1] |
| Tolerance Development (after 7-9 days) | Not observed | Observed | M6S shows no tolerance | [1] |
| Gastrointestinal Transit (ID₅₀, mg/kg, i.p.) | More favorable potency ratio for analgesia vs. GI transit | 0.04 | M6S has a better separation of effects | [2] |
| Locomotor Activity (Sedative Effects, ED₅₀, mg/kg) | > 5.6 | 5.8 - 7.4 | M6S shows sedation at doses higher than analgesic doses | [1] |
| Respiratory Depression | Favorable safety profile reported | Known to cause significant respiratory depression | M6S is considered safer | [2] |
| Abuse Liability | Potentially decreased | High | M6S may have a lower abuse liability |
Note: ED₅₀ (Median Effective Dose) is the dose that produces a therapeutic effect in 50% of the population. ID₅₀ (Median Inhibitory Dose) is the dose that produces a 50% inhibition of a specific biological response.
Signaling Pathways: A Tale of Two Receptors
The distinct pharmacological profiles of M6S and morphine can be attributed to their differential engagement of opioid receptors. While morphine primarily acts as a µ-opioid receptor (MOR) agonist, M6S exhibits a mixed agonist profile with significant activity at the δ-opioid receptor (DOR) in addition to the MOR.
Morphine Signaling Pathway
Caption: Morphine's signaling cascade via the µ-opioid receptor.
Morphine-6-O-sulfate Signaling Pathway
Caption: M6S's dual agonism at µ- and δ-opioid receptors.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Hot Plate Test for Analgesia
Objective: To assess the thermal nociceptive threshold in response to a heat stimulus.
Methodology:
-
A hot plate apparatus is maintained at a constant temperature (e.g., 55 ± 0.5°C).
-
Animals (rats or mice) are placed individually on the hot plate, and the latency to a nociceptive response (e.g., licking a hind paw or jumping) is recorded.
-
A cut-off time (e.g., 30-60 seconds) is established to prevent tissue damage.
-
Baseline latency is determined before drug administration.
-
The test compound (M6S or morphine) or vehicle is administered, and the latency is measured at predefined time points post-administration.
-
The percentage of maximal possible effect (%MPE) is calculated using the formula: %MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100.
Whole-Body Plethysmography for Respiratory Depression
Objective: To measure respiratory parameters in conscious, unrestrained animals.
Methodology:
-
Animals are placed in a whole-body plethysmograph chamber, and allowed to acclimate.
-
Airflow in and out of the chamber is continuously monitored, allowing for the determination of respiratory rate, tidal volume, and minute ventilation.
-
Baseline respiratory parameters are recorded.
-
The test compound or vehicle is administered, and respiratory parameters are continuously monitored for a specified duration.
-
The degree of respiratory depression is quantified as the percentage decrease from baseline values.
Receptor Binding Assay
Objective: To determine the binding affinity of a compound to specific opioid receptors.
Methodology:
-
Cell membranes expressing the opioid receptor of interest (e.g., µ-opioid receptor or δ-opioid receptor) are prepared.
-
A radiolabeled ligand known to bind to the receptor (e.g., [³H]-DAMGO for MOR) is incubated with the cell membranes.
-
Increasing concentrations of the unlabeled test compound (M6S or morphine) are added to compete with the radioligand for binding to the receptor.
-
The amount of bound radioligand is measured using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined.
-
The equilibrium dissociation constant (Ki) is calculated from the IC₅₀ value using the Cheng-Prusoff equation, providing a measure of the compound's binding affinity.
Conclusion and Future Directions
The available evidence strongly suggests that Morphine-6-O-sulfate possesses a pharmacological profile superior to that of morphine, offering the potential for potent analgesia with a significantly improved safety and tolerability margin. Its unique mixed µ/δ-opioid receptor agonism appears to be the key to its advantageous properties, particularly the lack of tolerance development observed in preclinical models.
Further research is warranted to fully elucidate the clinical potential of M6S. Key areas for future investigation include:
-
Head-to-head clinical trials directly comparing the analgesic efficacy and side-effect profiles of M6S and morphine in various pain populations.
-
In-depth studies to further characterize the downstream signaling pathways activated by M6S at both the µ- and δ-opioid receptors to better understand the mechanisms underlying its favorable properties.
-
Pharmacokinetic and pharmacodynamic modeling in humans to establish optimal dosing regimens and to predict its clinical performance.
The development of M6S represents a significant step forward in the pursuit of an ideal opioid analgesic. By leveraging a nuanced understanding of opioid receptor pharmacology, M6S holds the promise of providing effective pain relief while mitigating the debilitating side effects that have long been associated with traditional opioid therapy.
References
Safety Operating Guide
Essential Safety and Logistics for Handling Morphine Sulfate
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of Morphine Sulfate is paramount. This guide provides immediate, procedural, and logistical information to minimize risks and ensure compliance with safety standards. This compound is a potent opioid analgesic that presents several health hazards, including being harmful if swallowed or inhaled, and may cause allergic skin or respiratory reactions. It is also classified as a reproductive toxin that may cause harm to an unborn child or breast-fed infant.[1][2] Therefore, strict adherence to safety protocols is essential.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment when handling this compound, particularly in powder form or when there is a risk of aerosolization or splashing.
| PPE Category | Specification | Rationale |
| Hand Protection | Two pairs of chemotherapy-rated gloves.[3] | Prevents skin contact and absorption. Double-gloving provides an extra layer of protection. |
| Body Protection | Disposable, low-permeability fabric gown with a solid front, long sleeves, and tight-fitting cuffs.[3] | Protects skin from contamination and prevents the transfer of the substance outside the work area. |
| Eye/Face Protection | Safety glasses with side shields or chemical splash goggles.[2][4] A full-face shield should be worn over goggles when there is a significant risk of splashes.[5] | Protects eyes from accidental splashes or aerosol exposure. |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95 or P100) for handling powders or if aerosolization is possible.[6][7] Use in a well-ventilated area or under a fume hood.[8] | Prevents inhalation of the substance, which can cause respiratory tract irritation and systemic toxicity.[8] |
Operational Protocols
Adherence to standardized operational protocols is critical for minimizing exposure and ensuring a safe laboratory environment.
Safe Handling Procedures
-
Preparation : Before handling this compound, ensure all necessary PPE is readily available and in good condition. Work should be conducted in a designated area, such as a chemical fume hood or a ventilated enclosure, especially when handling powders to minimize dust generation.[6][8]
-
Handling :
-
Post-Handling :
Accidental Spill Cleanup
In the event of a spill, immediate and appropriate action is necessary to contain the substance and prevent exposure.
-
Evacuate : If the spill is large, restrict access to the area.[1]
-
Ventilate : Ensure the area is well-ventilated.
-
Wear PPE : Don the appropriate PPE as outlined in the table above before attempting to clean the spill.
-
Containment :
-
For liquid spills, absorb with an inert, non-combustible material.[1]
-
For solid spills, gently cover with a damp absorbent pad to avoid raising dust.
-
-
Cleanup :
-
Decontamination : Clean the spill area with soap and water.
-
Disposal : Dispose of all contaminated materials, including cleaning supplies and PPE, as hazardous waste according to institutional and regulatory guidelines.
Caption: Workflow for this compound Spill Response.
Disposal Plan
Proper disposal of this compound is crucial to prevent environmental contamination and potential diversion or accidental exposure. Disposal methods may vary based on the form of the substance and local regulations.
Unused or Expired this compound
-
Medicine Take-Back Programs : The most preferred method of disposal is through a registered medicine take-back program.[9][10] These programs ensure that the drugs are disposed of in a safe and environmentally sound manner.
-
FDA Flush List : For certain formulations and in situations where a take-back program is not available, the U.S. Food and Drug Administration (FDA) recommends that unused this compound be flushed down the toilet.[9][11][12] This is to prevent accidental ingestion, which can be fatal.[11] This recommendation is based on the assessment that the risk of harm from accidental exposure outweighs the potential environmental impact.[9]
-
On-site Destruction : In a laboratory or clinical setting, unused this compound may be rendered unusable before disposal. This can be done by mixing it with an undesirable substance like kitty litter or used coffee grounds, placing it in a sealed container, and then disposing of it in the trash, provided this is in accordance with institutional and local regulations.[13]
Contaminated Waste
All materials that have come into contact with this compound, including PPE, cleaning materials from spills, and empty containers, should be treated as hazardous waste.
-
Segregation : Contaminated waste should be segregated from regular trash.
-
Containment : Place all contaminated items in a clearly labeled, sealed, and leak-proof container.
-
Disposal : Arrange for disposal through a licensed hazardous waste management company, following all local, state, and federal regulations.
References
- 1. cdn.pfizer.com [cdn.pfizer.com]
- 2. cdn.pfizer.com [cdn.pfizer.com]
- 3. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 4. editor.fresenius-kabi.us [editor.fresenius-kabi.us]
- 5. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spectrumrx.com [spectrumrx.com]
- 7. sirchie.com [sirchie.com]
- 8. americanamb.com [americanamb.com]
- 9. emporiaks.gov [emporiaks.gov]
- 10. How to Dispose of Expired Opioid Medication [hss.edu]
- 11. fda.gov [fda.gov]
- 12. tripler.tricare.mil [tripler.tricare.mil]
- 13. des.nh.gov [des.nh.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
